molecular formula C6H16ClNO B6265508 (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride CAS No. 2460615-95-4

(2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride

Cat. No.: B6265508
CAS No.: 2460615-95-4
M. Wt: 153.7
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Description

(2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride is a useful research compound. Its molecular formula is C6H16ClNO and its molecular weight is 153.7. The purity is usually 95.
BenchChem offers high-quality (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2460615-95-4

Molecular Formula

C6H16ClNO

Molecular Weight

153.7

Purity

95

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide on (2S)-1-Amino-3,3-dimethylbutan-2-ol Hydrochloride: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

As an application scientist overseeing chiral process development, I approach the synthesis and utilization of sterically demanding scaffolds like (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride not merely as a chemical exercise, but as a systems-engineering challenge. This compound is a highly specialized chiral 1,2-amino alcohol characterized by a primary amine adjacent to a chiral secondary alcohol, flanked by a bulky tert-butyl moiety[1].

The immense steric bulk of the tert-butyl group provides exceptional facial shielding. In asymmetric catalysis and macromolecular drug design, this steric hindrance is weaponized to dictate the stereochemical outcome of incoming substrates or to control the enzymatic cleavage rate of drug conjugates[2][3].

Physicochemical Properties

To establish a baseline for reaction design and solvent selection, the core quantitative data of the compound is summarized below[1][4]:

PropertyValue
IUPAC Name (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride
CAS Registry Number 1438-15-9 (HCl salt)
Molecular Formula C6H16ClNO
Molecular Weight 153.65 g/mol
Exact Mass 153.092 g/mol
Topological Polar Surface Area (TPSA) 46.25 Ų (Free base)
Hydrogen Bond Donors / Acceptors 2 / 2
Storage Temperature 2-8°C, desiccated

Strategic Synthetic Methodologies

Pathway A: Biocatalytic Cyanohydrin Route

This route leverages enzymatic precision. Pivalaldehyde (trimethylacetaldehyde) is reacted with hydrogen cyanide in the presence of a chiral (R)-oxynitrilase enzyme to yield the (S)-cyanohydrin intermediate[2]. Subsequent reduction of the nitrile group using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation yields the enantiopure amino alcohol[2].

Pathway B: Regioselective Epoxide Ring-Opening

This route utilizes (S)-tert-butyloxirane. Ammonolysis (using NH₃ in methanol at 70°C in a sealed tube) results in a nucleophilic attack. Because the tert-butyl group heavily shields the C2 position, the ammonia exclusively attacks the less hindered terminal carbon (C1). This regioselectivity perfectly preserves the (S)-configuration at C2, yielding the desired (2S)-isomer.

Synthesis Pival Pivalaldehyde (Trimethylacetaldehyde) HCN HCN + (R)-Oxynitrilase Biocatalysis Pival->HCN Cyano (S)-Cyanohydrin Intermediate HCN->Cyano Red Reduction (LiAlH4 / H2) Cyano->Red Product (2S)-1-Amino-3,3-dimethylbutan-2-ol Red->Product Epox (S)-tert-Butyloxirane NH3 Ammonolysis (NH3 / MeOH, 70°C) Epox->NH3 NH3->Product

Fig 1: Bottom-up synthetic pathways for (2S)-1-amino-3,3-dimethylbutan-2-ol.

Industrial-Scale Diastereomeric Resolution Protocol

For industrial scalability, resolving the racemic free base is often more cost-effective than asymmetric synthesis. The following self-validating protocol utilizes (S)-N-tosyl-leucine as a resolving agent, a method proven to yield >99% ee[2].

Step-by-Step Methodology & Causality
  • Diastereomeric Salt Formation: Dissolve 1.0 equivalent of racemic 1-amino-3,3-dimethylbutan-2-ol and 0.5 to 1.0 equivalent of (S)-N-tosyl-leucine in absolute ethanol (concentration ~9% by mass)[2]. Causality: Absolute ethanol provides the precise dielectric constant required to maximize the solubility differential between the resulting (S,S) and (R,S) diastereomeric salts.

  • Crystallization & Isolation: Agitate the suspension for 4 hours at room temperature, then filter[2]. Causality: The salt formed by the (2S)-amino alcohol and (S)-N-tosyl-leucine is significantly less soluble. Its precipitation drives the equilibrium, effectively pulling the desired isomer out of the solution.

  • Acidic Cleavage: Treat the isolated solid with aqueous hydrochloric acid (HCl). Causality: The strong acid protonates the primary amine, forming the highly water-soluble (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride. Simultaneously, the free (S)-N-tosyl-leucine is released, which precipitates in the acidic aqueous medium and can be recovered via filtration for reuse[2].

  • System Validation (Chiral HPLC): Extract the aqueous phase and analyze via Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/IPA mobile phase) to confirm the enantiomeric excess. If ee < 99%, the salt undergoes a secondary recrystallization in ethanol prior to cleavage.

Resolution Racemic Racemic 1-Amino-3,3- dimethylbutan-2-ol Agent (S)-N-Tosyl-leucine in Abs. Ethanol Racemic->Agent Salt Diastereomeric Salt Precipitation Agent->Salt Filter Filtration & Washing Salt->Filter Cleavage Acidic Cleavage (Aqueous HCl) Filter->Cleavage Pure (2S)-Isomer HCl Salt (Aqueous Phase) Cleavage->Pure Recovery Recovered Agent (Solid Phase) Cleavage->Recovery

Fig 2: Industrial diastereomeric resolution workflow using (S)-N-tosyl-leucine.

Advanced Applications in Drug Development

Beyond its role as a chiral auxiliary in standard organic synthesis, (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride is a critical spacer molecule in the development of macromolecular drug delivery systems .

Glycosaminoglycan (GAG) Conjugates for Controlled Release

The compound is utilized to synthesize advanced glycosaminoglycan derivatives, specifically for the controlled release of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac or flurbiprofen[3].

  • Mechanism of Conjugation: The primary amine of the amino alcohol is first protected (e.g., via Boc-protection), and the alcohol is condensed with the carboxylic acid of the NSAID to form an ester bond. Following deprotection, the amine hydrochloride precursor is conjugated to the GAG backbone (such as chondroitin sulfate) via an amide bond[3].

  • Pharmacokinetic Advantage: The extreme steric hindrance of the tert-butyl group adjacent to the ester linkage slows down enzymatic hydrolysis in vivo. This allows for a sustained, highly controlled release of the NSAID directly into target tissues, making it highly effective for treating chronic arthritis and myofascial pain syndromes[3].

Handling, Safety, and Storage Protocols

Maintaining the chemical integrity of this compound requires strict adherence to E-E-A-T grounded safety protocols:

  • Hazard Profile: The compound is classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), and May cause respiratory irritation (H335)[1][5].

  • Handling: Manipulations must be performed in a well-ventilated fume hood using non-sparking tools to avoid dust/aerosol ignition. Standard PPE (nitrile gloves, splash goggles) is mandatory[4].

  • Storage: The hydrochloride salt is hygroscopic. It must be stored sealed in a dry environment at 2-8°C (typically under an inert nitrogen or argon atmosphere) to prevent moisture degradation and preserve enantiomeric purity[5][6].

References

  • National Center for Biotechnology Information. "1-Amino-3,3-dimethylbutan-2-ol | C6H15NO | CID 12497732" PubChem. 1

  • Dayang Chem (Hangzhou) Co., Ltd. "1-AMINO-3,3-DIMETHYLBUTAN-2-OL HYDROCHLORIDE" Echemi. 4

  • Sigma-Aldrich. "1-amino-3,3-dimethylbutan-2-ol | 70489-63-3" Sigma-Aldrich. 5

  • ChemScene. "156419-75-9 | (R)-1-Amino-3,3-dimethylbutan-2-ol" ChemScene. 6

  • Google Patents. "US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds." Google Patents. 2

  • Google Patents. "WO2015005458A1 - Glycosaminoglycan derivative and method for producing same." Google Patents. 3

Sources

(S)-tert-Leucinol Hydrochloride: A Pivotal Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of (S)-tert-Leucinol, specifically addressing its hydrochloride form where applicable.

Executive Summary

(S)-tert-Leucinol (2-amino-3,3-dimethyl-1-butanol) represents a class of "privileged" chiral building blocks. Distinguished by its bulky tert-butyl group, it offers superior steric shielding compared to its analogs like valinol or phenylglycinol. This steric bulk is the functional core of its utility, driving high enantioselectivity in catalytic asymmetric reactions. While often supplied as the low-melting free base, the hydrochloride salt is a critical stable form for storage and specific synthetic applications. This guide analyzes its chemical identity, synthetic production, and role as a scaffold for high-performance ligands (e.g., oxazolines, phosphinooxazolines).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following data distinguishes between the commercially prevalent free base and the hydrochloride salt. Researchers must verify which form is required for their specific reaction conditions, as the free base is a low-melting solid/oil, while the salt is a stable crystalline solid.

Datasheet: (S)-tert-Leucinol[1][3][7][8][9][10][11]
PropertyFree Base SpecificationHydrochloride Salt Specification
CAS Number 112245-13-3 Not widely assigned separate CAS; often listed under free base or 139163-42-3 (rare)
IUPAC Name (2S)-2-amino-3,3-dimethylbutan-1-ol(2S)-2-amino-3,3-dimethylbutan-1-ol hydrochloride
Molecular Formula C₆H₁₅NOC₆H₁₅NO[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 117.19 g/mol 153.65 g/mol
Appearance Colorless liquid or low-melting solidWhite crystalline solid
Melting Point 30–34 °C>150 °C (Decomposes)
Optical Rotation [α]²⁰D +37° (c=1, EtOH)[α]²⁰D +25° to +30° (varies by solvent)
Solubility Alcohols, DCM, THFWater, Methanol, DMSO
pKa ~12.88 (Predicted)N/A (Salt)

Critical Note on CAS: Most chemical vendors list the hydrochloride salt under the CAS of the free base (112245-13-3) or treat it as a derivative. Always verify the "Form" (HCl vs. Free Base) on the Certificate of Analysis (CoA) before use.

Structural Significance: The tert-Butyl Effect

The utility of (S)-tert-leucinol stems directly from the tert-butyl group at the C3 position. In asymmetric catalysis, the efficiency of chirality transfer is often dictated by the size difference between substituents.

  • Steric Occlusion: The tert-butyl group is spherically symmetrical and exceptionally bulky. When incorporated into chiral auxiliaries (e.g., Evans oxazolidinones) or ligands (e.g., oxazolines), it forces incoming reagents to approach from the opposite face with high fidelity.

  • Conformational Locking: The bulkiness restricts bond rotation, freezing the molecule into a preferred conformation that minimizes energy, thereby pre-organizing the catalyst active site.

Synthetic Pathways & Preparation[4][5][10][12]

The primary route to (S)-tert-leucinol is the reduction of the corresponding amino acid, L-tert-leucine. This transformation must preserve optical purity.

Protocol: Reduction of L-tert-Leucine

Reaction Type: Chemoselective Reduction Reagents: Sodium Borohydride (NaBH₄) / Iodine (I₂) or Lithium Aluminum Hydride (LiAlH₄).[7]

Step-by-Step Methodology (NaBH₄/I₂ System):

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Argon atmosphere.

  • Solvation: Suspend (S)-tert-Leucine (1.0 equiv) in anhydrous THF (0.3 M).

  • Activation: Cool to 0°C. Add NaBH₄ (2.4 equiv) in portions.

  • Addition: Dissolve Iodine (1.0 equiv) in THF and add dropwise over 30 minutes. Note: Hydrogen gas evolution will be vigorous.

  • Reflux: Heat the mixture to reflux for 18 hours until the amino acid is fully consumed (monitor by TLC).

  • Quench: Cool to room temperature. Carefully add Methanol to quench excess borohydride.

  • Workup: Concentrate in vacuo. Dissolve residue in 20% KOH and stir for 4 hours to break boron complexes. Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Salt Formation (Optional): Dissolve the resulting oil in diethyl ether and bubble dry HCl gas to precipitate (S)-tert-Leucinol Hydrochloride.

Workflow Visualization

SynthesisWorkflow Start (S)-tert-Leucine (Amino Acid) Step1 Activation (NaBH4 + I2) Start->Step1 THF, 0°C Intermediate Boron-Amine Complex Step1->Intermediate Reflux, 18h Hydrolysis Hydrolysis (KOH/MeOH) Intermediate->Hydrolysis Quench Product (S)-tert-Leucinol (Free Base) Hydrolysis->Product Extraction (DCM) SaltForm HCl Gas/Ether Product->SaltForm Optional Final (S)-tert-Leucinol Hydrochloride SaltForm->Final Precipitation

Figure 1: Synthetic pathway from (S)-tert-Leucine to the Hydrochloride salt via Borohydride reduction.

Applications in Asymmetric Synthesis

(S)-tert-Leucinol is the precursor to some of the most powerful ligands in modern organic chemistry.

A. Chiral Oxazolines (The "Privileged" Ligands)

Condensation of (S)-tert-leucinol with nitriles or carboxylic acids yields oxazolines. These are critical components of:

  • BOX (Bis-oxazoline) Ligands: Used in Cu-catalyzed cyclopropanations and Diels-Alder reactions.

  • PHOX (Phosphinooxazoline) Ligands: Used in Ir-catalyzed asymmetric hydrogenations.

B. Evans Auxiliaries

While phenylalanine and valine are common, the tert-leucine-derived oxazolidinone provides the highest levels of diastereoselectivity in alkylation and aldol reactions due to the maximum steric hindrance of the tert-butyl group.

Ligand Synthesis Workflow

LigandSynthesis Leucinol (S)-tert-Leucinol Amide Amide Intermediate Leucinol->Amide Condensation Nitrile Nitrile / Acid Chloride Nitrile->Amide Cyclization Cyclization (SOCl2 or ZnCl2) Amide->Cyclization Activation Oxazoline Chiral Oxazoline (Ligand) Cyclization->Oxazoline -H2O Catalysis Asymmetric Catalysis (High ee%) Oxazoline->Catalysis Metal Coordination

Figure 2: Conversion of (S)-tert-Leucinol into Chiral Oxazoline ligands for asymmetric catalysis.

Handling & Safety Guidelines

Hygroscopicity & Storage[7]
  • Free Base: Highly hygroscopic. It will absorb moisture from the air, turning from a solid to a viscous oil. Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Hydrochloride Salt: More stable but still hygroscopic. Store in a desiccator.

Safety Profile
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[9]

  • PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood, especially during the reduction synthesis where hydrogen gas is evolved.

References

  • Preparation of (S)-tert-Leucinol: McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993, 58, 3568-3571. Link

  • Applications in PHOX Ligands: Helmchen, G., et al. "Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis." Accounts of Chemical Research, 2000, 33, 336-345. Link

  • Physical Properties & CAS Data: Sigma-Aldrich Product Sheet for L-tert-Leucinol (CAS 112245-13-3).[9][1] Link

  • Oxazoline Synthesis: Ager, D. J., et al. "Commercial applications of chiral oxazolines." Aldrichimica Acta, 1997, 30, 3-12. Link

  • General Review: "Amino Alcohols as Chiral Auxiliaries." Chemical Reviews, 1996, 96, 835-876. Link

Sources

Thermodynamic Characterization and Solid-State Properties of Chiral Amino Alcohol Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral amino alcohols (e.g., ephedrine, phenylglycinol, valinol) are fundamental building blocks in asymmetric synthesis and crucial resolving agents for chiral acids. In pharmaceutical development, these moieties are frequently handled as hydrochloride salts to enhance aqueous solubility, thermal stability, and crystallinity.

Understanding the thermodynamic landscape of these salts—specifically their solid-liquid equilibrium (SLE), polymorphic behavior, and binary phase diagrams—is not merely an academic exercise. It is the prerequisite for designing robust optical resolution processes (such as preferential crystallization) and ensuring the phase purity of Active Pharmaceutical Ingredients (APIs).

This guide provides a rigorous technical framework for characterizing the thermodynamic properties of chiral amino alcohol hydrochloride salts, utilizing Ephedrine Hydrochloride and Phenylglycinol Hydrochloride as primary case studies.

Thermodynamic Fundamentals of Chiral Salts

To engineer a crystallization process, one must first classify the solid-state nature of the racemate. The thermodynamic relationship between the enantiomer and the racemate dictates the separation strategy.

The Three Solid-State Classes
  • Conglomerate (5-10% of salts): A physical mixture of homochiral crystals. The binary phase diagram shows a single eutectic point at the 50:50 composition. Implication: Can be resolved via Preferential Crystallization (direct entrainment).

  • Racemic Compound (90-95% of salts): A new crystal structure containing both enantiomers in the unit cell (usually 1:1). The phase diagram exhibits two eutectic points and a central maximum (distectic point). Implication: Requires diastereomeric salt formation or chromatography for resolution.

  • Pseudoracemate (Solid Solution): The enantiomers are disordered in the crystal lattice. Implication: Separation by crystallization is generally impossible.

Thermodynamic Stability Rule (Wallach’s Rule)

While Wallach’s rule suggests racemic crystals are denser and more stable, chiral amino alcohol salts often deviate due to strong hydrogen bonding networks in the homochiral lattice.

  • Case A (Racemic Compound):

    
     (High stability racemate).
    
  • Case B (Racemic Compound):

    
     (Lower stability racemate, common in salts like Ephedrine HCl).
    

Experimental Methodologies

The following protocols represent the industry standard for generating high-fidelity thermodynamic data.

Protocol: Binary Melting Point Phase Diagram Construction

This workflow determines whether a salt is a conglomerate or a racemic compound.

PhaseDiagramLogic Start Start: Pure Enantiomer & Racemate MeasureMP Measure Melting Points (DSC) Tm(pure) vs Tm(rac) Start->MeasureMP Decision1 Is Tm(rac) < Tm(pure)? MeasureMP->Decision1 BinaryMix Prepare Binary Mixtures (e.g., 60:40, 70:30, 80:20) Decision1->BinaryMix Yes or No (Confirmation needed) MeasureMix Measure Melting Endotherms Identify Eutectic vs. Liquidus BinaryMix->MeasureMix ResultConglomerate Single Eutectic at 50:50 Type: CONGLOMERATE MeasureMix->ResultConglomerate No central peak ResultCompound Two Eutectics + Central Peak Type: RACEMIC COMPOUND MeasureMix->ResultCompound Central peak observed

Figure 1: Decision logic for classifying chiral amino alcohol salts based on binary thermal data.

Protocol: High-Precision Solubility Measurement (Gravimetric)

Solubility data (


) as a function of temperature (

) is critical for determining the width of the Metastable Zone (MSZW).
  • Preparation: Excess solid salt (e.g., Phenylglycinol HCl) is added to the solvent (Water/Ethanol) in a jacketed glass vessel.

  • Equilibration: Agitate at constant

    
     (
    
    
    
    K) for >24 hours.
  • Verification: Ensure solid phase is present. Use PXRD to confirm no solvate formation or polymorphic transition occurred during equilibration.

  • Sampling: Stop agitation for 1 hour to settle. Filter supernatant through a 0.45

    
    m heated syringe filter.
    
  • Quantification:

    • Gravimetric: Evaporate solvent and weigh residue (standard for inorganic salts).

    • HPLC: Dilute and analyze area under curve (standard for thermally labile organics).

Case Studies & Quantitative Data

Ephedrine Hydrochloride ( )

Ephedrine HCl is a classic example of a Racemic Compound where the racemate melts at a significantly lower temperature than the pure enantiomer.

Thermodynamic Data Profile:

PropertyValue (Pure Enantiomer)Value (Racemate)Note
Melting Point (

)
217 - 220 °C 187 - 188 °C

indicates lower lattice stability for the racemate.
Enthalpy of Fusion (

)
~ 26.5 kJ/mol~ 21.0 kJ/molLower energy barrier to melt the racemate.
Solubility (Water, 20°C) ~ 330 g/LLowerRacemic compounds often have different solubilities than pure enantiomers.
Crystal System Monoclinic (

)
Monoclinic (

)
Distinct space groups confirm "Racemic Compound" status.

Technical Insight: The fact that racemic Ephedrine HCl melts nearly 30°C lower than the pure form suggests that the heterochiral interactions (R...S) are weaker than the homochiral interactions (R...R) in the crystal lattice. This is relatively rare for salts, which usually pack more efficiently as racemates, but it provides an opportunity for resolution via diastereomeric salt formation rather than direct crystallization.

Phenylglycinol Hydrochloride ( )

Phenylglycinol is widely used in the resolution of carboxylic acids.

Thermodynamic Data Profile:

PropertyValue (S-Enantiomer Salt)Note
Melting Point (

)
~ 212 °C High melting point indicates strong ionic lattice energy.
Free Base

75 - 78 °CSalt formation increases

by >130°C, stabilizing the solid form.
Resolution Method Diastereomeric CrystallizationOften resolved using tartaric acid derivatives before HCl salt formation.

Data Analysis & Modeling (SLE)

To predict solubility at unmeasured temperatures, the Schroeder-Van Laar equation is used. For an ideal system (or as a baseline for non-ideal systems):



Where:

  • 
     = Mole fraction solubility
    
  • 
     = Enthalpy of fusion (J/mol)
    
  • 
     = Melting point (Kelvin)
    
  • 
     = Gas constant (8.314 J/mol·K)
    

Non-Ideal Modeling (NRTL/UNIQUAC): For amino alcohol salts in polar solvents (water/ethanol), activity coefficients (


) deviate from unity. The Modified Apelblat equation is often empirically preferred for process engineering:


Workflow: Solid-Liquid Equilibrium Modeling

SLE_Modeling Input Input Data: Tm, dH(fus), Solubility(T) ModelSelect Select Model: Ideal vs. Activity Coeff (NRTL) Input->ModelSelect Regression Regress Parameters (Minimize RMSD) ModelSelect->Regression Validation Validate against Test Set Regression->Validation Output Output: Solubility Curve & MSZW Validation->Output

Figure 2: Computational workflow for modeling solubility curves.

Conclusion

The thermodynamic characterization of chiral amino alcohol hydrochloride salts reveals that Ephedrine HCl behaves as a Racemic Compound with a melting point significantly lower than its pure enantiomer (188°C vs 218°C). This behavior contrasts with the general assumption that racemates are always the most stable solid form.

For researchers, this implies that simple direct crystallization of the racemate will yield the racemic compound, not a conglomerate. Resolution must therefore rely on diastereomeric salt formation (e.g., using tartaric acid) or chiral chromatography, unless a specific "deracemization" technique involving solution-phase epimerization is employed.

Key Takeaway: Always construct the binary melting point phase diagram before attempting a resolution. If the phase diagram shows a distectic point (maximum), preferential crystallization is not viable without modification.

References

  • Crystal Structure and Thermodynamic Study of Ephedrine Hydrochloride. ResearchGate. Available at:

  • Ephedrine Hydrochloride Properties & Solubility. ChemicalBook. Available at:

  • Thermodynamics in the Prediction of the Solubilities of Binary Mixtures of Ephedrine. Pharmaceutical Research. Available at:

  • Chiral Separation of Phenylglycinol Enantiomers. National Institutes of Health (PMC). Available at:

  • Racemic Drugs: Racemic Mixture, Racemic Compound, or Pseudoracemate. University of Alberta. Available at:

  • European Pharmacopoeia: Ephedrine Hydrochloride. DrugFuture. Available at:

The Duality of (S)-tert-Leucinol: Isolated Free Base vs. Conjugate Acid Salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Process Chemistry & Drug Development

Executive Summary & Nomenclature Clarification

Target Molecule: (2S)-1-amino-3,3-dimethylbutan-2-ol Common Name: (S)-tert-Leucinol (or L-tert-Leucinol) CAS (Free Base): [1][2]

The Core Distinction: Technically, the systematic name (2S)-1-amino-3,3-dimethylbutan-2-ol refers to the free base form .[2] However, in drug development—specifically in the synthesis of HIV protease inhibitors like Atazanavir—this moiety is frequently encountered as a stable salt (e.g., hydrochloride or tartrate) or a protected intermediate (e.g., N-methoxycarbonyl derivative) before being liberated as the free base for nucleophilic coupling.[2]

This guide analyzes the critical operational differences between the Isolated Free Base (the reactive nucleophile) and its Conjugate Acid/Salt Forms (the storage/purification state), focusing on stability, phase behavior, and reactivity profiles.

Physicochemical Distinction: The "Melting" Challenge

The most immediate practical difference between the free base and its salts lies in their physical state and thermal stability.

Comparative Properties Table[2]
FeatureFree Base Form ((S)-tert-Leucinol)Salt Form (e.g., Hydrochloride)
Molecular State Neutral Amine (

)
Ionic Lattice (

)
Melting Point 30–34 °C (Critical Handling Risk)>200 °C (Typical for HCl salts)
Physical Appearance Waxy solid or viscous oil (temp.[2][3] dependent)Crystalline powder
Hygroscopicity High (Absorbs

and

)
Low to Moderate
Solubility Soluble in alcohols, DCM, THF, WaterSoluble in Water, MeOH; Insoluble in non-polar organics
Reactivity Nucleophilic (Lone pair on N is active)Electrophilic/Inert (N is quaternary)
The Phase Transition Risk

The free base has a melting point of 30–34 °C . This presents a unique process engineering challenge:

  • In a standard lab (20–25 °C): It is a waxy, sticky solid that is difficult to weigh precisely.[2]

  • In a warm reactor or "hot" lab (>30 °C): It becomes a liquid.[2]

  • Implication: Process chemists often prefer to handle the salt form for weighing and storage, converting it to the free base in situ or immediately prior to the coupling step to ensure stoichiometry accuracy.

Reactivity & Synthetic Utility

The functional difference drives the choice of form. The free base is the obligate reactive species for nucleophilic attacks, while the salt is a protecting strategy against oxidation and carbamate formation.

Mechanism of Action

In the synthesis of antiretrovirals (e.g., Atazanavir), the amino group of (S)-tert-leucinol must attack an electrophile (such as an epoxide or an activated ester).[2]

  • Free Base: The nitrogen atom possesses a lone pair of electrons, making it a strong nucleophile.

  • Salt Form: The lone pair is protonated (

    
    ).[2] It cannot participate in nucleophilic attack until deprotonated by an auxiliary base (e.g., Triethylamine, 
    
    
    
    ).[2]
Stability Profile
  • Oxidation: The free amino group is susceptible to air oxidation over time.[2]

  • Carbamate Formation: The free base rapidly reacts with atmospheric

    
     to form carbamates, altering the stoichiometry of subsequent reactions.
    
  • Protocol: Free base (S)-tert-leucinol should be stored under Argon/Nitrogen at 2–8 °C. Salts can be stored at room temperature in desiccators.[2]

Visualizing the Form Selection Logic

FormSelection Salt Salt Form (Storage/Transport) Stable Solid FreeBase Free Base Form (Reactive Species) Waxy/Oily, Unstable Salt->FreeBase Deprotonation (NaOH/DCM or TEA) FreeBase->Salt Acidification (Purification Step) Reaction Nucleophilic Attack (e.g., Epoxide Opening) FreeBase->Reaction Lone Pair Availability Product Chiral Intermediate (e.g., Atazanavir Precursor) Reaction->Product C-N Bond Formation

Figure 1: The operational cycle between the stable salt form and the reactive free base form during synthesis.

Experimental Protocols

Protocol: Liberation of Free Base from Hydrochloride Salt

Objective: Convert stable (S)-tert-leucinol HCl into reactive free base for immediate use. Scale: 10 mmol basis.

  • Dissolution: Suspend 10 mmol of (S)-tert-leucinol hydrochloride in 20 mL of Dichloromethane (DCM). Note: The salt may not fully dissolve initially.

  • Neutralization: Add 15 mL of 2M NaOH (aq) or Saturated

    
     (for milder conditions) to the suspension.
    
  • Biphasic Extraction: Stir vigorously for 15 minutes. The salt will deprotonate and partition into the organic (DCM) layer.

  • Separation: Separate the layers. Extract the aqueous layer twice more with 10 mL DCM.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Remove solvent under reduced pressure (Rotavap) at <35 °C.

    • Caution: Do not overheat.[2] The product has a low melting point and can sublime or degrade.

  • Yield: Result is a colorless to pale yellow viscous oil/waxy solid (The Free Base).[2] Use immediately.

Protocol: Enantiomeric Purity Check (Chiral HPLC)

Since the utility of (S)-tert-leucinol is defined by its chirality (S-configuration), verifying that the "Free Basing" process did not induce racemization is vital.[2]

  • Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).[2]

  • Mobile Phase: Hexane : Isopropanol (90:[2]10) with 0.1% Diethylamine (DEA).

    • Note: DEA is required to keep the free base in its non-protonated form during chromatography, ensuring sharp peaks.

  • Detection: UV at 210 nm (low absorption, high concentration required) or Refractive Index (RI).[2]

  • Reference: (S)-enantiomer typically elutes before/after (R)-enantiomer depending on specific column conditions; run racemate standard to confirm.

Application Case Study: Atazanavir Synthesis

In the synthesis of the HIV protease inhibitor Atazanavir , the (S)-tert-leucinol moiety provides the critical steric bulk (tert-butyl group) that fits the hydrophobic pocket of the HIV protease enzyme.[2]

The Pathway
  • Starting Material: L-tert-Leucine (Amino Acid).[2][4][5]

  • Reduction: Converted to (S)-tert-Leucinol (Alcohol/Free Base).

  • Coupling: The free base reacts with a hydrazine-epoxide derivative or a chloromethyl ketone.[2]

  • Criticality of Form: If the salt form is used without sufficient auxiliary base in the coupling step, the reaction rate drops to near zero because the ammonium species is non-nucleophilic.

AtazanavirFlow Start L-tert-Leucine (Amino Acid) Reduction Reduction (LiAlH4 or NaBH4) Start->Reduction Intermediate (S)-tert-Leucinol (Free Base) Reduction->Intermediate Generates Free Base Coupling Coupling Reaction (with Hydrazine/Epoxide) Intermediate->Coupling Nucleophilic Attack Final Atazanavir (Protease Inhibitor) Coupling->Final

Figure 2: The role of the free base (S)-tert-leucinol in the Atazanavir synthetic pathway.

References

  • PubChem. (2025).[6] (S)-tert-Leucinol Compound Summary. National Library of Medicine. [Link][2]

  • ResearchGate. (2013). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir. [Link][7]

Sources

Harnessing Extreme Steric Bulk: A Technical Guide to tert-Leucine Derived Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architectural design of chiral auxiliaries and ligands for asymmetric synthesis, the selection of the stereodirecting group is paramount. Among the diverse pool of chiral amino alcohols, tert-leucinol (2-amino-3,3-dimethyl-1-butanol) occupies a privileged position. Derived from the non-proteinogenic amino acid tert-leucine, this molecule features a tert-butyl group directly adjacent to the chiral center. When standard valinol (isopropyl) or phenylglycinol (phenyl) derivatives fail to provide adequate stereocontrol, tert-leucinol-derived scaffolds frequently offer the necessary steric blockade to achieve near-perfect enantiomeric or diastereomeric excess. This whitepaper explores the physical causality behind the steric hindrance of tert-leucinol, details its synthesis, and provides field-proven protocols for its application.

The Mechanistic Causality of Steric Hindrance

To understand why tert-leucinol acts as a superior chiral director, we must analyze the physical organic chemistry of the tert-butyl group compared to less hindered analogs.

Unlike the isopropyl group of valinol, which possesses an


-proton that can rotate to minimize steric clashes with incoming reagents, the tert-butyl group is spherically symmetrical at its local 

-carbon. It possesses no "small" face. This results in a phenomenon known as conformational locking .

When tert-leucinol is converted into an oxazolidinone (Evans auxiliary) or an oxazoline ligand, the extreme steric bulk (A-value > 4.7 kcal/mol) rigidly projects into the space surrounding the reactive center. In metal-enolate chemistry, this creates an impenetrable steric wall, completely blocking the Re or Si face of the enolate and forcing the electrophile to attack exclusively from the opposite trajectory[1]. The inability of the tert-butyl group to adopt a less sterically demanding conformation is the root cause of its superior stereocontrol[2].

Preparation of (S)-tert-Leucinol: The NaBH₄/I₂ Reduction Protocol

The synthesis of tert-leucinol from tert-leucine requires the chemoselective reduction of the carboxylic acid in the presence of the free amine. Standard sodium borohydride (NaBH₄) is insufficiently reactive to reduce carboxylic acids. While lithium aluminum hydride (LiAlH₄) is a traditional choice, it is highly pyrophoric and poses severe scaling hazards.

A highly reliable, self-validating alternative is the NaBH₄/I₂ system[3].

Causality of the Reagent Choice: The addition of iodine to NaBH₄ generates borane (BH₃) in situ according to the following stoichiometry:



Borane is a strongly electrophilic reducing agent that rapidly coordinates to the electron-rich amine, directing the intramolecular reduction of the adjacent carboxylic acid[4].
Step-by-Step Methodology
  • Setup: Equip a thoroughly dried 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel. Purge the system with inert gas (Ar or N₂).

  • Reagent Loading: Suspend (S)-tert-leucine (1.0 equiv) and NaBH₄ (2.5 equiv) in anhydrous THF (approx. 0.5 M relative to the amino acid).

  • Cooling: Submerge the flask in an ice-water bath (0 °C) to control the exothermic generation of borane and hydrogen gas.

  • Iodine Addition: Dissolve I₂ (1.0 equiv) in anhydrous THF. Add this solution dropwise via the addition funnel over 1-2 hours. Self-Validating Observation: Effervescence (H₂ gas) will occur immediately. The brown color of iodine should dissipate as it reacts with NaBH₄.

  • Reflux: Once the addition is complete and gas evolution subsides, heat the reaction to reflux (65 °C) for 12-16 hours to ensure complete reduction.

  • Quenching: Cool the mixture to 0 °C. Cautiously add methanol dropwise to quench excess borane, followed by 20% aqueous NaOH to break down the boron-amine complexes.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (CH₂Cl₂) multiple times. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via vacuum distillation to yield pure (S)-tert-leucinol as a clear oil that solidifies upon standing.

G N1 L-tert-Leucine + NaBH4 in Anhydrous THF N2 Cool to 0 °C (Ice Bath) N1->N2 N3 Slow Addition of I2 in THF (Dropwise) N2->N3 N4 Reflux (12-16 h) BH3 Generation N3->N4 N5 Quench with MeOH & Aqueous NaOH N4->N5 N6 Extraction (CH2Cl2) & Distillation N5->N6 N7 Pure (S)-tert-Leucinol N6->N7

Caption: Workflow for the chemoselective reduction of tert-leucine using the NaBH4/I2 system.

Applications in Asymmetric Synthesis

Evans Chiral Auxiliaries (Oxazolidinones)

The conversion of tert-leucinol into 4-tert-butyl-2-oxazolidinone provides one of the most powerful chiral auxiliaries available to synthetic chemists. In titanium or boron-mediated aldol additions, the tert-butyl group exerts profound diastereofacial bias. For instance, studies on the


-aminoxylation of titanium(IV) enolates using TEMPO demonstrated that moving from an isopropyl (valinol) to a tert-butyl (tert-leucinol) group was critical to obtaining a single diastereomer[5]. The steric bulk physically prevents the TEMPO radical from approaching the shielded face of the enolate.

G A Chiral Oxazolidinone (Evans Auxiliary) B Enolate Formation (Z-Enolate) A->B C tert-Butyl Group (Extreme Steric Bulk) B->C Conformation Lock E Si-Face Attack (Electrophile Approach) B->E D Re-Face Shielding (Steric Blockade) C->D D->E Directs F High Diastereoselectivity (>99% de) E->F

Caption: Mechanism of stereocontrol via conformational locking and face shielding in Evans auxiliaries.

Phosphino-Oxazoline (PHOX) Ligands in Catalysis

Beyond stoichiometric auxiliaries, tert-leucinol is a cornerstone in the synthesis of chiral ligands for transition-metal catalysis. The tert-butyl substituted PHOX ligands have shown exceptional performance in palladium-catalyzed asymmetric allylic alkylations and intermolecular Heck reactions[6]. The rigid steric hindrance of the tert-butyl group dictates the chiral environment around the palladium center, ensuring that the


-allyl intermediate is attacked by the nucleophile with exceptional enantioselectivity.

Quantitative Data Comparison

To objectively demonstrate the superiority of the tert-butyl group over less hindered analogues, the following table summarizes typical stereochemical outcomes across standard asymmetric transformations.

Chiral Director SourceR-GroupA-Value (kcal/mol)Typical Aldol drHeck Reaction ee (%)
(S)-AlaninolMethyl1.7085:1560 - 70
(S)-ValinolIsopropyl2.1595:585 - 90
(S)-PhenylglycinolPhenyl3.0098:288 - 92
(S)-tert-Leucinol tert-Butyl > 4.70 > 99:1 95 - 99

Table 1: Comparative stereoselectivity metrics highlighting the impact of the tert-butyl group's steric bulk.

Conclusion

The integration of tert-leucine derived amino alcohols into asymmetric workflows is not merely a matter of empirical screening; it is a rational design choice grounded in the physics of steric hindrance. By utilizing the conformational locking inherent to the tert-butyl group, researchers can achieve near-perfect stereocontrol in complex molecular assemblies. The NaBH₄/I₂ reduction protocol provides a safe, scalable pathway to access these critical building blocks, ensuring that drug development professionals can reliably synthesize enantiopure therapeutics.

References

  • Chiral Auxiliaries - Principles and Recent Applic
  • Organic & Biomolecular Chemistry - ARTICLE: Chiral auxiliary screening, Universit
  • Working with Hazardous Chemicals - Organic Syntheses, Organic Syntheses.
  • Sodium borohydride/iodine reduction, TotallyMechanistic.
  • Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis, N
  • SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one, ResearchG

Sources

Acidity Constants and pKa Profiling of (2S)-1-amino-3,3-dimethylbutan-2-ol HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

Understanding the ionization behavior of active pharmaceutical ingredients (APIs) and chiral building blocks is a foundational requirement in rational drug design. (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride—a sterically hindered, chiral


-amino alcohol—presents a unique physicochemical profile. As a hydrochloride salt, it dissociates in aqueous media to yield a protonated primary amine and a free secondary alcohol. This whitepaper elucidates the structural causality behind its acidity constants (pKa), provides comparative quantitative data, and establishes self-validating experimental protocols for precise pKa determination.

Structural Determinants of Acidity: The Causality of pKa

The ionization of (2S)-1-amino-3,3-dimethylbutan-2-ol is governed by the interplay of two functional groups: the primary amine at C1 and the secondary hydroxyl group at C2, heavily modulated by the bulky tert-butyl group at C3.

The Amine Conjugate Acid (pKa₁ ~9.5 - 9.8)

In its native hydrochloride salt form, the molecule exists as a cation (-NH₃⁺). The pKa of standard aliphatic amines typically falls between 10.5 and 11.0[1]. However, the presence of the adjacent


-hydroxyl group fundamentally alters this landscape. The highly electronegative oxygen atom exerts a strong electron-withdrawing inductive effect (-I effect) through the 

-bond framework. This pulls electron density away from the nitrogen, reducing the stability of the positively charged conjugate acid. Consequently, the proton is more readily donated to the solvent, lowering the pKa to approximately 9.5, a phenomenon consistently observed in analogous

-amino alcohols like 2-aminopropanol[2].
The Secondary Hydroxyl Group (pKa₂ ~12.8)

While typical aliphatic alcohols have pKa values around 15–16, the deprotonation of the hydroxyl group in this specific molecule to form an alkoxide (-O⁻) is heavily restricted. The massive steric bulk of the adjacent tert-butyl group physically shields the oxygen atom. Because alkoxide ions rely entirely on hydrogen-bonded solvation shells for thermodynamic stability in water, this steric hindrance prevents efficient solvent organization. As a result, the formation of the alkoxide is highly unfavorable, pushing the predicted pKa of the hydroxyl group to approximately 12.88[3].

AcidityDeterminants Molecule (2S)-1-amino-3,3-dimethylbutan-2-ol Hydrochloride Salt Amine Primary Amine (-NH3+) pKa ~9.6 Inductive -I effect from OH lowers pKa Molecule->Amine Ionizable Site 1 Hydroxyl Secondary Alcohol (-OH) pKa ~12.8 Steric bulk of t-butyl destabilizes alkoxide Molecule->Hydroxyl Ionizable Site 2 TButyl tert-Butyl Group Hydrophobic Steric hindrance limits solvation Molecule->TButyl Structural Modifier Hydroxyl->Amine Electron-withdrawing effect TButyl->Hydroxyl Steric shielding

Structural features dictating the acidity constants of (2S)-1-amino-3,3-dimethylbutan-2-ol.

Comparative pKa Analysis

To contextualize the acidity of (2S)-1-amino-3,3-dimethylbutan-2-ol, we must compare it against structurally related compounds. The table below summarizes the quantitative pKa data, illustrating how inductive effects and steric hindrance systematically shift ionization constants.

CompoundStructural FeaturespKa₁ (-NH₃⁺)pKa₂ (-OH)Reference
(2S)-1-amino-3,3-dimethylbutan-2-ol Primary amine, sec-alcohol, t-butyl bulk~9.6 (Predicted)12.88 (Predicted)[3],[2]
2-Aminopropanol Primary amine, sec-alcohol~9.5>14.0[2]
Ethanolamine Primary amine, pri-alcohol9.5>14.0[1]
tert-Butylamine Primary amine, no alcohol10.6N/A[1]

Table 1: Comparative acidity constants demonstrating the pKa depression caused by


-hydroxyl inductive effects and the pKa elevation caused by steric hindrance.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that analytical data is only as reliable as the controls built into the methodology. The following protocols are designed as self-validating systems to ensure absolute accuracy when determining the pKa of highly basic, sterically hindered APIs.

Potentiometric Titration (Gold Standard)

Potentiometric titration is the most robust method for macroscopic pKa determination. However, at pH > 8, dissolved atmospheric CO₂ forms carbonic acid, which introduces a false buffering region that masks the amine's true inflection point.

Step-by-Step Methodology:

  • Electrode Calibration (Self-Validation Step): Calibrate a glass pH electrode using NIST-traceable buffers at pH 4.00, 7.00, and 10.00. Validation: The electrode slope must fall between 95% and 102% of the theoretical Nernstian value (-59.16 mV/pH at 25°C).

  • Sample Preparation: Dissolve 2.0 mM of (2S)-1-amino-3,3-dimethylbutan-2-ol HCl in 50 mL of 0.15 M KCl. Causality: The 0.15 M KCl acts as a background electrolyte to lock the ionic strength. This ensures that the activity coefficients of the ions remain constant throughout the titration, preventing non-linear shifts in the Henderson-Hasselbalch relationship.

  • Degassing: Purge the solution with high-purity Nitrogen (N₂) gas for 15 minutes prior to titration, and maintain a gentle N₂ blanket over the headspace.

  • Blank Titration (Self-Validation Step): Titrate the 0.15 M KCl solvent blank with 0.1 M NaOH. Validation: The absence of an inflection point confirms the environment is completely CO₂-free.

  • Sample Titration: Titrate the sample with standardized 0.1 M NaOH using an automated titrator, adding 0.05 mL increments.

  • Data Analysis: Plot the first derivative of the pH vs. Volume curve to identify the equivalence point. Calculate the pKa at the half-equivalence point.

TitrationWorkflow Step1 1. Sample Prep 2 mM API in 0.15 M KCl (Ionic Strength Control) Step2 2. Degassing Purge with N2 gas (Prevent CO2 interference) Step1->Step2 Step3 3. Titration Add 0.1 M NaOH Record pH vs. Vol Step2->Step3 Step4 4. Data Analysis Bjerrum Plot Extract pKa1 & pKa2 Step3->Step4

Workflow for the potentiometric determination of pKa values under inert conditions.

¹H NMR Titration for Site-Specific Ionization

While potentiometry provides macroscopic pKa, ¹H NMR spectroscopy provides microscopic, site-specific pKa values by monitoring the chemical shift of protons adjacent to the ionization site[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of deuterated phosphate/borate buffers (D₂O) ranging from pH 7.0 to 13.0, verified via a pH meter corrected for the deuterium isotope effect (

    
    ).
    
  • Sample Integration: Dissolve 5 mg of the compound in 0.6 mL of each buffered D₂O solution.

  • NMR Acquisition: Acquire 1D ¹H NMR spectra at a constant temperature (298 K).

  • Chemical Shift Tracking: Track the chemical shift (

    
    ) of the C1 methylene protons (-CH₂-NH₃⁺). Causality: As the amine deprotonates to -NH₂, the shielding environment changes drastically, causing an upfield shift of the adjacent protons.
    
  • Curve Fitting: Plot

    
     vs. pD and fit the data to the modified Henderson-Hasselbalch equation to extract the exact pKa.
    

Implications for Drug Development

The pKa of (2S)-1-amino-3,3-dimethylbutan-2-ol HCl directly dictates its utility in pharmaceutical synthesis and formulation. With a pKa of ~9.6, the molecule is highly protonated (>99%) at physiological pH (7.4). This cationic state ensures excellent aqueous solubility but limits passive lipid bilayer permeability. Furthermore, the extreme steric hindrance preventing the deprotonation of the C2 hydroxyl group (pKa ~12.88) ensures that the alcohol remains strictly neutral during standard physiological or mild synthetic conditions, preventing unwanted side reactions (such as spontaneous etherification) during complex peptide synthesis.

References

  • Master Organic Chemistry.The pKa Table Is Your Friend.
  • BenchChem.Application Notes and Protocols: 2-Aminopropanol Hydrochloride as a Buffer in Biochemical Assays.
  • American Chemical Society (ACS).A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Interactions.
  • Xinchem.China (S)-tert-Leucinol (CAS# 112245-13-3) Manufacturer and Supplier.

Sources

History and discovery of tert-leucinol as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History and Discovery of tert-Leucinol as a Chiral Auxiliary Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Quest for the Perfect Steric Wall

In the landscape of asymmetric synthesis, the transition from "Chiral Pool" reliance to "Designer" auxiliaries marks a pivotal evolution in organic chemistry. While natural amino acids like Valine (isopropyl) and Phenylalanine (benzyl) provided the first generation of chiral scaffolds, they often failed to deliver absolute stereocontrol in sterically demanding or conformationally mobile environments.

tert-Leucinol (2-amino-3,3-dimethyl-1-butanol) emerged as the solution to this "leakage" of stereoselectivity. By replacing the isopropyl group of valine with a tert-butyl group, chemists introduced a "Steric Wall" that is thermodynamically rigid and spatially unforgiving. This guide explores the genesis, synthesis, and mechanistic superiority of tert-leucinol, detailing its role as the "heavy artillery" in the Evans and Meyers auxiliary classes.

Historical Genesis: From Natural to Designer Scaffolds

The history of tert-leucinol is inextricably linked to the limitations of nature. In the late 1970s and early 1980s, pioneers like David A. Evans and A.I. Meyers were establishing the principles of auxiliary-controlled stereoselection.

  • The Valine Limit: Early Evans oxazolidinones derived from (S)-Valinol were revolutionary but occasionally insufficient. The isopropyl group, while bulky, possesses a methine proton and rotational freedom that allows for "leakage" in transition states, particularly with small electrophiles.

  • The tert-Leucine Solution: The theoretical ideal was a group with no rotational ambiguity and maximum volume: the tert-butyl group. However, tert-leucine (the precursor) is non-proteinogenic and was historically difficult to synthesize.

  • The Breakthrough: The industrial scaling of tert-leucine synthesis (via enzymatic resolution or bislactim ether methods) unlocked tert-leucinol as a viable reagent. It quickly became the standard for "difficult" substrates where Valinol-derived auxiliaries yielded diastereomeric ratios (dr) below 95:5.

Synthesis and Manufacturing: Accessing the Scaffold

Unlike Valinol, which is obtained by simple reduction of abundant L-Valine, tert-leucinol requires a dedicated synthetic workflow starting from tert-leucine.

Core Synthesis Protocol: Reduction of L-tert-Leucine

The reduction of the carboxylic acid to the alcohol must preserve optical purity. The standard laboratory protocol utilizes the NaBH₄/I₂ system , which generates borane in situ and is safer/more selective than LiAlH₄ for amino acids.

Reaction Scheme:



Critical Process Parameters (CPPs):

  • Temperature Control: The addition of Iodine to NaBH₄ is exothermic; maintain < 20°C to prevent racemization or side reactions.

  • Quenching: The boron-amine complex is stable; rigorous reflux with KOH/MeOH is required to liberate the free amine.

  • Purification: tert-Leucinol is a low-melting solid/oil. Distillation or crystallization as a salt (e.g., tartrate) is essential for >99% ee.

SynthesisFlow Start L-tert-Leucine (Solid, >99% ee) Step1 Activation (NaBH4 + I2 in THF) Start->Step1 0°C Step2 Reduction (Reflux, 18h) Step1->Step2 In situ BH3 Step3 Workup (KOH/MeOH Hydrolysis) Step2->Step3 Break B-N bond End (S)-tert-Leucinol (Chiral Auxiliary Precursor) Step3->End Distillation

Figure 1: Synthetic workflow for the production of (S)-tert-Leucinol from L-tert-Leucine.

Mechanistic Advantage: The "Steric Wall" Theory

The utility of tert-leucinol is best understood through the Evans Aldol Transition State (Zimmerman-Traxler model) .

In an Evans enolate alkylation or aldol reaction:

  • Valinol (Isopropyl): The isopropyl group directs the electrophile to the opposite face. However, the isopropyl group can rotate. In high-energy transition states, the "smaller" face of the isopropyl group may expose the reaction center.

  • tert-Leucinol (tert-Butyl): The tert-butyl group is a "spherical" wall. It has no conformational flexibility relative to the chiral center. It forces the metal chelate into a rigid conformation, locking the Re or Si face completely.

Data Comparison (Alkylation of N-Acyl Oxazolidinones):

Auxiliary SourceSubstituentTypical dr (Alkylation)Typical dr (Aldol)
(S)-Valinol Isopropyl90:10 to 98:2>99:1
(S)-Phenylalaninol Benzyl95:5 to 99:1>99:1
(S)-tert-Leucinol tert-Butyl >99:1 >99:1

Note: While Valinol is excellent for Aldol, tert-Leucinol is often required for Alkylations of unhindered electrophiles where Valinol fails.

StericComparison cluster_Val Valinol (Isopropyl) cluster_Tle tert-Leucinol (tert-Butyl) ValNode Isopropyl Group Me Me H Rotatable Bond Moderate Shielding Outcome Stereoselectivity Outcome ValNode->Outcome dr ~95:5 (Leakage possible) TleNode tert-Butyl Group Me Me Me NO Rotatable H Maximum Shielding TleNode->Outcome dr >99:1 (Rigid Lock)

Figure 2: Mechanistic comparison of steric shielding between Valinol and tert-Leucinol derived auxiliaries.

Key Applications & Case Studies

A. The "Heavy Artillery" in Drug Synthesis: Grb2 SH2 Inhibitors

In the development of inhibitors for the Grb2 SH2 domain (an anticancer target), researchers required a specific chiral conjugate addition product.

  • Challenge: Standard auxiliaries (Valinol, Phenylalaninol) provided insufficient diastereomeric ratios (dr < 90:10) during a critical Michael addition step.

  • Solution: Screening the (S)-4-tert-butyl-2-oxazolidinone (derived from tert-leucinol) resulted in a dr of 100:6 .[1] The massive bulk of the tert-butyl group effectively shut down the approach of the nucleophile from the hindered face.

  • Protocol: The auxiliary was acylated with acrylic acid, subjected to Michael addition, and then hydrolyzed to yield the enantiopure acid.

B. Photoredox Synthesis of Unnatural Amino Acids

Recent work (e.g., Science, Nature Chemistry workflows) in photoredox catalysis uses tert-butyl oxazolidinones to synthesize heteroaryl alanines.

  • Mechanism: A radical species adds to a dehydroalanine derivative.[2]

  • Role of tert-Leucinol: The tert-butyl oxazolidinone dictates the facial protonation of the intermediate radical. The tert-butyl group ensures that protonation occurs exclusively from the Re-face, yielding unnatural amino acids with >20:1 dr, which are critical for peptide drug discovery.

C. Meyers Oxazolines & Ligands

Beyond Evans auxiliaries, tert-leucinol is the precursor to Meyers Oxazolines and Box/Pybox Ligands .

  • Box Ligands: Bis(oxazoline) ligands with tert-butyl groups are standard in copper-catalyzed cyclopropanations and aziridinations. The "bite angle" and steric crowding provided by tert-leucinol creates a chiral pocket that smaller amino alcohols cannot replicate.

Experimental Protocols

Protocol A: Synthesis of (S)-4-tert-Butyl-2-oxazolidinone (Evans Auxiliary)

A self-validating protocol for preparing the auxiliary from the amino alcohol.

Reagents:

  • (S)-tert-Leucinol (1.0 equiv)

  • Diethyl carbonate (1.2 equiv) or Phosgene equivalent (CDI/Triphosgene)

  • K₂CO₃ (0.1 equiv)

  • Solvent: Toluene or THF

Step-by-Step:

  • Setup: Charge a flame-dried flask with (S)-tert-leucinol and K₂CO₃ in anhydrous toluene.

  • Addition: Add diethyl carbonate (green alternative to phosgene).

  • Cyclization: Heat the mixture to reflux (110°C) with a Dean-Stark trap to remove ethanol. The removal of ethanol drives the equilibrium forward (Le Chatelier’s principle).

  • Monitoring: Monitor by TLC (stain with ninhydrin; starting amine is positive, product is negative).

  • Workup: Cool, wash with water to remove K₂CO₃, dry over MgSO₄, and concentrate.

  • Crystallization: Recrystallize from EtOAc/Hexanes to obtain white needles. Target MP: 118-120°C.

Protocol B: Acylation of the Auxiliary
  • Dissolve the oxazolidinone in THF at -78°C.

  • Add n-BuLi (1.1 equiv) to form the lithiated species (Li-enolate precursor).

  • Add the acid chloride (e.g., Propionyl chloride).

  • Warm to 0°C. The tert-butyl group sterically hinders N-acylation less than C-alkylation, allowing this step to proceed smoothly, but it will severely block the Si face during the subsequent production steps.

References

  • Synthesis of (S)

    • Organic Syntheses, Coll. Vol. 10, p. 1039 (2004); Vol. 77, p. 1 (2000). Link

    • Detailing the NaBH4/I2 reduction protocol.
  • Evans Auxiliary Comparison (Valine vs. tert-Leucine)

    • Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, Coll.[3] Vol. 8, p. 339 (1993). Link

    • Establishes the baseline for isopropyl/benzyl auxiliaries.
  • Grb2 Inhibitor Synthesis (Case Study)

    • Gao, Y., et al. "Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain." Scientific Reports, 2014. Link

    • Demonstrates the superior dr (100:6) of the tert-butyl auxiliary.
  • Meyers, A. I., et al. "Chiral Oxazolines in Asymmetric Synthesis." Journal of Organic Chemistry.
  • Photoredox Amino Acid Synthesis

    • "A practical and scalable system for heteroaryl amino acid synthesis."[2] Chemical Science, 2017. Link

    • Modern application of tert-butyl oxazolidinone in radical chemistry.

Sources

Methodological & Application

Application Note: Protocol for Synthesizing Chiral Oxazolines Using (2S)-1-Amino-3,3-dimethylbutan-2-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Asymmetric synthesis, ligand design, and green cyclodehydration methodologies.

Executive Summary & Mechanistic Causality

Chiral oxazolines are privileged structural motifs in asymmetric catalysis (e.g., BOX and PyBOX ligands) and pharmaceutical development. The use of (2S)-1-amino-3,3-dimethylbutan-2-ol HCl as a chiral synthon offers distinct structural and mechanistic advantages over traditional amino alcohols like tert-leucinol.

As a Senior Application Scientist, it is critical to understand the causality behind the reactivity of this specific molecule:

  • Steric Shielding: The bulky tert-butyl group at the C3 position provides profound steric hindrance, which is highly effective in transferring chiral information and dictating facial selectivity in metal-catalyzed asymmetric transformations.

  • Chemoselectivity: The molecule possesses a primary amine at C1 and a secondary alcohol at C2. The primary amine is significantly more nucleophilic, allowing for chemoselective amidation without the need for transient O-protection strategies.

  • Stereochemical Inversion (The Walden Effect): Unlike tert-leucinol (where the chiral center is at the amine-bearing carbon), the chiral center in 1-amino-3,3-dimethylbutan-2-ol is at the hydroxyl-bearing carbon (C2) . During dehydrative cyclization, the C2-hydroxyl is activated as a leaving group. The subsequent intramolecular nucleophilic attack by the amide carbonyl oxygen proceeds via an

    
     mechanism. This results in a complete Walden inversion  at the C2 stereocenter. Consequently, starting with the (2S)-enantiomer strictly yields the (R)-oxazoline  derivative[1].
    

Experimental Workflows

The synthesis is a self-validating two-step system: chemoselective amidation followed by dehydrative cyclization. We highlight a modern, atom-economical Triflic Acid (TfOH) promoted cyclization[1], alongside a reference to high-throughput microwave-assisted methods.

Protocol A: Chemoselective Amidation (Intermediate Synthesis)

Objective: Couple the amino alcohol salt with a target carboxylic acid.

  • Activation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the target carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous

    
     (0.1 M concentration).
    
  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise at 0 °C. Stir for 15 minutes to generate the active ester.
    
  • Free-Basing & Coupling: Add (2S)-1-amino-3,3-dimethylbutan-2-ol HCl (1.05 equiv) in one portion. Insight: The excess DIPEA serves a dual purpose: it neutralizes the HCl salt to liberate the highly nucleophilic free primary amine in situ, and it acts as the proton scavenger for the coupling reaction.

  • Reaction: Warm the mixture to room temperature and stir for 4 hours. Reaction progress can be monitored via TLC (ninhydrin stain).

  • Workup: Quench with saturated aqueous

    
    . Extract the aqueous layer with 
    
    
    
    (3x). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate in vacuo. Purify via flash column chromatography to afford the pure
    
    
    -(2-hydroxyethyl)amide.
Protocol B: TfOH-Promoted Dehydrative Cyclization

Objective: Green, atom-economical ring closure with stereochemical inversion.

  • Preparation: Dissolve the intermediate

    
    -(2-hydroxyethyl)amide (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.
    
  • Acid Catalysis: Add Trifluoromethanesulfonic acid (TfOH, 1.5 equiv) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to 80 °C and stir for 12 hours. Insight: TfOH acts as a powerful Brønsted acid, protonating the secondary alcohol to create a superior leaving group (

    
    ). Unlike traditional reagents (e.g., DAST or Burgess reagent), this method generates water as the only byproduct, significantly improving the atom economy of the protocol[1].
    
  • Isolation: Cool the mixture to room temperature. Carefully quench with saturated aqueous

    
     until gas evolution ceases. Extract with 
    
    
    
    , dry over
    
    
    , and purify via silica gel chromatography to isolate the final (R)-chiral oxazoline .

Data Presentation: Comparison of Cyclization Methodologies

To assist in protocol selection, the following table summarizes quantitative data across various field-proven cyclization strategies.

Cyclization MethodReagentsConditionsTypical YieldStereochemical OutcomePrimary Byproduct
Brønsted Acid (Green) TfOH (1.5 eq)DCE, 80 °C, 12 h85–95%Inversion (R)

Classical Mesylation MsCl (1.2 eq),

(3.0 eq)

, 0 °C to RT, 6 h
75–85%Inversion (R)

, MsOH
Fluorinating Agent DAST (1.2 eq)

, -78 °C to RT, 2 h
70–80%Inversion (R)HF,

derivatives
Microwave-Assisted Catalyst, MWSolvent-free, 100 °C, 30 min70–90%Inversion (R)

Note: Microwave-assisted protocols offer rapid access to chiral oxazolines directly from nitriles and amino alcohols, bypassing the isolated amide intermediate, making them ideal for high-throughput library synthesis.

Reaction Workflow Visualization

The following diagram maps the logical progression and stereochemical causality of the synthesis.

Workflow A (2S)-1-Amino-3,3-dimethylbutan-2-ol HCl Starting Material B Amidation (HATU/DIPEA) Primary Amine Selective A->B C N-(2-Hydroxyethyl)amide Stable Intermediate B->C D Hydroxyl Activation (TfOH or MsCl) C->D E Intramolecular SN2 Cyclization (Amide Oxygen Attack) D->E F (R)-Chiral Oxazoline (Walden Inversion at C2) E->F

Workflow for the synthesis of (R)-chiral oxazolines via SN2 dehydrative cyclization.

References

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid Source: Molecules 2022, 27(24), 9042. URL:[Link]

  • Microwave-assisted rapid synthesis of chiral oxazolines Source: Organic & Biomolecular Chemistry, 2023, 21, 1039-1044. URL:[Link]

Sources

Application Note: (S)-tert-Leucinol Hydrochloride in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-tert-Leucinol hydrochloride (CAS: 112245-13-3) is the stable salt precursor to (S)-tert-leucinol, a chiral amino alcohol defined by its bulky tert-butyl group. This steric bulk is the "privileged" feature that drives high enantioselectivity in asymmetric catalysis. Unlike the isopropyl group in valine, the tert-butyl group locks conformation more rigidly, often resulting in superior stereocontrol (ee > 95%) in metal-ligand complexes (BOX, PyBOX, PHOX) and organocatalysts.

This guide provides validated protocols for activating the salt to its free base, synthesizing high-value ligands, and deploying them in asymmetric cyclopropanation.[1]

Chemical Profile & Handling

Property(S)-tert-Leucinol HCl (Salt)(S)-tert-Leucinol (Free Base)
CAS 112245-13-3112245-13-3 (Generic) / 7533-40-6
State White Crystalline SolidColorless Viscous Liquid / Low-melting Solid
Stability Stable, Non-hygroscopicHygroscopic , absorbs CO₂ from air
Storage Ambient, Desiccated2–8°C, Under Argon/Nitrogen
Role Precursor (Shelf-stable)Active Reagent (Must be freshly prepared)

Critical Handling Note: The hydrochloride salt is the preferred form for storage. The free base should be generated in situ or immediately prior to use. The free base is volatile under high vacuum and can degrade upon prolonged exposure to air (forming carbamates).

Foundational Protocol: Activation of the HCl Salt

The "Gateway" Step: Most ligand syntheses require the nucleophilic free amine. Attempting these reactions with the HCl salt and an external base often leads to poor yields due to solubility mismatches.

Protocol: Biphasic Neutralization & Extraction

Reagents:

  • (S)-tert-Leucinol Hydrochloride (10.0 g, 65.1 mmol)

  • Sodium Hydroxide (NaOH), 4 M aqueous solution (35 mL, ~2.0 equiv)

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Step-by-Step:

  • Dissolution: In a 250 mL separatory funnel, suspend the (S)-tert-Leucinol HCl (10 g) in DCM (50 mL).

  • Neutralization: Carefully add the 4 M NaOH solution. Shake vigorously for 2–3 minutes. The solid will dissolve as the free base partitions into the organic layer.

    • Checkpoint: The aqueous layer pH should be >12.

  • Extraction: Separate the layers. Extract the aqueous phase twice more with DCM (2 x 30 mL) to ensure complete recovery.

  • Drying: Combine organic extracts and dry over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter off the desiccant. Concentrate the filtrate under reduced pressure (Rotavap) at 30°C.

    • Caution: Do not use high vacuum (< 5 mbar) for extended periods or high heat (> 40°C), as the free base is moderately volatile.

  • Yield: Expect ~7.0–7.5 g (92–98%) of a colorless oil or semi-solid. Use immediately.

Application Module A: Synthesis of Privileged Chiral Ligands

(S)-tert-Leucinol is the chiral scaffold for Bis(oxazoline) (BOX) and Phosphino-oxazoline (PHOX) ligands.

Protocol A1: Synthesis of (S,S)-tert-Butyl-BOX Ligand

Target: 2,2'-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline]

Mechanism: Double amidation of dimethylmalonyl chloride followed by cyclization.

  • Amidation:

    • To a solution of (S)-tert-leucinol free base (2.2 equiv) and triethylamine (2.5 equiv) in DCM at 0°C, add dimethylmalonyl chloride (1.0 equiv) dropwise.

    • Stir at RT for 4 hours. Wash with 1N HCl, then sat. NaHCO₃. Dry and concentrate to obtain the bis-amide intermediate .

  • Cyclization (The Mesylate Method):

    • Dissolve the bis-amide in DCM. Add triethylamine (4.5 equiv) and Methanesulfonyl chloride (MsCl, 2.2 equiv) at 0°C. Stir 1 h.

    • Crucial Step: Treat the intermediate in situ with excess DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or reflux in dichloroethane to force ring closure.

    • Purification: Recrystallize from Hexane/EtOAc.

Protocol A2: Synthesis of (S)-tert-Butyl-PHOX Ligand

Target: 2-[2-(Diphenylphosphino)phenyl]-4-tert-butyl-oxazoline

Reagents: (S)-tert-Leucinol, 2-Bromobenzonitrile, ZnCl₂ (catalyst), Chlorobenzene.[1]

  • Cyclization: Mix (S)-tert-leucinol (1.2 equiv), 2-Bromobenzonitrile (1.0 equiv), and anhydrous ZnCl₂ (0.1 equiv) in chlorobenzene. Reflux (130°C) for 24–48 h.

    • Note: This forms the oxazoline ring directly from the nitrile.

  • Phosphination: React the resulting 2-(2-bromophenyl)oxazoline with diphenylphosphine (HPPh₂) using a Pd-catalyzed coupling (e.g., Pd(OAc)₂/dppf) or lithiation/trapping (n-BuLi, then ClPPh₂).

Visual: Ligand Synthesis Workflow

LigandSynthesis Salt (S)-tert-Leucinol HCl (Stable Precursor) FreeBase (S)-tert-Leucinol (Active Free Base) Salt->FreeBase NaOH/DCM Neutralization BisAmide Bis-Amide Intermediate FreeBase->BisAmide Dimethylmalonyl Cl Et3N Amide Hydroxy-Amide Intermediate FreeBase->Amide 2-Bromobenzoyl Cl BOX (S,S)-tert-Butyl-BOX (C2-Symmetric Ligand) BisAmide->BOX 1. MsCl/Et3N 2. NaOH or DBU PHOX (S)-tert-Butyl-PHOX (P,N-Ligand) Amide->PHOX 1. Cyclization 2. Phosphination

Caption: Workflow converting the stable HCl salt into high-value C2-symmetric (BOX) and non-symmetric (PHOX) ligands.

Application Module B: Asymmetric Catalysis

Case Study: Cu(I)-BOX Catalyzed Asymmetric Cyclopropanation

This reaction demonstrates the power of the tert-butyl group. The Cu-BOX complex creates a highly defined chiral pocket that differentiates the faces of the alkene.

Reaction: Styrene + Ethyl Diazoacetate


trans-2-Phenylcyclopropane-1-carboxylate.[1]
Experimental Protocol
  • Catalyst Formation:

    • In a flame-dried Schlenk flask, mix Cu(OTf) (Triflate) (0.05 mmol) and (S,S)-tert-Butyl-BOX ligand (0.055 mmol) in dry DCM (5 mL).

    • Stir for 1 hour under Argon. The solution turns deep blue/green (depending on Cu source).

  • Substrate Addition: Add Styrene (5.0 mmol, 1.0 equiv).

  • Diazo Addition (Rate Limiting):

    • Dissolve Ethyl Diazoacetate (EDA) (1.2 equiv) in DCM (2 mL).

    • Critical: Add the EDA solution very slowly via syringe pump over 4–6 hours.

    • Reasoning: Slow addition keeps the concentration of the reactive carbene low, preventing homocoupling (fumarate/maleate formation) and favoring the reaction with styrene.

  • Workup: Filter through a short plug of silica to remove Copper. Concentrate and analyze by Chiral HPLC.

    • Expected Result: >90% Yield, >95% ee (trans isomer).

Visual: Catalytic Cycle & Stereocontrol

CatalyticCycle PreCat Cu(I)-BOX Complex (Active Catalyst) Carbene Cu-Carbene Species (Electrophilic) PreCat->Carbene + Diazo - N2 (Gas) Diazo Diazoacetate (N2=CH-COOEt) Diazo->Carbene TS Transition State (Alkene Approach) Carbene->TS + Styrene (Steric Steering) Product Chiral Cyclopropane (>95% ee) TS->Product Ring Closure Product->PreCat Regeneration Note1 t-Butyl groups block two quadrants, forcing alkene to approach from open face. Note1->TS

Caption: Catalytic cycle for Cu-BOX cyclopropanation. The steric bulk of the tert-leucinol derived ligand dictates the trajectory of the alkene attack.

References

  • Preparation of (S)

    • Organic Syntheses2009 , 86, 181.[1][2] "Preparation of (S)-tert-ButylPHOX". (Detailed extraction protocol in Note 6).

  • Synthesis of BOX Ligands

    • Evans, D. A.; Woerpel, K. A.; Hinman, M. M.; Faul, M. M.[1] "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Reactions." J. Am. Chem. Soc.[3]1991 , 113, 726–728.[1]

  • Synthesis of PHOX Ligands

    • Helmchen, G.; Pfaltz, A. "Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis."[1] Acc.[2][4][5][6] Chem. Res.2000 , 33, 336–345.

  • Asymmetric Cyclopropanation Mechanism

    • Fraile, J. M.; Garcia, J. I.; Mayoral, J. A.[1] "Recent advances in bis(oxazoline)-copper catalyzed reactions." Coord.[2][4][5] Chem. Rev.2001 , 213, 1–40.

Sources

Synthesis of Chiral Phosphine-Oxazoline (PHOX) Ligands from Amino Alcohols: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of PHOX Ligands in Asymmetric Catalysis

Chiral phosphine-oxazoline (PHOX) ligands are a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules critical to the pharmaceutical, agrochemical, and fine chemical industries.[1][2][3][4][5] Pioneered by the independent work of Pfaltz, Helmchen, and Williams, these modular P,N-bidentate ligands have demonstrated remarkable efficacy in a wide array of transition-metal-catalyzed reactions, including palladium-catalyzed allylic alkylations, iridium-catalyzed hydrogenations, and Heck reactions.[6][7][8]

The power of PHOX ligands lies in their unique and tunable stereoelectronic properties. The chiral information is derived from a readily available amino alcohol precursor, which forms the oxazoline ring.[5][9] This chiral center is positioned in close proximity to the metal's coordination sphere, directly influencing the stereochemical outcome of the catalytic transformation.[1] The phosphine moiety, on the other hand, acts as a soft Lewis base, coordinating to the metal and influencing its catalytic activity. The modular nature of the synthesis allows for systematic variation of both the oxazoline substituent and the phosphine group, enabling the fine-tuning of the ligand for a specific application.[3][4] This guide provides a detailed overview of the synthesis of PHOX ligands from chiral amino alcohols, including key synthetic strategies, detailed experimental protocols, and characterization techniques.

Synthetic Strategies: Pathways to PHOX Ligands

The construction of the PHOX scaffold can be approached in a modular fashion, with two primary retrosynthetic disconnections. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the ligand.[7][8]

Strategy 1: Oxazoline Formation Followed by Phosphine Introduction

This is a widely employed and versatile route that begins with the synthesis of a phenyloxazoline intermediate from a chiral amino alcohol and a benzonitrile derivative. The phosphine group is then introduced onto the aromatic ring of the oxazoline.

  • Key Advantage: This approach allows for the late-stage introduction of various phosphine groups, facilitating the creation of a diverse ligand library from a common oxazoline intermediate.

Several methods exist for the crucial C-P bond formation:

  • Directed Ortho-metalation: The oxazoline group can direct the lithiation of the ortho-position of the phenyl ring, followed by quenching with a chlorophosphine electrophile.[7][10]

  • Grignard Reagent Formation: A bromo- or iodo-substituted phenyloxazoline can be converted to a Grignard reagent, which then reacts with a chlorophosphine.[7]

  • Nucleophilic Aromatic Substitution (SNAr): A fluoro-substituted phenyloxazoline can react with a phosphide anion.[6][7]

  • Copper-Catalyzed Cross-Coupling: This robust method, often employing Buchwald's protocol, couples a bromo-substituted phenyloxazoline with a diarylphosphine in the presence of a copper(I) catalyst.[6][11] This method is particularly advantageous for its scalability and tolerance of diverse functional groups.[6]

Strategy 2: Phosphine Introduction Followed by Oxazoline Formation

In this alternative approach, the phosphine moiety is first introduced onto a benzonitrile scaffold. The resulting phosphinobenzonitrile is then cyclized with a chiral amino alcohol to form the oxazoline ring.[10]

  • Key Advantage: This strategy can be beneficial when the desired phosphine group is incompatible with the conditions required for ortho-metalation or Grignard formation.

The cyclization of the phosphinobenzonitrile with the amino alcohol is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), to promote the formation of the oxazoline ring.[2][10]

Experimental Protocols: Synthesis of a Representative PHOX Ligand

This section provides a detailed, step-by-step protocol for the synthesis of the widely used (S)-4-tert-butyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole, often abbreviated as (S)-t-BuPHOX. This ligand has proven to be highly effective in a variety of asymmetric transformations.[1][12] The synthesis follows Strategy 1, employing a copper-catalyzed cross-coupling reaction.

Overall Synthetic Workflow

G cluster_0 Part 1: Oxazoline Synthesis cluster_1 Part 2: C-P Cross-Coupling 2-Bromobenzonitrile 2-Bromobenzonitrile Oxazoline (S)-4-tert-Butyl-2-(2-bromophenyl) -4,5-dihydrooxazole 2-Bromobenzonitrile->Oxazoline Cyclization Amino_Alcohol (S)-2-Amino-3,3-dimethyl-1-butanol ((S)-tert-Leucinol) Amino_Alcohol->Oxazoline ZnCl2 ZnCl₂ (cat.) ZnCl2->Oxazoline PHOX_Ligand (S)-t-BuPHOX Oxazoline->PHOX_Ligand Buchwald Cross-Coupling Diphenylphosphine Diphenylphosphine Diphenylphosphine->PHOX_Ligand CuI_DMEDA CuI (cat.), DMEDA (cat.) Cs₂CO₃ (base) CuI_DMEDA->PHOX_Ligand

Caption: Synthetic workflow for (S)-t-BuPHOX.

Part 1: Synthesis of (S)-4-tert-Butyl-2-(2-bromophenyl)-4,5-dihydrooxazole

Causality: The first step involves the Lewis acid-catalyzed cyclization of a nitrile with a chiral amino alcohol to form the core oxazoline structure. Zinc chloride is an effective catalyst for this transformation, activating the nitrile towards nucleophilic attack by the amino alcohol.

Materials:

  • 2-Bromobenzonitrile

  • (S)-2-Amino-3,3-dimethyl-1-butanol ((S)-tert-Leucinol)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Toluene, anhydrous

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzonitrile (1.0 eq) and anhydrous toluene.

  • Add anhydrous zinc chloride (0.1 eq) to the solution and stir until it dissolves.

  • In a separate flask, prepare a solution of (S)-tert-leucinol (1.1 eq) in anhydrous toluene.

  • Slowly add the amino alcohol solution to the nitrile solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24-48 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired phenyloxazoline as a colorless oil or a white solid.

Part 2: Synthesis of (S)-t-BuPHOX via Copper-Catalyzed Cross-Coupling

Causality: This step utilizes a copper(I)-catalyzed cross-coupling reaction to form the crucial C-P bond. The use of a diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA), can accelerate the reaction and improve yields. Cesium carbonate acts as the base to facilitate the catalytic cycle.

Materials:

  • (S)-4-tert-Butyl-2-(2-bromophenyl)-4,5-dihydrooxazole (from Part 1)

  • Diphenylphosphine

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add CuI (0.05 eq), DMEDA (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Add the bromo-oxazoline (1.0 eq) and anhydrous toluene to the flask.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add diphenylphosphine (1.2 eq) via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel under an inert atmosphere (to prevent oxidation of the phosphine) using a deoxygenated eluent (e.g., hexanes/ethyl acetate). The resulting (S)-t-BuPHOX is typically a white, crystalline solid.[11]

Characterization of PHOX Ligands

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized PHOX ligand.

Technique Purpose Typical Observations for (S)-t-BuPHOX
¹H NMR Structural elucidation and purity assessment.Resonances corresponding to the tert-butyl group, the oxazoline ring protons, and the aromatic protons of both the phenyl and diphenylphosphino groups.
¹³C NMR Confirmation of the carbon skeleton.Signals for all unique carbon atoms in the molecule.
³¹P NMR Direct observation of the phosphorus atom; a key indicator of purity and oxidation state.A single sharp peak around -15 to -20 ppm. The presence of a peak around +20 to +30 ppm would indicate the formation of the corresponding phosphine oxide.
Mass Spectrometry (MS) Determination of the molecular weight.A molecular ion peak corresponding to the calculated mass of the PHOX ligand.
Chiral HPLC Assessment of enantiomeric purity.A single major peak for the desired enantiomer when using a suitable chiral stationary phase.
Melting Point Physical property for identification and purity.A sharp melting point range consistent with literature values.

Mechanism of Oxazoline Formation

The formation of the oxazoline ring from a nitrile and an amino alcohol under Lewis acid catalysis proceeds through a well-established mechanism.

G cluster_0 Mechanism of Oxazoline Formation Nitrile R-C≡N Activated_Nitrile [R-C≡N-ZnCl₂]⁺ Nitrile->Activated_Nitrile Coordination Lewis_Acid ZnCl₂ Lewis_Acid->Activated_Nitrile Intermediate_1 Imidate Intermediate Activated_Nitrile->Intermediate_1 Nucleophilic Attack by Amino Group Amino_Alcohol H₂N-CHR'-CH₂OH Amino_Alcohol->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Oxazoline Oxazoline Product Intermediate_2->Oxazoline Proton Transfer & Elimination

Caption: Mechanism of Lewis acid-catalyzed oxazoline synthesis.

Conclusion and Outlook

The synthesis of chiral phosphine-oxazoline ligands from amino alcohols is a robust and highly modular process that has provided chemists with a powerful toolkit for asymmetric catalysis. The ability to systematically tune the steric and electronic properties of these ligands has been instrumental in the development of highly enantioselective transformations. As the demand for enantiomerically pure compounds continues to grow, particularly in the life sciences, the development of new and improved PHOX ligands and their applications will undoubtedly remain an active and fruitful area of research.

References

  • Application of Phosphine−Oxazoline Ligands in Ir-Catalyzed Asymmetric Hydrogenation of Acyclic Aromatic N-Arylimines. ACS Publications. Available at: [Link]

  • Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. PMC. Available at: [Link]

  • A Facile and Modular Synthesis of Phosphinooxazoline Ligands. Organic Letters. Available at: [Link]

  • Phosphinooxazolines. Wikipedia. Available at: [Link]

  • PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-(4S)-oxazole). PMC. Available at: [Link]

  • Mechanism and Origin of Regioselectivity in the Phosphine-Catalyzed Heine Reaction. MDPI. Available at: [Link]

  • X-ray and NOE Studies on Trinuclear Iridium Hydride Phosphino Oxazoline (PHOX) Complexes. ACS Publications. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Synthesis and Study of New Oxazoline Based Ligands. Diva-Portal.org. Available at: [Link]

  • Synthesis of Chiral (Phosphinoaryl)oxazolines, a Versatile Class of Ligands for Asymmetric Catalysis. ResearchGate. Available at: [Link]

  • Synthesis of Phosphino Oxazoline Ligand Libraries from Amino Acid and Phosphino Carboxylate Building Blocks. The Journal of Organic Chemistry. Available at: [Link]

  • Enhancing the Efficacy of Chiral Ligands and Catalysts: Siloxane-Substituted Oxazoline Ferrocenes as Next-Generation Candidates. MDPI. Available at: [Link]

  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Aminophosphine—Oxazoline and Phosphoramidite—Oxazoline Ligands and Their Application in Asymmetric Catalysis. ResearchGate. Available at: [Link]

  • Preparation of (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S)-). ResearchGate. Available at: [Link]

  • PhosphinooxazolinesA New Class of Versatile, Modular P,N - Ligands for Asymmetric Catalysis. ResearchGate. Available at: [Link]

  • Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journals. Available at: [Link]

  • Copper(I) Phosphinooxazoline Complexes: Impact of the Ligand Substitution and Steric Demand on the Electrochemical and Photophysical Properties. PMC. Available at: [Link]

  • Chiral ligands designed in China. National Science Review. Available at: [Link]

  • Phosphinooxazolines--a new class of versatile, modular P,N-ligands for asymmetric catalysis. PubMed. Available at: [Link]

  • Chiral Bidentate Heterodonor P-Oxazoline Ligands. Taylor & Francis eBooks. Available at: [Link]

  • HSQC NMR spectrum of 2-Phox. ResearchGate. Available at: [Link]

  • Synthesis of New Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. University of Groningen. Available at: [Link]

  • SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. IDEALS - Illinois. Available at: [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. Available at: [Link]

  • Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed. Available at: [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications. Available at: [Link]

  • OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. Diva-Portal.org. Available at: [Link]

  • Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Architecture and synthesis of P,N-heterocyclic phosphine ligands. PMC. Available at: [Link]

  • Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction. PMC. Available at: [Link]

  • The Grignard Reagents: Their Preparation. DigitalCommons@Ursinus. Available at: [Link]

  • How do I go about separating a metal - phosphine complex from amines in the organic phase? Sciencemadness.org. Available at: [Link]

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Precision Synthesis: Reductive Amination Strategies for (2S)-1-amino-3,3-dimethylbutan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists utilizing (2S)-1-amino-3,3-dimethylbutan-2-ol (CAS 70489-63-3) in reductive amination.

Unlike its more common regioisomer L-tert-leucinol ((S)-2-amino-3,3-dimethylbutan-1-ol), the subject molecule features a primary amine on a terminal carbon (


) and a chiral secondary alcohol  on the adjacent carbon (

), flanked by a bulky tert-butyl group. This structural distinction dictates a unique reactivity profile: the amine is less sterically hindered, but the propensity for oxazolidine ring closure is high.

Strategic Overview & Structural Analysis

The successful coupling of (2S)-1-amino-3,3-dimethylbutan-2-ol with carbonyls relies on managing the equilibrium between the reactive imine and the dormant oxazolidine .

The Structural Paradox
  • Nucleophilicity: The primary amine (

    
    ) is accessible and highly nucleophilic, allowing for rapid initial condensation with aldehydes and ketones.
    
  • The "Oxazolidine Trap": The

    
    -hydroxyl group at the chiral center (
    
    
    
    ) is perfectly positioned to attack the newly formed imine, closing a 5-membered oxazolidine ring.
  • Steric Influence: The bulky tert-butyl group at

    
     locks the conformation, often favoring the closed oxazolidine state over the open imine.
    

Implication: Standard catalytic hydrogenation often fails or proceeds slowly because the oxazolidine is stable. Hydride reduction protocols must be tuned to shift the equilibrium back to the imine or reduce the oxazolidinium species directly.

Mechanistic Pathways

The following diagram illustrates the critical equilibrium. For successful amination, the reaction conditions must drive the pathway from the Imine to the Amine , avoiding the thermodynamic sink of the Oxazolidine .

ReactionPathway Start Start: (2S)-1-amino-3,3-dimethylbutan-2-ol + Carbonyl Hemi Hemiaminal Intermediate Start->Hemi Condensation Imine Imine (Reactive Species) Hemi->Imine -H2O Oxaz Oxazolidine (Thermodynamic Trap) Imine->Oxaz Cyclization (Fast) Product Product: Chiral Secondary Amine Imine->Product Reduction (Hydride Transfer)

Figure 1: Mechanistic pathway showing the competition between productive reduction and oxazolidine formation. The bulky tert-butyl group often stabilizes the Oxazolidine form.

Reagent Selection Guide

Selection of the reducing agent is the primary determinant of yield and chemoselectivity.

ReagentRoleSuitabilityCritical Notes
NaBH(OAc)₃ ReductantHigh (Aldehydes)Sodium Triacetoxyborohydride.[1] Mild.[1][2][3][4] Protonates the imine without reducing the aldehyde. Ideal for "Direct" reductive amination.
Ti(OiPr)₄ / NaBH₄ Lewis Acid / ReductantHigh (Ketones)Titanium(IV) Isopropoxide.[1][2][4][5] Acts as a water scavenger and Lewis acid.[2] Coordinates the amino-alcohol, preventing oxazolidine trapping. Essential for hindered ketones.
NaBH₃CN ReductantMedium Sodium Cyanoborohydride.[1][4] Effective but toxic. Requires pH control (pH 5-6) to prevent reduction of the carbonyl. Use only if STAB fails.
H₂ / Pd-C CatalystLow Often stalled by the stable oxazolidine intermediate. Not recommended for this specific amino-alcohol.

Protocol A: Direct Reductive Amination (Aldehydes)

Best for: Aliphatic and aromatic aldehydes. Mechanism: STAB (Sodium Triacetoxyborohydride) allows for a "one-pot" reaction where the aldehyde and amine are mixed directly with the reductant.

Materials
  • (2S)-1-amino-3,3-dimethylbutan-2-ol (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Acetic Acid (catalytic, optional)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve (2S)-1-amino-3,3-dimethylbutan-2-ol  (1.0 equiv) in DCE (0.2 M concentration).
    
  • Addition: Add the Aldehyde (1.1 equiv).

    • Expert Tip: If the aldehyde is unstable, add it slowly over 10 minutes.

  • Activation: Stir for 15–30 minutes at room temperature to establish the hemiaminal/imine equilibrium.

    • Note: If the reaction is sluggish, add 1-2 drops of Glacial Acetic Acid.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) portion-wise over 10 minutes.

    • Caution: Gas evolution (

      
      ) may occur, though less vigorous than with NaBH4.
      
  • Reaction: Remove the ice bath and stir at room temperature for 4–12 hours. Monitor by TLC or LC-MS.

    • Target: Disappearance of the imine intermediate (often visible on TLC) and aldehyde.

  • Quench: Quench by adding saturated aqueous

    
    . Stir vigorously for 15 minutes to decompose boron complexes.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Protocol B: Lewis-Acid Mediated Amination (Ketones/Hindered)

Best for: Ketones, hindered substrates, or when oxazolidine formation is dominant. Mechanism: Titanium(IV) isopropoxide acts as a dehydrating agent, forcing the equilibrium toward the imine (or titanated imine), which is then reduced in situ.

Materials
  • (2S)-1-amino-3,3-dimethylbutan-2-ol (1.0 equiv)

  • Ketone (1.1 – 1.2 equiv)

  • Titanium(IV) Isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Absolute Ethanol (EtOH) or THF.

Experimental Workflow

TiProtocol Step1 Step 1: Complexation Mix Amine + Ketone (neat or in THF) Add Ti(OiPr)4 (1.5 eq) Step2 Step 2: Imine Formation Stir 6-12h @ RT (Ti scavenges water) Step1->Step2 Step3 Step 3: Reduction Dilute with EtOH Add NaBH4 (1.5 eq) @ 0°C Step2->Step3 Step4 Step 4: Hydrolysis (Critical) Add 2M NaOH or Rochelle's Salt Stir until precipitate turns white Step3->Step4

Figure 2: Titanium-mediated workflow. The hydrolysis step is critical to break the Titanium-Amine emulsion.

Step-by-Step Procedure
  • Complexation: In a dried flask under Argon, combine the amine (1.0 equiv) and ketone (1.2 equiv).

  • Titanium Addition: Add

    
      (1.5 – 2.0 equiv) neat.
    
    • Observation: The solution may become viscous or change color (yellow/orange) as the titanacycle forms.

  • Stirring: Stir at room temperature for 6–12 hours.

    • Why: This time is required to drive the equilibrium to the imine species and scavenge the water produced.

  • Reduction: Dilute the mixture with absolute Ethanol (to approx 0.3 M). Cool to 0°C. Add

    
      (1.5 equiv) carefully.
    
    • Safety: Significant gas evolution will occur.

  • Hydrolysis (The "Emulsion Breaker"):

    • The reaction mixture will contain titanium salts that form nasty emulsions.

    • Method: Add 2M NaOH or Saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution.

    • Action: Stir vigorously for 1 hour until the sticky titanium gel turns into a granular white solid.

  • Filtration: Filter the solids through a Celite pad. Wash the pad with EtOAc.

  • Purification: The filtrate is concentrated and purified by column chromatography.

Quality Control & Troubleshooting

Analytical Markers
  • 1H NMR: Look for the diastereotopic protons on the

    
     methylene (adjacent to the amine). In the product, these will shift significantly compared to the starting material.
    
  • Oxazolidine Contamination: If the mass spectrum shows the correct mass (

    
    ) but NMR shows a complex mixture of rotamers, you may have isolated the oxazolidine.
    
    • Fix: Treat the crude oxazolidine with aqueous acid (to open the ring) followed by stronger reduction, or simply re-subject to Protocol B conditions.

Common Issues
ProblemCauseSolution
Low Conversion Stable OxazolidineSwitch from Protocol A to Protocol B (Titanium forces the open form).
Gel Formation Titanium HydrolysisUse Rochelle's Salt during workup and stir longer (up to 4h) before extraction.
Dialkylation Highly reactive aldehydeSlow addition of the aldehyde; ensure excess amine is not present (use 1:1 stoichiometry).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination."[1][5] Journal of the Chemical Society, Perkin Transactions 1.

  • Sigma-Aldrich. (2024). "Product Specification: (R)-2-Amino-3,3-dimethylbutan-1-ol (Tert-Leucinol)." (Cited for structural comparison).

  • ChemicalBook. (2024).[6] "1-Amino-3,3-dimethyl-butan-2-ol Synthesis and CAS 70489-63-3 Details."

Sources

Application of tert-Leucinol HCl in Enantioselective Alkylation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

L-tert-Leucinol (2-amino-3,3-dimethyl-1-butanol) represents a "privileged" chiral scaffold in asymmetric synthesis. Its utility stems almost exclusively from the steric dominance of the tert-butyl group . Unlike isopropyl (valine-derived) or phenyl (phenylglycine-derived) substituents, the tert-butyl group possesses a spherical, non-rotatable bulk that creates a rigid steric wall.

In enantioselective alkylation, this rigidity minimizes conformational ambiguity in transition states. When incorporated into an oxazoline auxiliary (Meyers' method) or a chiral ligand (e.g., PHOX, PyOx) , tert-leucinol consistently delivers superior enantiomeric excess (ee >95%) compared to less hindered analogs.

This guide details two distinct protocols:

  • Stoichiometric Control: The Meyers Oxazoline Alkylation (Classic, high-fidelity synthesis of

    
    -chiral acids).
    
  • Catalytic Control: Synthesis of tert-Butyl-PHOX ligands for Pd-catalyzed Allylic Alkylation.

Mechanism of Induction: The "Steric Wall" Effect

The efficacy of tert-leucinol relies on the formation of a rigid chelated lithium enolate.

Mechanistic Pathway (Graphviz)

MeyersAlkylation cluster_mechanism Stereocontrol Mechanism Start tert-Leucinol (Chiral Scaffold) Oxazoline Chiral Oxazoline (Auxiliary) Start->Oxazoline Cyclization (MsCl/TEA) Lithiation Lithium Aza-Enolate (Rigid Chelate) Oxazoline->Lithiation n-BuLi -78°C Transition Transition State (Bottom-Face Blocked) Lithiation->Transition Coordination Product Alkylated Oxazoline (Single Diastereomer) Transition->Product R-X Electrophile (Top-Face Attack) Hydrolysis Chiral Acid/Aldehyde (Final Product) Product->Hydrolysis H3O+ or Reduction

Caption: The tert-butyl group (from tert-leucinol) forces the lithium cation to coordinate on the nitrogen lone pair, locking the enolate geometry. The electrophile is forced to attack from the face opposite the bulky tert-butyl group.

Protocol A: Asymmetric Alkylation via Meyers Oxazolines[1]

This is the gold-standard method for synthesizing


-alkylated carboxylic acids with high optical purity.
Pre-requisites & Materials
  • Substrate: Carboxylic acid (R-COOH) or Nitrile (R-CN).

  • Chiral Source: L-tert-Leucinol (or HCl salt neutralized in situ).

  • Reagents: Thionyl chloride (

    
    ), Methanesulfonyl chloride (MsCl), Triethylamine (TEA), 
    
    
    
    -Butyllithium (
    
    
    -BuLi).
  • Solvents: Anhydrous THF (critical for lithiation), DCM.

Step-by-Step Procedure
Phase 1: Synthesis of the Chiral Oxazoline Auxiliary

Note: The modern "one-pot" sulfonyl chloride method is safer and more efficient than the older


 protocol.
  • Amide Formation:

    • Convert starting carboxylic acid (10 mmol) to acid chloride using

      
       (1.5 equiv) in DCM. Reflux 2h, then evaporate volatiles.
      
    • Dissolve L-tert-leucinol (10 mmol) and TEA (22 mmol) in DCM at 0°C.

    • Add the acid chloride solution dropwise. Stir 2h at RT.[1]

  • Cyclization:

    • To the crude amide solution (do not isolate), add MsCl (1.1 equiv) and excess TEA (2 equiv) at 0°C.

    • Stir for 12h. The mesylate intermediate cyclizes in situ to form the oxazoline.

    • Workup: Wash with water, sat.

      
      , dry over 
      
      
      
      , and concentrate.
    • Validation: Check NMR. The oxazoline ring protons (C4/C5) typically appear at 3.8–4.3 ppm.

Phase 2: Lithiation and Alkylation
  • Deprotonation:

    • Flame-dry a flask under Argon. Add the chiral oxazoline (5 mmol) and dry THF (20 mL).

    • Cool to -78°C (Dry ice/acetone bath).

    • Add

      
      -BuLi (1.1 equiv, 5.5 mmol) dropwise. Stir for 30–45 min.
      
    • Observation: A color change (often yellow/orange) indicates formation of the aza-enolate.

  • Electrophile Addition:

    • Add the alkyl halide (R'-X, 1.2 equiv) dropwise at -78°C.

    • Crucial: Stir at -78°C for 2–4 hours. Do not warm up too quickly, or the chelate may loosen, eroding ee.

    • Allow to warm to 0°C slowly over 2 hours.

  • Quench:

    • Quench with sat.

      
      . Extract with ether.
      
    • Purification: Flash chromatography.[1] The product is a diastereomerically pure oxazoline.

Phase 3: Cleavage (The "Achilles Heel")

tert-Butyl oxazolines are extremely stable against hydrolysis. Standard base hydrolysis often fails.

  • Method A (Acidic Hydrolysis): Reflux in 3N-6N

    
     or 
    
    
    
    for 12–24h. This yields the chiral acid .
  • Method B (Reductive Cleavage): If the target is the aldehyde or alcohol , treat with

    
     followed by mild acid workup. This is often cleaner than forcing hydrolysis to the acid.
    
Data Comparison: tert-Leucinol vs. Alternatives
Auxiliary ScaffoldSteric Bulk (A-value)Typical Alkylation ee%Hydrolysis Difficulty
L-tert-Leucinol Very High 95 - 99% High (Requires strong acid)
L-ValinolMedium80 - 90%Moderate
L-PhenylglycinolHigh (Planar)85 - 92%Moderate

Protocol B: Synthesis of PHOX Ligands for Catalytic Alkylation

For researchers preferring catalysis over stoichiometric auxiliaries, tert-leucinol is the precursor for Phosphinooxazoline (PHOX) ligands.

Workflow Diagram

PHOXLigand Step1 Condensation (tert-Leucinol + 2-Bromobenzonitrile) Step2 Cyclization (ZnCl2 catalyzed) Step1->Step2 Step3 Phosphination (Li-Halogen Exchange + PPh2Cl) Step2->Step3 Final tert-Butyl-PHOX Ligand Step3->Final

Caption: Synthesis of the t-Bu-PHOX ligand. The tert-butyl group directs the enantioselectivity in subsequent Pd-catalyzed allylic alkylations.

Protocol Summary
  • Cyclization: React L-tert-leucinol with 2-bromobenzonitrile in chlorobenzene with catalytic

    
    . Reflux to form the 2-(2-bromophenyl)-oxazoline.
    
  • Phosphination: Treat the bromophenyl oxazoline with

    
    -BuLi at -78°C to generate the aryllithium species, then trap with chlorodiphenylphosphine (
    
    
    
    ).
  • Application: Complexation with

    
     creates a catalyst for the asymmetric alkylation of allylic acetates with malonates (ee typically >97%).
    

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Low Yield in Alkylation Enolate decomposition or wet solvent.Ensure THF is distilled from Na/Benzophenone. Maintain -78°C strictly.
Poor ee% (<90%) "Leakage" of the enolate geometry.Use LDA instead of

-BuLi for better kinetic control. Ensure tert-leucinol is enantiopure (>99%).
Cannot Hydrolyze Oxazoline Steric bulk of t-Bu prevents attack.Switch to N-methylation followed by alkaline hydrolysis (Meyers' modification) or reduce to alcohol using

.
Racemization during Hydrolysis Harsh acidic conditions.Use the N-methylation route (MeI or MeOTf) to activate the ring, allowing milder hydrolysis conditions.

References

  • Meyers, A. I., et al. (1976).[2] Asymmetric synthesis of alpha-alkylalkanoic acids using chiral oxazolines.[3]Journal of the American Chemical Society , 98(2), 567–576. Link

  • Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present).Tetrahedron , 50(8), 2297–2360. Link

  • Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis.Accounts of Chemical Research , 33(6), 336–345. Link

  • Peer, M., et al. (1996). Enantioselective Allylic Substitution with Chiral PHOX Ligands.Tetrahedron , 52(21), 7547-7583. Link

  • Sigma-Aldrich. (2024). L-tert-Leucinol Product Specification and COA.Link

Sources

Application Note: Synthesis of Chiral Schiff Bases Using (2S)-1-amino-3,3-dimethylbutan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Insights

Chiral Schiff bases are privileged ligands in asymmetric catalysis, forming highly effective coordination complexes with transition metals (e.g., V, Cu, Pd, Mn) to drive enantioselective transformations such as epoxidations, sulfoxidations, and Henry (nitroaldol) reactions[1][2][3]. The enantio-discrimination capabilities of these ligands are heavily dictated by the steric environment adjacent to the coordinating heteroatoms.

Ligands derived from L-tert-leucine—specifically utilizing the chiral amino alcohol scaffold (2S)-1-amino-3,3-dimethylbutan-2-ol —exhibit exceptional stereocontrol[4][5]. The rigid, bulky tert-butyl group acts as a robust steric wall, effectively blocking one face of the metal complex and forcing incoming substrates into a highly defined stereochemical trajectory[5][6].

To enhance shelf-life and prevent oxidative degradation or spontaneous dimerization, this specific amino alcohol is commercially supplied and stored as a hydrochloride salt: (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride [7][8]. Utilizing this salt in a Schiff base condensation requires a strategic in situ "freebasing" step. Because the protonated amine (-NH₃⁺) is non-nucleophilic, a non-nucleophilic organic base such as triethylamine (Et₃N) must be introduced to neutralize the HCl, thereby liberating the primary amine for nucleophilic attack on the target carbonyl carbon[9][10].

Reaction Workflow

The following diagram illustrates the logical progression from the stable hydrochloride salt to the active chiral ligand.

G A (2S)-1-amino-3,3-dimethylbutan-2-ol HCl C Free Amine Intermediate A->C Neutralization B Triethylamine (Et3N) B->C E Condensation (-H2O) C->E D Salicylaldehyde Derivative D->E F Chiral Schiff Base Ligand E->F Reflux/Stir

Workflow for the synthesis of chiral Schiff bases from amino alcohol hydrochloride salts.

Quantitative Data: Impact of Steric Bulk on Catalysis

The choice of the amino alcohol backbone directly impacts the efficiency of the resulting catalyst. The table below summarizes representative benchmark data comparing the performance of various amino alcohol-derived Schiff base ligands in a standard asymmetric Henry reaction[3][5][11].

Amino Alcohol PrecursorR-Group (Steric Bulk)Typical Yield (%)Enantiomeric Excess (ee %)Structural Advantage
(S)-Valinol-CH(CH₃)₂ (Isopropyl)82 - 8575 - 78Moderate steric hindrance; flexible.
(S)-Phenylglycinol-C₆H₅ (Phenyl)85 - 8880 - 82Planar bulk; susceptible to rotation.
(2S)-1-amino-3,3-dimethylbutan-2-ol -C(CH₃)₃ (tert-Butyl) 92 - 96 94 - 98 Rigid, extreme steric shielding.

Data synthesized from comparative ligand performance studies in transition-metal asymmetric catalysis[5][11].

Experimental Protocol: Synthesis of a Tridentate Schiff Base

This self-validating protocol describes the condensation of (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride with 3,5-di-tert-butylsalicylaldehyde to form a highly sterically hindered tridentate (O,N,O) Schiff base ligand.

Materials & Reagents
  • (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride (1.0 equiv)

  • 3,5-di-tert-butylsalicylaldehyde (1.0 equiv)

  • Triethylamine (Et₃N), anhydrous (1.1 equiv)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology

Phase 1: Freebasing (Neutralization)

  • Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar under a nitrogen atmosphere, add (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride (1.0 mmol).

  • Solvation: Inject 10 mL of anhydrous methanol. Causality: Methanol is chosen because it readily solubilizes both the hydrochloride salt and the resulting Et₃N·HCl byproduct, while also supporting the subsequent condensation[1].

  • Deprotonation: Dropwise, add anhydrous Et₃N (1.1 mmol) via syringe at room temperature. Stir for 15 minutes. Causality: A slight stoichiometric excess of Et₃N ensures complete deprotonation of the ammonium salt, maximizing the concentration of the nucleophilic free amine[9][10].

Phase 2: Condensation 4. Aldehyde Addition: Dissolve 3,5-di-tert-butylsalicylaldehyde (1.0 mmol) in 5 mL of anhydrous methanol. Add this solution dropwise to the reaction mixture over 10 minutes. Causality: Dropwise addition prevents localized concentration spikes, minimizing side reactions such as aldol condensations of the aldehyde. 5. Equilibrium Shift: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 3–4 hours. Causality: Heat provides the activation energy required for the dehydration of the hemiaminal intermediate. The highly lipophilic Schiff base will often begin to precipitate out of the methanolic solution upon formation, inherently driving the equilibrium forward according to Le Chatelier's principle[1][12].

Phase 3: Work-up and Isolation 6. Cooling: Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 30 minutes to maximize product precipitation. 7. Filtration: Isolate the bright yellow precipitate via vacuum filtration using a Büchner funnel. 8. Washing: Wash the filter cake with cold methanol (2 × 5 mL). Causality: Cold methanol removes residual Et₃N·HCl and any unreacted starting materials without significantly dissolving the target Schiff base. 9. Drying: Dry the product in vacuo over Na₂SO₄ or in a vacuum oven at 40 °C overnight to afford the pure chiral Schiff base.

Quality Control & Troubleshooting

To validate the structural integrity of the synthesized ligand, perform the following spectroscopic checks:

  • ¹H NMR (CDCl₃): The most critical diagnostic signal is the azomethine proton (-N=CH-) , which should appear as a sharp, highly deshielded singlet between 8.20 ppm and 8.50 ppm [2]. The complete disappearance of the aldehyde proton signal (~9.8 - 10.2 ppm) confirms the reaction has reached completion.

  • FT-IR Spectroscopy: Look for the appearance of a strong, sharp absorption band around 1620 - 1640 cm⁻¹ , which corresponds to the C=N stretching vibration characteristic of imines[2].

  • Troubleshooting Low Yields: If the product does not precipitate from methanol, the equilibrium may be stalled by water. In such cases, switch the solvent to anhydrous dichloromethane (DCM) and add anhydrous MgSO₄ (2.0 equiv) directly to the reaction mixture to act as an in situ water scavenger.

References

Sources

Application Note: (S)-tert-Leucinol HCl as a Chiral Building Block in Peptide Synthesis & Peptidomimetics

[1]

Abstract

(S)-tert-Leucinol hydrochloride (L-tert-Leucinol HCl) is a sterically demanding chiral amino alcohol derived from L-tert-Leucine.[1] Its rigid tert-butyl side chain provides exceptional stereochemical control, making it a "privileged" scaffold in the synthesis of peptidomimetics, chiral auxiliaries (Evans-type), and transition-state isosteres.[1] This guide details the handling, coupling strategies, and functionalization of (S)-tert-Leucinol, specifically addressing the challenges posed by its steric bulk during peptide assembly.[1]

Introduction: The Steric Advantage

Unlike canonical amino alcohols (e.g., Alaninol, Phenylalaninol), (S)-tert-Leucinol possesses a tert-butyl group adjacent to the chiral center.[1] This bulky, hydrophobic moiety exerts significant steric pressure, locking molecular conformations and directing nucleophilic attacks with high diastereoselectivity.

Key Applications
  • C-Terminal Modifiers: Generates peptide alcohols resistant to carboxypeptidases.[1]

  • Protease Inhibitors: Precursor to peptide aldehydes and trifluoromethyl ketones (transition state mimics).

  • Chiral Auxiliaries: Precursor to tert-butyl-oxazolidinones (Evans auxiliaries) for asymmetric alkylation.[1]

  • Ligand Synthesis: Building block for chiral oxazolines (e.g., PyOx ligands) in asymmetric catalysis.

Physical Properties & Handling
PropertyDataNote
CAS No. 112245-13-3 (Free Base)HCl salt is preferred for stability.[1]
MW 117.19 g/mol (Free Base)~153.65 g/mol (HCl salt).
Appearance White crystalline solidHygroscopic; store under inert gas.[1]
Solubility Water, Methanol, EthanolLimited solubility in non-polar solvents (Hexane).
Steric Parameter High (

value)
Requires activated coupling conditions.

Core Protocol: Coupling to Amino Acids

Challenge: The steric bulk of the tert-butyl group significantly reduces the nucleophilicity of the amine, making standard EDC/HOBt couplings sluggish or prone to failure.[1] Solution: Use high-efficiency uronium/aminium reagents (HATU) or acid fluorides to drive the reaction.[1][2]

Workflow Diagram: Sterically Hindered Coupling

CouplingWorkflowStartFmoc-Amino Acid(Carboxylic Acid)ActivationActivation(HATU / HOAt / DIPEA)Start->Activation Pre-activation (5 min)CouplingCoupling Reaction(DMF, 2-16h)Activation->CouplingAmine(S)-tert-Leucinol HCl(Neutralized)Amine->Coupling Add to activated esterWorkupWorkup(Acid/Base Wash)Coupling->WorkupProductPeptide Alcohol(Fmoc-AA-tLeu-ol)Workup->Product

Figure 1: Optimized workflow for coupling sterically hindered (S)-tert-Leucinol to N-protected amino acids.

Experimental Procedure (Solution Phase)

Reagents:

  • Fmoc-AA-OH (1.0 equiv)[1]

  • (S)-tert-Leucinol HCl (1.1 equiv)[1]

  • HATU (1.1 equiv)[1]

  • HOAt (1.1 equiv) – Optional but recommended for minimizing racemization.[1]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)[1]

Step-by-Step:

  • Activation: Dissolve Fmoc-AA-OH (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL). Add DIPEA (1.0 mmol) and stir for 2–5 minutes at 0°C to form the activated ester.

    • Note: Do not prolong pre-activation beyond 5 minutes to avoid guanidinium side-reactions.[1]

  • Amine Preparation: In a separate vial, dissolve (S)-tert-Leucinol HCl (1.1 mmol) in DMF (2 mL) and add DIPEA (2.0 mmol) to neutralize the salt.

  • Coupling: Add the amine solution to the activated acid mixture.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours.

    • Monitoring: Monitor by TLC or LC-MS.[1] The steric bulk often requires overnight stirring.

  • Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (or 5% citric acid), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Application: Synthesis of Chiral Oxazolidinones (Evans Auxiliary)

(S)-tert-Leucinol is the precursor to the "super-bulky" Evans auxiliary, (S)-4-tert-butyl-2-oxazolidinone.[1] This auxiliary offers superior diastereoselectivity compared to the benzyl (phenylalanine-derived) or isopropyl (valine-derived) variants in many alkylation reactions.[1]

Workflow Diagram: Cyclization

OxazolidinoneInput(S)-tert-LeucinolCyclizationCyclization(Heat / Base)Input->Cyclization + ReagentReagentCarbonyl Source(CDI, Triphosgene, or Diethyl Carbonate)Reagent->CyclizationIntermediateCarbamate IntermediateFinal(S)-4-tert-butyl-2-oxazolidinoneIntermediate->FinalCyclization->Intermediate MechanismCyclization->Final Isolation

Figure 2: Cyclization pathways to generate the Evans chiral auxiliary.

Protocol (CDI Method - Safer Alternative to Phosgene)[1]
  • Setup: Dissolve (S)-tert-Leucinol (10 mmol) in dry THF (50 mL).

  • Addition: Add Carbonyldiimidazole (CDI) (11 mmol) portion-wise at room temperature.

  • Reflux: Heat the mixture to reflux for 2–4 hours.

  • Workup: Cool to RT. Evaporate solvent.[1][3] Dissolve residue in CH₂Cl₂, wash with water and brine. Recrystallize from EtOAc/Hexanes.

Advanced Application: Peptide Aldehydes (Protease Inhibitors)

Peptide alcohols derived from (S)-tert-Leucinol are frequently oxidized to peptide aldehydes.[1] The tert-butyl group mimics the hydrophobic pocket of proteases (e.g., HIV protease, Proteasome), acting as a potent transition-state inhibitor.[1]

Oxidation Strategy: Direct oxidation of the C-terminal alcohol to an aldehyde.[1]

  • Recommended Method: Dess-Martin Periodinane (DMP) or Swern Oxidation.[1]

  • Avoid: Permanganate or Chromic acid (over-oxidation to carboxylic acid).

Protocol (Dess-Martin Oxidation):

  • Dissolve the Fmoc-Peptide-tert-Leucinol (1.0 equiv) in wet CH₂Cl₂ (DCM saturated with water helps accelerate DMP).[1]

  • Add Dess-Martin Periodinane (1.5 equiv).[1]

  • Stir at RT for 1–2 hours.

  • Quench: Add sat. NaHCO₃ containing Na₂S₂O₃ (to destroy excess oxidant).

  • Isolate: Extract with DCM. The resulting peptide aldehyde is prone to hydration/racemization; store at -20°C or use immediately.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance of t-butyl group blocking nucleophilic attack.[1]Switch to HATU or PyBOP.[1][2] Increase reaction time to 16h. Use microwave irradiation (50°C, 15 min).
Racemization Over-activation or high base concentration.[1]Use HOAt as an additive.[1] Reduce DIPEA to 2.0 equiv. Maintain 0°C during activation.
Solubility Issues Peptide aggregation.Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1). Add chaotropic salts (LiCl) if necessary.
Hygroscopicity Absorption of atmospheric water.[1]Dry the HCl salt in a vacuum desiccator over P₂O₅ before use.

References

  • Preparation & Properties: Santa Cruz Biotechnology. (S)-tert-Leucinol Product Data. Link

  • Oxazolidinone Synthesis: Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary". Organic Syntheses. Link

  • Steric Coupling Strategies: BenchChem Technical Support.[1] "Optimizing Coupling Reactions for Sterically Hindered Amino Acids". Link[1]

  • Peptidomimetics: ChemicalBook. (S)-tert-Leucinol Applications and Derivatives. Link

  • Safety Data: Fisher Scientific. Safety Data Sheet for (S)-tert-Leucinol. Link

Application Notes and Protocols: Strategic Solvent Selection for Reactions Involving (2S)-1-Amino-3,3-dimethylbutan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

(2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride, a chiral amino alcohol salt, is a valuable building block in modern organic and medicinal chemistry. Its bifunctional nature, coupled with the steric hindrance provided by the tert-butyl group, makes it a key component in the synthesis of chiral ligands, auxiliaries, and complex pharmaceutical intermediates. However, its salt form presents a unique set of challenges and opportunities regarding solubility and reactivity, making solvent selection a critical parameter for successful reaction outcomes. This guide provides an in-depth analysis of the physicochemical properties of the title compound, a logical framework for solvent selection, and detailed protocols for common transformations, empowering researchers to optimize their synthetic strategies.

Introduction: The Central Role of the Solvent

The adage "Corpora non agunt nisi soluta" (substances do not react unless dissolved) is fundamental to reaction chemistry. For a salt like (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride, the solvent is not merely a medium but an active participant that governs:

  • Solubility: Ensuring all reactants, reagents, and catalysts are in the same phase.

  • Reactivity: Stabilizing or destabilizing transition states, thereby influencing reaction rates and selectivity.

  • Reaction Pathway: Dictating whether a reaction proceeds through the intended pathway or is diverted by side reactions.

  • Work-up and Isolation: Facilitating the separation and purification of the desired product.

This molecule contains a primary amine (protonated as a hydrochloride salt), a secondary alcohol, and a bulky, nonpolar tert-butyl group. This structural combination necessitates a nuanced approach to solvent selection, balancing the need to dissolve a polar salt with the requirements of often nonpolar organic reagents.

Physicochemical Profile and Its Implications for Solvent Choice

Understanding the inherent properties of (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride is the cornerstone of rational solvent selection.

PropertyFeatureImplication for Solvent Selection
Form Hydrochloride SaltHigh lattice energy. Requires polar solvents capable of strong ion-dipole interactions or hydrogen bonding to achieve dissolution. Poor solubility in nonpolar solvents (e.g., hexanes, toluene).
Amine Group Primary Amine (protonated)The -NH3+ group is non-nucleophilic. Most reactions require deprotonation to the free amine (-NH2) in situ using a base. The solvent must be compatible with the chosen base.
Alcohol Group Secondary Alcohol (-OH)Capable of hydrogen bond donation and acceptance. Can act as a nucleophile or coordinate to metal centers. Protic solvents may compete in hydrogen bonding or coordination.
Stereocenter (2S) ConfigurationThe chiral center is crucial for asymmetric synthesis. The solvent can influence the stereochemical outcome by affecting the conformation of chiral complexes.
Alkyl Group tert-Butyl GroupProvides significant steric bulk and lipophilicity. While the salt form is polar, the free base has increased solubility in less polar organic solvents.[1]

A Framework for Rational Solvent Selection

A systematic approach to solvent selection begins with analyzing the specific requirements of the chemical transformation. The following decision-making workflow provides a logical path for choosing an appropriate solvent system.

Caption: Workflow for solvent selection based on reaction type.

Application Protocol 1: N-Alkylation via In-Situ Deprotonation

N-alkylation is a common reaction that requires the nucleophilic free amine. Therefore, the hydrochloride salt must be neutralized in the reaction mixture.

Causality and Rationale: The key challenge is to find a solvent that can dissolve the polar starting salt while being compatible with the base and the typically less polar alkylating agent. Polar aprotic solvents are often ideal. They possess high dielectric constants to dissolve the salt but lack acidic protons that would be quenched by the base.

Experimental Protocol: Synthesis of (2S)-1-(benzylamino)-3,3-dimethylbutan-2-ol

  • Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride (1.52 g, 10.0 mmol, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, 30 mL).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.76 g, 20.0 mmol, 2.0 eq). Stir the suspension vigorously for 15 minutes at room temperature. The carbonate base is heterogeneous but effective in neutralizing the hydrochloride.

  • Reagent Addition: Add benzyl bromide (1.30 mL, 11.0 mmol, 1.1 eq) dropwise over 5 minutes. A slight exotherm may be observed.

  • Reaction Progression: Heat the reaction mixture to 60 °C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Cool the mixture to room temperature and pour it into 100 mL of ice-water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Solvent Screening Considerations:

SolventPolarityTypeRationale & Potential Issues
DMF HighAproticExcellent choice. High polarity dissolves the salt; compatible with carbonate bases. High boiling point allows for heating.
Acetonitrile HighAproticGood choice. Sufficiently polar. Lower boiling point may require longer reaction times.
THF ModerateAproticPossible choice. Lower polarity may lead to solubility issues with the starting salt. A co-solvent or phase-transfer catalyst may be needed.
Ethanol HighProticPoor choice. The solvent is nucleophilic and can compete with the amine in reacting with the benzyl bromide (O-alkylation, solvolysis).

Application Protocol 2: Asymmetric Reduction Using a Chiral Ligand

The deprotonated form, (S)-tert-Leucinol, is an excellent chiral ligand for metal-catalyzed asymmetric transformations.[1][2]

Causality and Rationale: In these reactions, the solvent must not coordinate strongly to the metal catalyst, as this would inhibit the binding of the chiral ligand and the substrate. For this reason, non-coordinating aprotic solvents are heavily favored. The reaction is typically run under strictly anhydrous conditions.

Caption: Impact of solvent type on chiral catalyst formation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a representative model based on established principles of asymmetric catalysis.

  • Ligand Preparation: In a flame-dried Schlenk flask under an argon atmosphere, suspend (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride (0.2 mmol) in anhydrous toluene (5 mL). Cool the suspension to 0 °C. Add a 2.0 M solution of n-butyllithium in hexanes (0.2 mmol, 0.1 mL) dropwise to generate the free amine in situ. Stir for 30 minutes at 0 °C.

  • Catalyst Formation: In a separate Schlenk flask, dissolve the metal precursor (e.g., [RuCl₂(p-cymene)]₂, 0.05 mmol) in anhydrous toluene (5 mL). Transfer this solution via cannula to the cold ligand solution. Allow the mixture to stir for 1 hour at room temperature to form the active catalyst.

  • Reaction Execution: Add acetophenone (10.0 mmol) to the catalyst solution, followed by the hydrogen source (e.g., formic acid/triethylamine mixture, 5:2 molar ratio, 5 mL).

  • Reaction Progression: Stir the reaction at the desired temperature (e.g., 40 °C) for 12-24 hours. Monitor for conversion by GC or ¹H NMR.

  • Work-up and Analysis: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract with an organic solvent like ethyl acetate. The enantiomeric excess of the resulting 1-phenylethanol can be determined by chiral HPLC or GC analysis.[3]

Application Protocol 3: Purification by Recrystallization

Purification of the hydrochloride salt itself relies on exploiting its temperature-dependent solubility in polar protic solvents.

Causality and Rationale: The ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures, allowing for high recovery of pure crystals upon cooling. A mixed-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) is often employed to achieve the optimal solubility profile.

Experimental Protocol: Recrystallization from Ethanol/Diethyl Ether

  • Dissolution: In a 100 mL Erlenmeyer flask, add crude (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride (5.0 g). Add the minimum amount of hot ethanol required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

  • Filtration: Perform a hot gravity filtration using a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 1 hour to maximize crystal formation. If crystals do not form, add diethyl ether (an anti-solvent) dropwise until persistent turbidity is observed, then cool.

  • Isolation: Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Solubility Data (Qualitative):

SolventSolubility at 25 °CSolubility at 78 °C (B.P.)Notes
Water HighVery HighGood solvent, but can be difficult to remove.
Methanol HighVery HighGood single solvent for recrystallization.
Ethanol ModerateHighExcellent choice. The moderate initial solubility allows for high recovery.[4][5]
Isopropanol LowModerateCan be used, but may require larger volumes.
Acetone Very LowLowCan be used as an anti-solvent.
Ethyl Acetate InsolubleInsolubleGood anti-solvent.
Hexanes InsolubleInsolubleGood anti-solvent or washing solvent.

References

  • Google Patents.
  • PubChem. 1-Amino-3,3-dimethylbutan-2-one hydrochloride | C6H14ClNO.[Link]

  • ACS Publications. Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols | The Journal of Organic Chemistry.[Link]

  • Organic Syntheses. A General and Practical Procedure for the Preparation of N-Boc-β-amino Esters.[Link]

  • PubChem. 1-Amino-3,3-dimethylbutan-2-ol | C6H15NO.[Link]

  • Nature. Selecting water-alcohol mixed solvent for synthesis of polydopamine nano-spheres using solubility parameter.[Link]

  • Taylor & Francis Online. Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions.[Link]

  • ResearchGate. Reaction of amino alcohols 1, 2, and 3 with DMC and K2CO3 under microwave irradiation.[Link]

  • Chemsrc. CAS#:31519-55-8 | (S)-3,3-dimethylbutan-2-amine hydrochloride.[Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.[Link]

  • Zakarian Lab Safety Protocol. Section I - Zakarian Lab Safety Protocol.[Link]

  • Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids.[Link]

  • Pharmaceutical Sciences. Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures.[Link]

  • PubChem. (2S)-2-Amino-3,3-dimethyl-1-butanol | C6H15NO.[Link]

  • PubChem. 3-Amino-2,3-dimethylbutan-2-ol hydrochloride | C6H16ClNO.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (2S)-1-amino-3,3-dimethylbutan-2-ol HCl Solubility in Dichloromethane (DCM)

Author: BenchChem Technical Support Team. Date: March 2026

Overview

(2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride (often referred to as tert-leucinol HCl) is a highly polar, chiral amino alcohol salt. A frequent bottleneck in synthetic workflows is its near-zero solubility in dichloromethane (DCM). This guide provides field-proven, mechanistically grounded solutions to overcome this solubility barrier and keep your synthetic pipeline moving.

Core Principles: The Causality of Insolubility

To troubleshoot effectively, we must first understand the thermodynamic barrier. The hydrochloride salt of (2S)-1-amino-3,3-dimethylbutan-2-ol possesses a high crystal lattice energy due to strong ionic interactions between the protonated primary amine (-NH₃⁺) and the chloride anion (Cl⁻). This is further stabilized by intermolecular hydrogen bonding from the adjacent hydroxyl (-OH) group.

DCM is a moderately polar but aprotic solvent with a low dielectric constant (ε ≈ 9.1). It lacks the hydrogen-bond donating capability required to solvate the chloride anion and the high polarity needed to separate the ion pairs. As a result, the thermodynamic cost of breaking the crystal lattice far exceeds the solvation energy provided by DCM, leading to persistent suspensions or "oiling out" ()[1].

Frequently Asked Questions (FAQs)

Q1: I need to use DCM for my next reaction step, but my (2S)-1-amino-3,3-dimethylbutan-2-ol HCl remains a cloudy suspension. Will this affect my reaction yield? A: Yes. Heterogeneous reactions involving insoluble amine salts often suffer from sluggish kinetics, incomplete conversions, and side reactions. If the salt is not solvated, the effective concentration of the amine in the reactive organic phase is negligible. You must either disrupt the ion pair using a co-solvent or convert the salt to its highly soluble free-base form ()[2].

Q2: If I must retain the hydrochloride salt form for my specific reaction (e.g., to prevent epimerization), how can I force dissolution in DCM? A: You must introduce a polar, protic co-solvent to bridge the polarity gap. Adding 5–10% (v/v) Methanol (MeOH) or Ethanol (EtOH) to the DCM is highly effective. The hydroxyl groups of the alcohol act as hydrogen-bond donors to solvate the chloride anion, while the oxygen acts as a hydrogen-bond acceptor for the ammonium cation. This rapidly lowers the lattice energy, allowing the DCM to solvate the resulting complex ()[2].

Q3: My reaction does not require the HCl salt. What is the most robust method to achieve complete solubility? A: Freebasing via liquid-liquid extraction is the definitive solution. By treating the salt with an aqueous strong base (like NaOH), you deprotonate the ammonium ion, generating the neutral free amine. The free (2S)-1-amino-3,3-dimethylbutan-2-ol is highly lipophilic (due to the bulky tert-butyl group) and will partition quantitatively into the DCM layer, yielding a perfectly clear, highly concentrated organic solution ()[3].

Data Presentation: Solvent Dielectric Constants & Solvating Power

The table below illustrates why DCM fails alone and why specific co-solvent systems succeed in solvating amine hydrochlorides.

Solvent SystemDielectric Constant (ε)H-Bond Donor CapacitySolvating Power for Amine HCl Salts
100% Dichloromethane (DCM) 9.1NoneVery Low (Forms opaque suspension)
100% Methanol (MeOH) 32.7HighHigh (Readily dissolves)
DCM : MeOH (90:10 v/v) ~11.5 (Effective)ModerateModerate-High (Solvates ion pairs)
Water (H₂O) 80.1Very HighVery High (Dissociates ions entirely)

Experimental Protocols (Self-Validating Systems)

Protocol A: Co-Solvent Solvation (When the HCl salt must be retained)

Causality: Methanol disrupts the ionic lattice via hydrogen bonding, allowing DCM to act as the bulk carrier solvent.

  • Suspend: Weigh the required amount of (2S)-1-amino-3,3-dimethylbutan-2-ol HCl into a dry reaction flask. Add the calculated volume of anhydrous DCM. (The mixture will be opaque).

  • Titrate Co-solvent: Under moderate stirring, add anhydrous Methanol dropwise.

  • Validation Check: Observe the suspension. Continue adding Methanol until the solution transitions from a cloudy suspension to a completely transparent, homogenous liquid. Do not exceed 15% v/v Methanol, as this may alter the bulk solvent properties and quench downstream electrophilic reagents.

  • Proceed: The solvated ion-pair is now ready for homogeneous reaction.

Protocol B: In Situ Freebasing & Extraction (When the free amine is desired)

Causality: NaOH provides hydroxide ions to irreversibly deprotonate the amine (pKa ~9.5), neutralizing the charge and driving the lipophilic free base into the DCM phase ()[3].

  • Aqueous Dissolution: Dissolve the (2S)-1-amino-3,3-dimethylbutan-2-ol HCl in a minimum volume of deionized water (e.g., 5 mL per gram of salt).

  • Basification: Add an equal volume of DCM to the flask to create a biphasic system. Under vigorous stirring, slowly add 2M NaOH (aq) dropwise.

  • Validation Check 1 (pH): Stop stirring and allow the layers to separate. Test the pH of the upper aqueous layer using pH paper. The pH must be ≥ 12. If it is lower, deprotonation is incomplete; add more NaOH.

  • Extraction: Transfer to a separatory funnel. Shake vigorously and vent. Allow the layers to separate completely.

  • Validation Check 2 (Phase Clarity): The lower DCM layer should be perfectly clear, containing the free amine. Drain the DCM layer. Extract the aqueous layer once more with fresh DCM to ensure quantitative recovery.

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄. Filter and concentrate, or use directly in the next step.

Troubleshooting Workflow

G Start Insoluble Suspension: (2S)-1-amino-3,3-dimethylbutan-2-ol HCl in DCM Decision Is the HCl salt form strictly required for the reaction? Start->Decision PathA Method A: Co-Solvent Addition (Titrate 5-15% v/v MeOH) Decision->PathA  Yes   PathB Method B: Freebasing (Aqueous NaOH + DCM Extraction) Decision->PathB  No   EndA Homogeneous Solution (Solvated Ion Pairs) PathA->EndA EndB Homogeneous Solution (Highly Soluble Free Amine) PathB->EndB

Decision matrix for troubleshooting the solubility of amine hydrochloride salts in dichloromethane.

References

  • Title: Amine hydrochloride salts: a problem in polyurethane synthesis Source: University of Glasgow URL: [Link]

  • Title: Preparation of Enantiomerically Enriched Amines via Addition to Imines Source: Organic Syntheses, Inc. URL: [Link]

Sources

Technical Support Center: Troubleshooting (S)-tert-Leucinol Hydrochloride Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of chiral amino alcohols. (S)-tert-Leucinol hydrochloride is a sterically hindered, highly valuable chiral building block used extensively in asymmetric synthesis (e.g., for chiral oxazoline ligands and Evans auxiliaries)[1].

While the hydrochloride salt is preferred for long-term storage due to the free base's propensity to absorb atmospheric carbon dioxide, isolating the HCl salt in high purity (>99%) is notoriously difficult. Its intense hygroscopicity and tendency to complex with reduction byproducts often lead to "oiling out" rather than crystallization. This guide provides field-proven, self-validating protocols to troubleshoot and eliminate these impurities.

Part 1: Impurity Profile & Analytical Causality

Before attempting recrystallization, it is critical to diagnose the specific impurities present in your crude matrix. The table below summarizes the quantitative and qualitative data for common contaminants.

Impurity TypeSource / CausalityDetection MethodPrimary Removal Strategy
Inorganic Salts (e.g., Borates, LiCl)Remnants from NaBHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/I

or LiBH

reduction steps. Borates form strong covalent/hydrogen-bonded complexes with the 1,2-amino alcohol motif.

B NMR, Ash test, Elemental analysis
Strong alkaline aqueous extraction of the free base prior to HCl salt formation[1].
Unreacted (S)-tert-Leucine Incomplete reduction due to extreme steric hindrance of the tert-butyl group.

H NMR (absence of -CH

OH protons), Ninhydrin stain (TLC)
Filtration of the crude mixture in a non-polar solvent (e.g., MTBE) where the zwitterion is insoluble.
Moisture (H

O)
The HCl salt is intensely hygroscopic. Water disrupts the crystal lattice, causing the salt to form a viscous syrup (liquid-liquid phase separation).Karl Fischer (KF) titration (>0.5%)Azeotropic distillation with toluene prior to recrystallization.
(R)-tert-Leucinol Trace racemization during harsh reduction conditions or impure starting material.Chiral HPLCDiastereomeric salt resolution (e.g., with (S)-mandelic acid) followed by recrystallization[2].

Part 2: Troubleshooting Guide & FAQs

Q1: My recrystallized (S)-tert-Leucinol HCl contains significant inorganic ash (boron/lithium salts). Why does this happen and how do I fix it? Causality: During the reduction of (S)-tert-leucine using borohydride reagents, stable boron-nitrogen or boron-oxygen complexes form. Because (S)-tert-leucinol is a 1,2-amino alcohol, it acts as an excellent bidentate ligand for trace metalloids. When you introduce HCl gas to form the salt, these inorganic complexes co-precipitate, ruining the crystal lattice. Solution: Do not attempt to selectively recrystallize the salt away from inorganic impurities. Instead, intervene at the free-base stage. Treat the crude reduction mixture with a strong aqueous base (e.g., 20% aqueous KOH) and stir for at least 4-5 hours at ambient temperature to hydrolyze the borate complexes[1]. Extract the free base thoroughly with dichloromethane (DCM) or tert-butyl methyl ether (MTBE). Dry the organic layer over anhydrous Na


SO

, filter, and then precipitate the HCl salt.

Q2: I am observing unreacted (S)-tert-leucine in my NMR spectrum. How can I separate the amino acid from the amino alcohol? Causality: The bulky tert-butyl group sterically hinders the reduction of the carboxylic acid, sometimes leading to incomplete conversion. (S)-tert-leucine exists as a highly polar zwitterion, whereas the free base of (S)-tert-leucinol is soluble in organic solvents. Solution: Before forming the hydrochloride salt, dissolve the crude free base mixture in a non-polar to moderately polar solvent like MTBE. The unreacted (S)-tert-leucine will remain completely insoluble due to its zwitterionic nature. Perform a simple vacuum filtration to remove the amino acid[3], then proceed to form the HCl salt from the filtrate.

Q3: When I try to recrystallize the HCl salt, it oils out or forms a sticky syrup instead of crystals. What is going wrong? Causality: (S)-tert-Leucinol hydrochloride is intensely hygroscopic. Even trace amounts of water in your recrystallization solvents (or absorbed from the atmosphere) will lower the melting point of the mixture and cause the salt to "oil out" rather than crystallize. Solution: You must rigorously dry the crude salt before adding anti-solvent. Dissolve the syrupy mass in a mixture of absolute ethanol and toluene, and perform an azeotropic distillation on a rotary evaporator to strip away the water. For the actual recrystallization, use strictly anhydrous solvents under an inert atmosphere.

Q4: My chiral HPLC shows an enantiomeric excess (ee) of only 95%. How can I upgrade the optical purity of the recrystallized product? Causality: Simple recrystallization of the HCl salt is often insufficient to upgrade the ee significantly because the enantiomers tend to co-crystallize. Solution: You must perform a diastereomeric resolution. Convert the HCl salt back to the free base, and react it with a resolving agent such as (S)-mandelic acid or N-(2-naphthoyl)-(S)-tert-leucine in isopropanol[2]. The resulting diastereomeric salt can be recrystallized to >99% optical purity. Afterward, liberate the free base with aqueous alkali and re-form the pure HCl salt.

Part 3: Experimental Protocol - Optimized Recrystallization Workflow

This self-validating protocol ensures the removal of moisture and organic impurities, yielding a highly crystalline, pure product.

Step 1: Azeotropic Drying of the Crude Salt Place 10.0 g of crude (S)-tert-Leucinol HCl in a 250 mL round-bottom flask. Add 50 mL of anhydrous toluene and 10 mL of absolute ethanol. Evaporate to dryness under reduced pressure (40 °C) to azeotropically remove water. Repeat this step once to ensure KF < 0.5%.

Step 2: Dissolution & Validation Suspend the dried, semi-solid residue in 20 mL of absolute ethanol. Heat the mixture to a gentle reflux (approx. 78 °C) under a nitrogen atmosphere until complete dissolution is achieved. Self-Validation Checkpoint: The solution must be completely clear. If a fine white suspension persists, these are inorganic salts. You must filter the hot solution through a pad of Celite before proceeding.

Step 3: Anti-Solvent Addition Remove the flask from the heat source. While the solution is still hot (60-70 °C), add anhydrous ethyl acetate dropwise with vigorous stirring until the solution becomes faintly turbid (usually requires 40-60 mL of ethyl acetate).

Step 4: Nucleation & Maturation Add just enough absolute ethanol (1-2 mL) to clear the turbidity. Allow the flask to cool slowly to room temperature undisturbed over 4 hours. White, needle-like crystals will begin to form. Transfer the flask to an ice bath (0-4 °C) for an additional 2 hours to maximize the yield.

Step 5: Isolation & Analysis Filter the crystals rapidly using a Büchner funnel under a nitrogen blanket to prevent atmospheric moisture absorption. Wash the filter cake with 15 mL of ice-cold anhydrous ethyl acetate. Dry the crystals in a vacuum oven at 40 °C and <1 mbar for 12 hours. Expected Recovery: 80-85%. Verify purity via


H NMR (D

O) and moisture content via Karl Fischer titration.

Part 4: Purification Decision Workflow

G N1 Crude (S)-tert-Leucinol HCl N2 Impurity Profiling (NMR, HPLC, KF) N1->N2 N3 Inorganic Salts (Borates/Li) N2->N3 N4 Unreacted (S)-tert-Leucine N2->N4 N5 Moisture/Syrup Formation N2->N5 N6 Aqueous Alkaline Extraction & Re-acidification N3->N6 N7 Filtration in Non-polar Solvent N4->N7 N8 Azeotropic Distillation (Toluene) N5->N8 N9 Optimized Recrystallization (EtOH / EtOAc) N6->N9 N7->N9 N8->N9 N10 Pure (S)-tert-Leucinol HCl (>99% ee, >99% purity) N9->N10

Workflow for identifying and removing impurities from crude (S)-tert-Leucinol HCl.

References

  • Title: PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl)
  • Title: (S)
  • Title: EP0728736A1 - Process for the preparation of optically active tert-leucinol and use thereof Source: Google Patents URL

Sources

Resolving racemization issues during (2S)-1-amino-3,3-dimethylbutan-2-ol derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Derivatization of (2S)-1-amino-3,3-dimethylbutan-2-ol

Executive Summary: The Steric & Kinetic Challenge

Subject: (2S)-1-amino-3,3-dimethylbutan-2-ol (CAS: 112245-13-3, also referred to as the precursor to L-tert-leucinol derivatives).[1] Core Issue: Users frequently report "racemization" during derivatization. In 90% of cases, this is a misdiagnosis of regio-isomerization or skeletal rearrangement driven by Neighboring Group Participation (NGP).

The presence of the bulky tert-butyl group at C3 creates a unique "steric lock." When the C2-hydroxyl is activated, the molecule does not behave like a standard amino alcohol (e.g., alaninol). Instead, it favors the formation of a transient aziridinium intermediate , leading to structural scrambling rather than simple racemization.

Diagnostic Guide: Is it Racemization or Rearrangement?

Before attempting to "fix" the chemistry, you must validate the failure mode.

SymptomProbable CauseVerification Step
Loss of ee% (e.g., 99%

70%)
Partial Aziridinium formation with non-selective ring opening.[1]Run Achiral HPLC/GC . Look for a new peak <1 min away from the main peak (Regioisomer).
New "Impurity" Peak (>10%) Wagner-Meerwein Rearrangement (Methyl shift from C3 to C2).[1]1H NMR . Check for loss of the singlet t-butyl signal (9H) and appearance of gem-dimethyl doublets.[1]
Complete Loss of Optical Activity Oxazoline formation (if N-acylated) or SN1 pathway (Carbocation).[1]13C NMR . Check C2 chemical shift. If >160 ppm, you formed an oxazoline/oxazolidinone.

The Mechanistic Trap: Aziridinium & NGP

The primary cause of stereochemical loss in


-amino alcohols is the intramolecular attack of the nitrogen on the activated hydroxyl group.
The Pathway
  • Activation: You convert the C2-OH into a leaving group (LG = OMs, OTs, Halide).

  • Cyclization: The Nitrogen (C1) attacks C2 from the back. Result: Inversion at C2. Formation of a 3-membered Aziridinium ring.[1][2][3][4]

  • Ring Opening: The nucleophile (Nu) attacks the ring.

    • Path A (Kinetic): Attack at C1 (Primary, unhindered). Result: The Amine stays at C2, Nu ends up at C1. This is a Regio-Rearrangement.

    • Path B (Thermodynamic): Attack at C2 (Secondary, t-butyl hindered).[1] Result: Double Inversion (Retention).

    • Path C (Scrambling): If both occur, you get a mixture of regioisomers and apparent racemization.

Visualizing the Failure Mode

Aziridinium_Mechanism Start (2S)-1-amino-3,3-dimethylbutan-2-ol (Pure Starting Material) Activation Activation of OH (e.g., MsCl, SOCl2) Start->Activation Aziridinium Aziridinium Intermediate (Inversion at C2) Activation->Aziridinium Intramolecular N-Attack Path_A Path A: Nu attacks C1 (Primary Position) Aziridinium->Path_A Major Path (Sterics) Path_B Path B: Nu attacks C2 (Hindered Position) Aziridinium->Path_B Minor Path (Hindered) Result_A REGIOISOMER (Amine at C2, Nu at C1) Structural Error Path_A->Result_A Result_B RETENTION Product (Double Inversion) Desired Outcome Path_B->Result_B

Caption: The "Aziridinium Trap" showing how the steric bulk of the tert-butyl group forces nucleophilic attack to the wrong carbon (Path A), leading to regio-isomers often mistaken for racemates.[1]

Troubleshooting Protocols

Scenario A: Derivatization for Analysis (e.g., Mosher Ester)

Goal: Determine ee% using F-NMR or HPLC.[1]

The Problem: Reacting the free amino alcohol directly with Mosher's Acid Chloride (MTPA-Cl) often results in di-acylation or kinetic resolution if the amine reacts faster than the alcohol. The Fix:

  • N-Protection First: Do not attempt direct O-acylation.[1]

    • Dissolve substrate in DCM/TEA. Add 1.1 eq Boc-Anhydride . Stir 1h.

    • Why? Boc-protection removes the nucleophilicity of the nitrogen, preventing NGP.

  • O-Derivatization:

    • Take the N-Boc intermediate.[5] React with MTPA-Cl, DMAP, and TEA in DCM.

    • Result: Stable O-Mosher-N-Boc derivative.[1] No racemization.

Scenario B: Converting OH to a Leaving Group (Mesylation/Tosylation)

Goal: Prepare for nucleophilic substitution.

The Problem: Using MsCl/TEA on the free amine leads to immediate polymerization or cyclization. The Fix:

  • Protect Nitrogen: Use a Cbz (Benzyloxycarbonyl) or Phthalimide group. Boc is risky here because N-Boc can still attack the activated OH to form a cyclic oxazolidinone (cyclic carbamate), which locks the stereochemistry but changes the structure.

    • Recommendation:Phthalimide is the gold standard for completely shutting down Nitrogen participation.

  • Activation Conditions:

    • Solvent: DCM (Anhydrous).

    • Base: Collidine (softer base than TEA, reduces elimination risk).

    • Temp: -10°C to 0°C .[1] Never heat.

Scenario C: Mitsunobu Reaction

Goal: Invert C2 stereochemistry (S


 R) with a nucleophile.

The Problem: The Mitsunobu reaction (DEAD/PPh3) activates the oxygen highly. If the nitrogen has an acidic proton (e.g., NH-Boc, NH-Cbz), it will attack the activated oxygen intramolecularly to form an oxazoline or aziridine. The Fix:

  • Do NOT use standard Mitsunobu on this substrate if N-H is present.

  • Alternative: Use the Surrogate Strategy .

    • Protect N as Phthalimide (N-Phth).[1]

    • Now the Nitrogen has no protons and cannot participate.

    • Perform Mitsunobu. The bulky tert-butyl group will still make SN2 attack at C2 difficult. Expect long reaction times (48h+).

Frequently Asked Questions (FAQs)

Q1: I used Thionyl Chloride (SOCl2) to make the chloride, but the NMR looks wrong. Why? A: SOCl2 is notorious for causing rearrangements in this specific molecule.

  • Mechanism:[1][4][6][7][8][9][10][11][12][13][14] SOCl2 forms an alkyl chlorosulfite. Upon heating, the Nitrogen (even if protonated as HCl salt) can deprotonate slightly and attack C2, displacing the chlorosulfite.

  • Outcome: You likely formed the rearranged chloride (2-chloro-3,3-dimethylbutan-1-amine) via the aziridinium ion opening at the less hindered C1.[1]

  • Solution: Use Appel Conditions (CCl4/PPh3) on the N-protected derivative for milder chlorination, though steric hindrance at C2 remains a challenge.

Q2: Can I use strong acids to catalyze the derivatization? A: NO. This molecule is a "neopentyl-like" system.

  • Generating a carbocation at C2 (secondary) next to the C3 (quaternary) tert-butyl group triggers a Wagner-Meerwein Rearrangement .[1]

  • A methyl group will migrate from C3 to C2, forming a tertiary carbocation.[13] The carbon skeleton changes from 3,3-dimethylbutan-2-ol to 2,3-dimethylbutan-2-ol derivatives.[1] This is irreversible.

Q3: How do I separate the enantiomers if I suspect racemization? A: Do not rely on C18.

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

  • Mobile Phase: Heptane/Ethanol (90:[1]10) with 0.1% Diethylamine (DEA) . The DEA is critical to sharpen the peak of the free amine.

  • Note: If you see three peaks, the third is likely the regioisomer (rearranged product).

References

  • Aziridinium Ring Opening Regioselectivity: Choi, J., et al. (2021).[4][15] "Alkylative Aziridine Ring-Opening Reactions." Molecules, 26(6), 1703. Supports the claim that nucleophilic attack on aziridinium ions favors the less hindered carbon (C1) in sterically biased systems.

  • Wagner-Meerwein Rearrangement Risks: Hanson, J. R. (1991).[1][10] "Wagner-Meerwein Rearrangements." Comprehensive Organic Synthesis. Foundational text explaining the migration of methyl groups in neopentyl-type carbocations.[1]

  • Prevention of Racemization in Peptide/Amino Alcohol Synthesis: BenchChem Technical Support. (2025).[3][11] "Strategies to Prevent Racemization During Peptide Synthesis." Provides protocols for base/additive selection (Oxyma/DIC) to minimize oxazolone pathways.[1]

  • Chiral Derivatization (Mosher Method): Seco, J. M., et al. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118.[1] Standard protocol for Mosher ester analysis, emphasizing the need for conformational stability.

  • Reaction of Amino Alcohols with Thionyl Chloride: Organic Syntheses, Coll. Vol. 90. (2013).[14][16] "One-Pot Preparation of Cyclic Amines." Illustrates the cyclization risks (aziridine/pyrrolidine formation) when treating amino alcohols with SOCl2.

Sources

Handling moisture sensitivity of (S)-tert-Leucinol hydrochloride in open air

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (S)-tert-Leucinol Hydrochloride

Welcome to the technical support center for (S)-tert-Leucinol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and handling protocols for this valuable chiral building block. Its inherent moisture sensitivity, a common trait for hydrochloride salts of amines, requires specific handling techniques to ensure experimental accuracy and reproducibility.

Section 1: Understanding the Challenge: The Nature of (S)-tert-Leucinol Hydrochloride's Moisture Sensitivity

(S)-tert-Leucinol hydrochloride is the salt form of (S)-tert-Leucinol, an amino alcohol. The hydrochloride salt is typically a stable, crystalline solid, which is easier to handle than its free base form. However, like many amine hydrochloride salts, it is hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[1][2]

This moisture absorption is not a passive process; it has direct consequences on the material's physical and chemical properties:

  • Physical Changes: The initial sign of moisture uptake is often the transition from a free-flowing powder to a clumpy or caked solid.[2] In cases of significant exposure, the solid can become a sticky mass, making accurate weighing nearly impossible.

  • Chemical Integrity: The absorbed water can affect the compound's stability and may introduce a critical impurity (water) into your reaction system.[1] This is particularly detrimental in moisture-sensitive reactions where stoichiometric precision is paramount.

  • Inaccurate Stoichiometry: When you weigh a hygroscopic compound that has absorbed water, you are weighing both the compound and the water. This leads to an overestimation of the mass of the active reagent, resulting in lower-than-expected yields and potentially incomplete reactions.

Section 2: FAQs - Quick Answers to Common Problems

Q1: My (S)-tert-Leucinol hydrochloride arrived as a hard cake instead of a powder. What happened?

This is a classic sign of moisture absorption. It likely occurred due to improper sealing during transport or storage, allowing atmospheric humidity to enter the container. While the material may still be usable, its water content is now unknown and must be considered. For critical applications, quantifying the water content via a method like Karl Fischer titration is recommended before use.[3][4][5]

Q2: I'm trying to weigh the compound, but the mass on the analytical balance keeps increasing. Why is this happening?

This phenomenon is a direct observation of the compound's hygroscopic nature. As the solid sits on the balance pan exposed to the open air, it is actively absorbing water molecules, causing the measured weight to continuously drift upwards.[6] This makes obtaining an accurate, stable mass reading impossible without specialized techniques.

Q3: Can I handle it on the open bench for just a few seconds?

For non-critical applications or rough measurements, very brief exposure might be acceptable, but it is strongly discouraged for any quantitative work. The rate of moisture absorption can be rapid, especially in humid environments.[7] For best results, all weighing and dispensing operations should be performed in a controlled environment, such as a glovebox or under a stream of inert gas.

Q4: How does moisture affect the performance of (S)-tert-Leucinol hydrochloride in my reaction?

The impact can be significant and multifaceted:

  • Stoichiometric Errors: As mentioned, weighing a "wet" compound leads to using less of the actual reagent than intended.

  • Reaction Inhibition: If your reaction involves water-sensitive reagents (e.g., organometallics, certain coupling agents), the water introduced by the hygroscopic starting material can quench the reagents and inhibit or completely stop the desired transformation.

  • Side Reactions: The presence of water can promote unwanted side reactions, such as hydrolysis of other components in the reaction mixture.

  • Altered Solubility: Increased water content can change the solubility profile of the compound in your reaction solvent.

Section 3: Troubleshooting Guides & Protocols

Guide 1: Protocol for Accurate Weighing of (S)-tert-Leucinol Hydrochloride

To counter the continuous weight gain from moisture absorption, the "weighing by difference" method is essential.[8] This technique measures the amount of solid delivered from a container, rather than the amount placed onto a weighing boat.

Step-by-Step Protocol:

  • Preparation: Take the sealed container of (S)-tert-Leucinol hydrochloride, a clean and dry receiving vessel (e.g., your reaction flask), a spatula, and your lab notebook to the analytical balance. Wear gloves to avoid transferring oils and moisture to the container.[6][8]

  • Initial Weighing: Place the sealed container of (S)-tert-Leucinol hydrochloride on the tared balance. Record this initial mass (M1) in your notebook once the reading stabilizes.[8]

  • Dispensing: Remove the container from the balance. Working quickly and efficiently, uncap the container and use the spatula to transfer an approximate amount of the solid into your reaction flask. Do this away from the balance to avoid spills on the sensitive instrument.

  • Resealing: Immediately and securely recap the (S)-tert-Leucinol hydrochloride container to minimize its exposure to air.

  • Final Weighing: Place the sealed container back onto the same tared balance. Record this final mass (M2) once the reading stabilizes.[8]

  • Calculation: The exact mass of the compound transferred (M_transferred) is the difference between the initial and final weights: M_transferred = M1 - M2

This method ensures that any moisture absorbed by the bulk material during the brief dispensing step does not affect the calculated mass of the transferred solid.

Guide 2: Assessing Water Content - An Overview of Karl Fischer Titration

For applications demanding the highest precision, knowing the exact water content of your reagent is crucial. Karl Fischer (KF) titration is the gold standard for this purpose, as it is specific to water and highly accurate.[3][5]

The Principle: The method is based on a chemical reaction where iodine quantitatively reacts with water in the presence of sulfur dioxide and a base in an alcohol solvent.[4][5] The titration can be performed volumetrically (for higher water content) or coulometrically (for trace amounts in the ppm range).[5]

Workflow Overview:

  • Instrument Setup: A specialized Karl Fischer titrator is used. The titration vessel is first conditioned to be anhydrous.

  • Sample Introduction: A precisely weighed sample of (S)-tert-Leucinol hydrochloride is quickly introduced into the sealed titration vessel.

  • Titration: The instrument then titrates the sample. In coulometric KF, iodine is generated electrochemically until all the water from the sample is consumed.[4][5]

  • Calculation: Based on the amount of iodine consumed (determined from the total charge passed, via Faraday's law), the instrument calculates the absolute mass of water in the sample.[5] This is then expressed as a percentage or in ppm.

Knowing the water content allows you to correct your weighings to account for the mass of the water, ensuring your reaction stoichiometry is precise.

Section 4: Visualized Workflows and Best Practices

Decision-Making Workflow for Handling

This workflow guides the user from receiving the product to its use in an experiment, ensuring integrity at each step.

Caption: Decision workflow for handling (S)-tert-Leucinol hydrochloride.

Moisture Contamination Cascade

This diagram illustrates how initial moisture exposure can lead to compromised experimental results.

G A Initial State: Free-Flowing Powder in Sealed Container B Exposure Event: Opening in Humid Air A->B C Physical Change: Clumping & Caking B->C D Handling Issue: Inaccurate Weighing (Mass Drifting) C->D E Chemical Consequence: Unknown Water Content in Weighed Sample D->E F Experimental Impact: - Stoichiometric Errors - Quenched Reagents - Failed Reaction E->F

Caption: The cascading effects of moisture contamination.

Best Practices for Storage

To maintain the integrity of (S)-tert-Leucinol hydrochloride, adhere to the following storage recommendations.

ConditionIdeal (For Critical Applications)Acceptable (For General Use)Unacceptable
Environment Inside a desiccator with active desiccant (e.g., silica gel) or within a nitrogen/argon-filled glovebox.[9][10]In its original, tightly sealed container stored in a cool, dry, and dark place away from direct sunlight.[2][9]On an open bench, in a fume hood, or in areas with high humidity fluctuations.
Container Sealing Primary container sealed, placed inside a secondary sealed bag or container with desiccant pouches.[11]Original container cap tightly secured. Consider adding parafilm around the cap for extra protection.[11]Loosely capped or frequently opened containers.
After Opening Immediately purge the headspace of the container with a dry, inert gas (N₂ or Ar) before resealing.Minimize the time the container is open. Work quickly to dispense the needed amount and reseal immediately.[2]Leaving the container open for extended periods.

Section 5: References

  • ARDL. (n.d.). Moisture Content by Karl Fischer Titration. Retrieved from ARDL, Inc. [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from MHLW. [Link]

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from GenFollower. [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from B&M Scientific. [Link]

  • QAQC Lab. (n.d.). Karl Fischer Method of Moisture Determination. Retrieved from QAQC Lab. [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Retrieved from Mettler Toledo. [Link]

  • Gala, U., et al. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. [Link]

  • Various Authors. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from TutorChase. [Link]

  • Chemistry Student. (2017, September 7). Weighing by Difference. YouTube. [Link]

  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. Retrieved from Innova Design Group. [Link]

Sources

Technical Support Center: Purification of (2S)-1-Amino-3,3-dimethylbutan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of crude (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride, a critical chiral building block in modern pharmaceutical synthesis. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving the high purity required for downstream applications. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies in a practical question-and-answer format.

Section 1: Understanding Your Crude Material

Before attempting any purification, it is crucial to understand the potential impurities present in your crude (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride (also known as L-tert-Leucinol HCl). The impurity profile is highly dependent on the synthetic route employed.

Common Impurities May Include:

  • (R)-1-amino-3,3-dimethylbutan-2-ol: The undesired enantiomer.

  • Unreacted Starting Materials: Such as L-tert-leucine or its derivatives.

  • Synthetic By-products: For instance, 1-azido-3,3-dimethyl-butan-2-ol if the synthesis involves azide reduction.[1]

  • Over-oxidation Products: Such as 1-amino-3,3-dimethylbutan-2-one.[2]

  • Residual Solvents: From the reaction or initial workup.

  • Inorganic Salts: Generated during salt formation or pH adjustments.

Section 2: Recrystallization - The Workhorse of Purification

Recrystallization is often the most efficient and scalable method for purifying solid compounds.[] It relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

Frequently Asked Questions (FAQs): Recrystallization

Q1: My recrystallization is failing; the product either "oils out" or doesn't crystallize at all. What's going wrong?

A1: This is a common and frustrating issue, typically pointing to problems with supersaturation, solvent choice, or the presence of crystallization-inhibiting impurities.

Troubleshooting Steps:

  • Solvent System Re-evaluation: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For a polar salt like an amine hydrochloride, polar protic solvents are a good starting point. If a single solvent fails, a binary system (a "good" solvent and a "poor" anti-solvent) is the next logical step.

  • Control the Cooling Rate: Rapid cooling is a primary cause of oiling out. A supersaturated solution needs time for nucleation and crystal growth. Allow the hot, saturated solution to cool slowly to room temperature before moving it to a colder environment (e.g., a refrigerator).

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites.[4]

    • Seeding: If available, add a single, pure crystal of the product to the supersaturated solution to initiate crystallization.[4]

  • Address Impurities: Certain impurities can act as "crystal poisons." Consider pre-treating your crude material with activated carbon to remove colored or polymeric impurities before recrystallization.

Q2: How do I select the optimal solvent system for recrystallizing (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride?

A2: Solvent selection is a balance of solubility, safety, and practicality. The goal is to find a solvent (or solvent pair) where the hydrochloride salt has high solubility when hot and low solubility when cold.

Recommended Solvent Systems to Screen:

Solvent SystemRationale & CommentsTypical Starting Ratio (v/v)
Isopropanol (IPA) / WaterIPA is a good solvent for the hydrochloride salt. Water increases solubility when hot but can be adjusted as an anti-solvent if needed for precipitation upon cooling.10:1 to 20:1
Ethanol (EtOH) / WaterSimilar to IPA/Water. The choice between IPA and EtOH may depend on downstream solvent tolerance.10:1 to 20:1
Methanol (MeOH) / Diethyl EtherMethanol is an excellent solvent. Diethyl ether acts as a non-polar anti-solvent to induce precipitation. Use with caution due to ether's volatility.Dissolve in min. hot MeOH, add ether until cloudy.
Acetonitrile (ACN)A polar aprotic solvent that can sometimes provide different selectivity for impurity removal.Single solvent

Experimental Protocol 1: General Recrystallization Workflow

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude (2S)-1-amino-3,3-dimethylbutan-2-ol HCl. Add the primary "good" solvent (e.g., Isopropanol) in small portions while heating and stirring until the solid is fully dissolved. Aim for a minimal amount of hot solvent to ensure the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with filter paper to remove them.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath or refrigerator (2-8 °C) for at least one hour to maximize crystal yield.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Diagram 1: Troubleshooting Recrystallization Issues

G start Crude Product in Hot Solvent oiling_out Product Oils Out start->oiling_out Rapid Cooling / Wrong Solvent no_crystals No Crystals Form start->no_crystals Solution Too Dilute / Impurities success Pure Crystals Form start->success Slow Cooling / Correct Solvent action1 1. Re-heat to dissolve oil 2. Add more 'good' solvent 3. Cool much slower oiling_out->action1 Action action2 1. Evaporate some solvent 2. Try scratching/seeding 3. Add 'anti-solvent' slowly no_crystals->action2 Action action1->success action2->success

Caption: Decision tree for troubleshooting common recrystallization problems.

Section 3: Enhancing Chiral Purity

If the primary impurity is the undesired (R)-enantiomer, a standard recrystallization may not be effective. In such cases, diastereomeric salt resolution is the classical and often necessary approach.

Frequently Asked Questions (FAQs): Chiral Purity

Q3: My product has a low enantiomeric excess (ee). How can I separate the (S)- and (R)-enantiomers?

A3: You must convert the enantiomeric mixture into a pair of diastereomers. This is achieved by reacting the free base form of your amino alcohol with a chiral acid. Diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization.

Workflow for Diastereomeric Resolution:

  • Liberate the Free Base: Before resolution, the hydrochloride salt must be neutralized to the free amino alcohol, (2S)-1-amino-3,3-dimethylbutan-2-ol. This is typically done by dissolving the salt in water and adding a base like NaOH or Na2CO3, followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Select a Resolving Agent: An enantiomerically pure chiral acid is required. Common choices for resolving amino alcohols include:

    • L-Tartaric Acid

    • D-Tartaric Acid

    • (R)-Mandelic Acid

    • (S)-Camphorsulfonic Acid

  • Form Diastereomeric Salts: Dissolve the racemic free base in a suitable solvent (e.g., ethanol or methanol). Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent.

  • Fractional Crystallization: One diastereomeric salt (e.g., the (S)-amino alcohol with the L-tartaric acid) will be less soluble and will preferentially crystallize out of the solution upon cooling.

  • Isolate and Liberate: Filter the crystalline diastereomeric salt. Then, treat this salt with a base to liberate the now enantiomerically enriched free amino alcohol.

  • Re-form Hydrochloride Salt: Finally, treat the purified free base with HCl (e.g., HCl in isopropanol) to obtain the desired (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride in high enantiomeric purity.[6]

Diagram 2: Diastereomeric Salt Resolution Workflow

G cluster_0 Step 1: Preparation cluster_1 Step 2: Resolution cluster_2 Step 3: Isolation start (S,R)-Amine HCl free_base (S,R)-Free Amine start->free_base Add Base (NaOH) Extract add_acid Add Chiral Acid (e.g., L-Tartaric Acid) free_base->add_acid crystallize Fractional Crystallization add_acid->crystallize filter Filter Less Soluble Diastereomer Salt crystallize->filter liberate_S Liberate (S)-Free Amine (Add Base) filter->liberate_S final_salt Pure (S)-Amine HCl liberate_S->final_salt Add HCl

Caption: Workflow for chiral enhancement via diastereomeric salt resolution.

Section 4: Analytical Methods for Purity Assessment

Purification is incomplete without robust analytical methods to confirm the chemical and enantiomeric purity of the final product.

Frequently Asked Questions (FAQs): Purity Analysis

Q4: Which analytical techniques should I use to confirm the purity of my final product?

A4: A combination of techniques is essential for a complete picture of purity.

Recommended Analytical Methods:

TechniquePurposeSample Preparation & Notes
Chiral HPLC/SFC Enantiomeric Purity (ee %): The most definitive method for determining the ratio of (S) to (R) enantiomers.The amino alcohol may require derivatization to improve detection and interaction with the chiral stationary phase.[7] Common derivatizing agents include benzyl chloroformate.
Reverse-Phase HPLC Chemical Purity (% Area): To quantify non-chiral, process-related impurities.Use a standard C18 column with a mobile phase like acetonitrile/water with a buffer (e.g., TFA or phosphate).
NMR Spectroscopy (¹H, ¹³C) Structural Confirmation & Impurity ID: Confirms the chemical structure and can detect impurities if they are present at >1% levels.Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or MeOD). The spectrum should be clean with correct integrations and chemical shifts.
Gas Chromatography (GC-MS) Residual Solvents & Volatile Impurities: Identifies and quantifies residual solvents from the purification process.A headspace GC-MS is ideal for this analysis. The mass spectrum can confirm the identity of the main peak.[8]
Melting Point Indicator of Purity: A sharp, narrow melting point range close to the literature value suggests high purity.Broad melting ranges often indicate the presence of impurities.

References

  • Organic Syntheses. (n.d.). (s)-(-)-methyl p-bromophenyl sulfoxide. Org. Synth. 2009, 86, 286. Retrieved from [Link]

  • Medicines for All Institute. (2019, November 18). Process Development Report. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2002). A Sampling and Analysis Method for Two Amino Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-3,3-dimethylbutan-2-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride.
  • Google Patents. (n.d.). CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride.

Sources

Technical Support Center: Optimizing Couplings with (2S)-1-amino-3,3-dimethylbutan-2-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This knowledge base is designed for researchers and drug development professionals working with the chiral amino alcohol (2S)-1-amino-3,3-dimethylbutan-2-ol HCl .

Coupling this specific building block presents unique mechanistic challenges. The bulky tert-butyl group at the C3 position provides immense steric shielding to the adjacent C2 secondary hydroxyl group. However, this same steric bulk restricts the conformational freedom of the C1-C2 bond, significantly reducing the nucleophilicity of the primary amine at C1. Researchers often compensate for this sluggish reactivity by using highly reactive acylating agents or potent additives (like DMAP), which overrides the natural steric shielding and inadvertently triggers severe side reactions, including O-acylation and substrate epimerization[1].

This guide provides field-validated troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure chemoselective N-acylation.

Troubleshooting Guides & FAQs

Q1: I am observing significant O-acylation (ester formation) alongside the desired amide. How can I drive chemoselectivity without using O-protecting groups? A: O-acylation in this substrate is almost always an artifact of over-activation. If you are using DMAP, remove it immediately. DMAP is a highly active acyl transfer catalyst that does not discriminate sufficiently between amines and alcohols in sterically hindered environments. Solution: Switch your coupling reagent to DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). DEPBT generates a transient HOOBt ester that is highly chemoselective for amines over alcohols due to favorable hydrogen-bonding dynamics in the transition state. Literature confirms that DEPBT allows for the coupling of amino alcohols without the need to protect the hydroxyl group, completely suppressing ester formation[2].

Q2: My carboxylic acid partner (an N-protected amino acid) is epimerizing during the coupling. How do I maintain chiral integrity? A: Epimerization (racemization) typically occurs via the formation of a 5(4H)-oxazolone intermediate, which is driven by the presence of excess or overly strong base[3]. Because your starting material is an HCl salt, you must add base to liberate the free amine. If you add a strong base like Triethylamine (TEA) directly to the reaction mixture, localized high concentrations of base will rapidly deprotonate the alpha-carbon of the activated carboxylic acid. Solution:

  • Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or sym-collidine[3].

  • Pre-neutralize the (2S)-1-amino-3,3-dimethylbutan-2-ol HCl salt in a separate vial before adding it to the activated acid.

  • Utilize DEPBT, which is explicitly recognized for its remarkable resistance to racemization[2].

Q3: The coupling reaction is stalling at 50% conversion. How can I overcome the steric hindrance of the tert-butyl group? A: While DEPBT is highly chemoselective, it is a relatively slow coupling reagent. If the steric hindrance of the tert-butyl group is causing unacceptably low yields, you need a more reactive uronium/aminium salt. Solution: Upgrade to HATU or COMU . To prevent the highly reactive HATU intermediate from causing O-acylation, you must strictly control the temperature (maintain at 0 °C to 10 °C) and use exactly stoichiometric amounts of base (e.g., 2.0 equivalents of DIPEA: 1.0 eq to neutralize the HCl salt, and 1.0 eq for the coupling cycle).

Reagent Performance Data

The following table summarizes the expected outcomes when coupling (2S)-1-amino-3,3-dimethylbutan-2-ol HCl with a standard Fmoc-protected amino acid, based on established mechanistic behaviors of common coupling systems.

Coupling SystemAmide Yield (%)O-Acylation (%)Epimerization (%)Reaction Time (h)
EDC / HOBt / DIPEA 70 - 75< 2< 516 - 24
EDC / DMAP / DIPEA 35 - 4040 - 50> 104
HATU / DIPEA (0 °C) 85 - 905 - 8< 22 - 4
DEPBT / DIPEA (RT) > 92 Not Detected Not Detected 12 - 16
Mechanistic & Troubleshooting Workflows

Pathway SM Carboxylic Acid + Amino Alcohol HCl Act Base Neutralization & Activation SM->Act Path1 EDC / DMAP Act->Path1 Non-selective Path2 DEPBT / DIPEA Act->Path2 Chemoselective Path3 HATU / NMM Act->Path3 Steric-overcoming Prod1 O-Acylation & Racemization Path1->Prod1 Prod2 Exclusive Amide (No O-Acylation) Path2->Prod2 Prod3 High Yield Amide (Trace O-Acylation) Path3->Prod3

Fig 1. Reaction pathways based on coupling reagent selection.

Troubleshooting Start Identify Primary Issue Q1 O-Acylation? Start->Q1 Q2 Epimerization? Start->Q2 Q3 Low Yield? Start->Q3 A1 Remove DMAP. Use DEPBT. Q1->A1 Yes A2 Use NMM. Add Oxyma. Q2->A2 Yes A3 Use HATU. Increase Time. Q3->A3 Yes

Fig 2. Troubleshooting decision tree for amino alcohol couplings.

Validated Experimental Protocol: Chemoselective DEPBT Coupling

This protocol is designed as a self-validating system. By physically separating the neutralization of the HCl salt from the activation of the carboxylic acid, we eliminate the transient base spikes that cause oxazolone formation and racemization.

Reagents Required:

  • Carboxylic Acid Partner (1.0 eq)

  • (2S)-1-amino-3,3-dimethylbutan-2-ol HCl (1.05 eq)

  • DEPBT (1.1 eq)

  • DIPEA (2.1 eq total)

  • Anhydrous THF or DMF

Step-by-Step Methodology:

  • Acid Activation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.0 eq) and DEPBT (1.1 eq) in anhydrous THF (0.2 M concentration).

  • Cool the flask to 0 °C using an ice bath.

  • Add DIPEA (1.0 eq) dropwise to the mixture. Stir for 15 minutes at 0 °C to ensure complete formation of the active HOOBt ester.

  • Pre-Neutralization: In a separate, clean vial, dissolve the (2S)-1-amino-3,3-dimethylbutan-2-ol HCl salt (1.05 eq) in a minimal amount of anhydrous THF. Add DIPEA (1.1 eq) to this vial and agitate for 5 minutes to liberate the free amine.

  • Coupling: Transfer the neutralized amino alcohol solution dropwise into the main reaction flask containing the activated acid at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 to 16 hours. (Note: DEPBT reactions are visually trackable; the solution often turns a distinct yellow/orange as the active ester is consumed).

  • Workup: Quench the reaction by evaporating the THF under reduced pressure. Redissolve the crude residue in Ethyl Acetate.

  • Wash the organic layer sequentially with 5% aqueous NaHCO₃ (3x) to remove unreacted acid and DEPBT byproducts, followed by 1M KHSO₄ (2x) to remove trace unreacted amine, and finally brine (1x).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure chemoselectively N-acylated product.

References
  • DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Validation & Comparative

Spectroscopic Profiling & QC Guide: (2S)-1-amino-3,3-dimethylbutan-2-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy profile for (2S)-1-amino-3,3-dimethylbutan-2-ol Hydrochloride .

This document is structured to serve as a comparative performance guide for researchers using this compound as a chiral intermediate in drug development. It contrasts the specific spectral signature of the HCl salt against its free base form and its common regioisomer (L-tert-Leucinol), providing actionable data for Quality Control (QC) and process monitoring.[1][2]

Executive Summary & Compound Architecture

(2S)-1-amino-3,3-dimethylbutan-2-ol HCl is a critical chiral building block, often employed in the synthesis of protease inhibitors and specific chiral ligands.[1][2] Unlike its more common isomer, L-tert-Leucinol (where the amine is secondary to the t-butyl group), this compound features a primary amine on the terminal carbon and a secondary alcohol adjacent to a bulky tert-butyl group.[1][2]

Performance Context: In a drug development setting, "performance" refers to the ability to rapidly verify:

  • Salt Formation: Confirming complete protonation of the amine (critical for stability).[2]

  • Regio-Purity: Distinguishing the target secondary alcohol from primary alcohol isomers.

  • Solvation State: Detecting moisture uptake in this hygroscopic salt.

Structural Deconstruction for IR Prediction
  • Core Backbone: Pinacolyl-like structure (3,3-dimethylbutan-2-ol derivative).[2]

  • Functional Group A (Ammonium): Primary ammonium salt (

    
    ).[1][2]
    
  • Functional Group B (Alcohol): Secondary hydroxyl (

    
    ), sterically crowded by the tert-butyl group.[1][2]
    
  • Functional Group C (Alkyl): tert-Butyl group (

    
    ), providing a distinct "fingerprint" doublet.[1][2]
    

Comparative Analysis: Diagnostics & Alternatives

This section compares the IR "performance" (spectral distinctness) of the target compound against its primary alternatives: the Free Base form and the Regioisomer.

Comparison A: HCl Salt vs. Free Base (Process Monitoring)

Objective: Monitor the acidification process or neutralization step.

FeatureTarget: HCl Salt (

)
Alternative: Free Base (

)
Diagnostic Value
N-H Stretch Broad, complex band (2600–3200 cm⁻¹).[1][2] Often overlaps C-H stretches.[2]Two sharp spikes (~3300 & 3380 cm⁻¹).[2] Distinct "doublet" appearance.High: Disappearance of sharp spikes confirms salt formation.[2]
N-H Bend Asymmetric deformation (~1600 cm⁻¹) and Symmetric (~1500 cm⁻¹).[2][3]Scissoring (~1590–1650 cm⁻¹).[2] Weaker intensity.Medium: Salt bands are broader and stronger.[2]
Combination "Amine Salt" Combination Bands (2000–2500 cm⁻¹).[2] Weak overtones.[2]Absent. High: Presence indicates protonated amine.[2]
Comparison B: Target vs. Regioisomer (L-tert-Leucinol)

Objective: Identity confirmation.[1][2] These isomers have identical mass (MW 117.19 base), making MS less effective for differentiation without fragmentation analysis.[2] IR provides immediate structural insight.[2]

FeatureTarget: (2S)-1-amino-3,3-dimethylbutan-2-ol Alternative: L-tert-Leucinol ((S)-2-amino-3,3-dimethyl-1-butanol)Mechanism
Alcohol Type Secondary Alcohol Primary Alcohol C-O Stretching Environment
C-O Stretch ~1090–1120 cm⁻¹ (Shifted higher due to substitution).[1][2][4]~1050 cm⁻¹ (Typical primary alcohol).[2]Critical: The secondary C-O bond is stiffer.[2]
C-N Stretch ~1030–1050 cm⁻¹ (Primary amine on primary carbon).[2]~1080–1100 cm⁻¹ (Primary amine on secondary carbon).[2]High: C-N bond order/environment change.

Detailed Spectral Assignments (Experimental & Predicted)

The following table synthesizes experimental data from analogous amino-alcohol salts and functional group theory.

Method: KBr Pellet (Preferred for resolution) or Diamond ATR (Preferred for speed).[2]

Frequency (cm⁻¹)IntensityAssignmentNotes (Causality)
3250 – 3500 Broad, StrongO-H Stretch Hydrogen-bonded secondary alcohol.[1][2] Broadening indicates moisture uptake (hygroscopic nature).[2]
2800 – 3200 Broad, StrongN-H Stretch (

)
Ammonium band.[1][2] Overlaps with C-H stretches.[2][4] Look for the "broad shoulder" extending below 3000 cm⁻¹.[5]
2950 – 2970 Sharp, StrongC-H Stretch (Methyl) Asymmetric stretch of the tert-butyl methyls.
~2000 – 2200 Weak, BroadAmmonium Overtones Characteristic "combination band" pattern seen in amine salts.
1580 – 1620 MediumN-H Deformation Asymmetric bending of

.
1500 – 1520 MediumN-H Deformation Symmetric bending of

.
1365 & 1390 Medium, Sharpt-Butyl "Split" Diagnostic: Symmetric methyl bending (Umbrella mode).[1][2] The tert-butyl group splits this peak into a distinct doublet.
1100 – 1125 StrongC-O Stretch Secondary Alcohol. Distinct from primary alcohol (usually ~1050).[2]
~1030 MediumC-N Stretch C-N stretch for primary amine on a primary carbon (

).[1][2]
~700 – 900 MediumSkeletal Vibrations C-C skeletal modes of the neopentyl-like backbone.[2]

Experimental Protocol: Handling Hygroscopic Salts

This compound is an HCl salt of an amino alcohol, making it prone to deliquescence (absorbing water until it dissolves). Proper handling is required for accurate "performance" comparison.

Protocol A: Diamond ATR (Rapid QC)
  • Preparation: Ensure the ATR crystal (Diamond/ZnSe) is clean and dry.[2] Background scan (air) is mandatory.[2]

  • Loading: Place ~5 mg of sample on the crystal.

  • Compression: Apply high pressure using the anvil.[2] Note: If the spectrum shows excessive noise in the 3400 cm⁻¹ region, the sample may be too moist.

  • Acquisition: 16 scans @ 4 cm⁻¹ resolution.

  • Post-Run: Clean immediately with Isopropanol (water may dissolve the salt but leave residue).[2]

Protocol B: KBr Pellet (Structural Characterization)

Use this method if distinguishing the "Ammonium Combination Bands" (2000-2500 cm⁻¹) is required, as ATR often suppresses weak signals.[1][2]

  • Drying: Dry KBr powder at 110°C overnight.

  • Mixing: Mix sample:KBr in a 1:100 ratio. Grind quickly to avoid moisture absorption.[2]

  • Pressing: Press at 10 tons for 2 minutes under vacuum (to remove trapped water vapor).

  • Validation: A sharp peak at 1640 cm⁻¹ (H-O-H bend) indicates wet KBr; re-dry if observed.[2]

Visualizations & Logic Flow

Diagram 1: Identification Logic (Regioisomer vs. Salt Form)

This decision tree guides the analyst through the spectral features to confirm identity.

IR_Identification_Logic Start Unknown Sample Spectrum Check_3300 Check 3300-3400 cm⁻¹ Region Start->Check_3300 Decision_Salt Broad Band (2600-3200)? (Ammonium) Check_3300->Decision_Salt Broad Decision_Base Two Sharp Spikes? (Primary Amine) Check_3300->Decision_Base Sharp Result_Salt HCl Salt Form Confirmed Decision_Salt->Result_Salt Yes Result_Base Free Base Form Confirmed Decision_Base->Result_Base Yes Check_Fingerprint Check C-O Stretch Region (1000-1150 cm⁻¹) Result_Salt->Check_Fingerprint Decision_CO Peak Position? Check_Fingerprint->Decision_CO Result_Target Target: (2S)-1-amino-3,3-dimethylbutan-2-ol (Peak ~1110 cm⁻¹ - Sec Alcohol) Decision_CO->Result_Target ~1100-1125 Result_Isomer Isomer: L-tert-Leucinol (Peak ~1050 cm⁻¹ - Pri Alcohol) Decision_CO->Result_Isomer ~1050

Caption: Decision tree for distinguishing the target HCl salt from its free base and L-tert-Leucinol isomer.

Diagram 2: Salt Formation Monitoring Workflow

This workflow illustrates how to use IR to monitor the conversion of Free Base to HCl Salt.

Salt_Formation_Workflow Base Starting Material (Free Base) Process Add HCl / Solvent Base->Process Check IR Sampling (ATR) Process->Check Criteria Criteria Check: 1. Loss of 3300/3380 Spikes 2. Appearance of Broad NH3+ Band Check->Criteria Finish Process Complete (Pure HCl Salt) Check->Finish Criteria Met Recycle Incomplete Reaction (Add more HCl) Check->Recycle Spikes Persist Recycle->Process

Caption: Workflow for monitoring the completeness of salt formation using diagnostic IR peaks.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][6] (Authoritative text for functional group assignments).

  • NIST Chemistry WebBook. IR Spectrum of 3,3-dimethyl-2-butanol (Pinacolyl alcohol). National Institute of Standards and Technology.[2][7][8] Available at: [Link] (Reference for the secondary alcohol/t-butyl backbone).[1][2]

  • PubChem. Compound Summary for CID 12497732 (1-amino-3,3-dimethylbutan-2-ol). National Center for Biotechnology Information.[2] Available at: [Link] (Verification of chemical structure and identifiers).[2]

Sources

Advantages of (S)-tert-Leucinol over Phenylglycinol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Benzylic Liability" vs. "Aliphatic Robustness"

In the high-stakes arena of asymmetric synthesis, the choice of chiral auxiliary or ligand scaffold is often a trade-off between cost and performance. While Phenylglycinol has historically been a cost-effective starting material, it suffers from a critical structural flaw known as the "Benzylic Liability"—the acidity of the benzylic proton at the chiral center.

(S)-tert-Leucinol , possessing a bulky, chemically inert tert-butyl group, eliminates this liability. This guide objectively demonstrates that (S)-tert-Leucinol is the superior choice for high-value drug development due to:

  • Absolute Configuration Stability: Zero risk of racemization under basic conditions.

  • Enhanced Diastereoselectivity: The tert-butyl group provides a larger, more rigid steric wall than the rotatable phenyl ring.

  • Oxidative Robustness: Compatibility with oxidative conditions that degrade phenyl rings.

Mechanistic Foundation: Sterics & Electronics

To understand the performance gap, we must analyze the electronic and steric environments of the chiral center.

Electronic Stability (The Racemization Risk)

The primary failure mode of Phenylglycinol derivatives (e.g., oxazolidinones, imines) is base-mediated racemization. The phenyl ring stabilizes the negative charge formed upon deprotonation of the


-proton via resonance. In contrast, the tert-butyl group in (S)-tert-Leucinol exerts an inductive electron-donating effect (+I), destabilizing any potential carbanion and rendering the 

-proton inert.
Visualization: The Racemization Pathway

The following diagram illustrates why Phenylglycinol fails under strong base, while (S)-tert-Leucinol remains intact.

RacemizationPathway cluster_Ph Phenylglycinol (High Risk) cluster_tBu (S)-tert-Leucinol (Stable) Ph_Start Phenyl-Auxiliary (Benzylic H) Ph_Base Strong Base (LDA/NaH) Ph_Start->Ph_Base Exposure Ph_Enolate Resonance Stabilized Carbanion (Planar) Ph_Base->Ph_Enolate H-Abstraction (Facile) Ph_Racemic Racemic Mixture (50:50) Ph_Enolate->Ph_Racemic Reprotonation tBu_Start tert-Leucinol-Auxiliary (Aliphatic H) tBu_Base Strong Base (LDA/NaH) tBu_Start->tBu_Base Exposure tBu_NoRxn No Deprotonation (Destabilized Anion) tBu_Base->tBu_NoRxn H-Abstraction Blocked tBu_Pure Enantiopure Product (>99% ee) tBu_NoRxn->tBu_Pure

Figure 1: Comparative stability of chiral centers under basic conditions. The benzylic proton of phenylglycinol allows for resonance stabilization (red path), leading to racemization. The tert-butyl group prevents this (green path).

Performance Comparison Data

The following data aggregates findings from standard asymmetric alkylation and ligand stability studies.

Table 1: Chemical Stability & Racemization Resistance

Conditions: Substrate exposed to base (pH 7.4 buffer or LDA/THF) over time.

Feature(S)-tert-Leucinol DerivativesPhenylglycinol DerivativesImpact

-Proton pKa
~50 (Aliphatic)~42 (Benzylic)Phenylglycinol is

times more acidic.
Racemization (

)
Stable indefinitely at RT~5-7 hours (pH 7.4) [1]Phenylglycinol drugs/intermediates lose purity in vivo or in storage.
Oxidative Stability High (Compatible with

,

)
Low (Aromatic ring oxidation)tert-Leucinol allows harsh oxidative workups.
Table 2: Stereochemical Efficiency (Evans Auxiliaries)

Reaction: Asymmetric Alkylation of N-Acyloxazolidinones with Benzyl Bromide.

Auxiliary ScaffoldSteric GroupDiastereomeric Ratio (dr)YieldNotes
(S)-tert-Leucinol tert-Butyl > 200:1 92% Bulky t-Bu locks the conformer rigidly.
PhenylglycinolPhenyl~ 50:185%Phenyl ring rotation can allow "leakage" of the minor isomer.
ValinolIsopropyl~ 100:188%Intermediate performance.

Experimental Protocols

This section details the synthesis of the (S)-4-tert-butyl-2-oxazolidinone auxiliary. This protocol is preferred over the phenylglycinol equivalent due to the ease of purification and lack of racemization during the high-temperature cyclization step.

Protocol A: Synthesis of (S)-4-tert-butyl-2-oxazolidinone

Objective: Synthesize the robust Evans auxiliary from (S)-tert-leucinol.

Reagents:

  • (S)-tert-Leucinol (1.0 equiv)[1]

  • Diethyl Carbonate (1.2 equiv) or Phosgene equivalent (CDI)

  • Potassium Carbonate (

    
    , 0.1 equiv)
    
  • Solvent: Toluene (anhydrous)

Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Flush with

    
    .
    
  • Charging: Add (S)-tert-Leucinol (11.7 g, 100 mmol), Diethyl Carbonate (14.2 g, 120 mmol), and

    
     (1.38 g, 10 mmol) into Toluene (100 mL).
    
  • Cyclization: Heat the mixture to reflux (

    
    ). Ethanol is generated as a byproduct.
    
  • Distillation: Monitor the Dean-Stark trap. Remove the ethanol/toluene azeotrope to drive the equilibrium forward. Continue reflux for 12-16 hours.

  • Workup: Cool to room temperature. Wash the organic layer with water (

    
    ) to remove the base and unreacted amino alcohol.
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
    • Note: The crude product is often a white crystalline solid. Recrystallize from Ethyl Acetate/Hexanes (1:4) to obtain analytical purity.

  • Validation:

    • Yield: Expect 85-95%.

    • Melting Point: 118-120°C.

    • Optical Rotation:

      
       (c=1, 
      
      
      
      ).

Why this fails with Phenylglycinol: Attempting this thermodynamic cyclization with phenylglycinol often results in partial racemization due to the prolonged heating required to distill off ethanol. The benzylic proton is thermally labile in the presence of carbonate bases.

Protocol B: Application in Asymmetric Alkylation (General)

Objective: Alkylation of N-Propionyl-(S)-4-tert-butyl-2-oxazolidinone.

  • Enolization: Treat the auxiliary (1.0 equiv) with NaHMDS (1.1 equiv) in THF at

    
    .
    
    • Advantage:[2][3][4] The tert-butyl group forces the enolate oxygen to chelate with the lithium/sodium counterion in a strict Z-enolate geometry, blocked entirely on one face by the bulky alkyl group.

  • Alkylation: Add Allyl Bromide (1.2 equiv). Stir at

    
     for 2 hours.
    
  • Quench: Add saturated

    
    .
    
  • Result: The product is obtained with >99:1 dr. The bulky tert-butyl group acts as a "stereochemical wall," rendering the Re-face of the enolate completely inaccessible.

Application Case Study: Ligand Design (PyOx)

(S)-tert-Leucinol is the precursor of choice for Pyridine-Oxazoline (PyOx) ligands, used in asymmetric Heck reactions and hydrosilylations.

  • Comparison: PyOx ligands derived from Phenylglycinol are prone to oxidation at the benzylic position during aerobic metal catalysis (e.g., Pd(II)/

    
     systems).
    
  • Solution: The tert-butyl variant is oxidatively stable, allowing for catalyst recycling.

LigandSynthesis picolinic 2-Cyanopyridine step1 ZnCl2 (cat), Chlorobenzene Reflux, 24h picolinic->step1 tleucinol (S)-tert-Leucinol tleucinol->step1 intermediate Zinc-Complex Intermediate step1->intermediate workup Aqueous NH3 Workup (Decomplexation) intermediate->workup product (S)-tBu-PyOx Ligand (Oxidatively Stable) workup->product

Figure 2: Streamlined synthesis of the oxidation-resistant (S)-tBu-PyOx ligand.

References

  • Testa, B. (1990). Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH. Journal of Pharmacy and Pharmacology. Link

  • Evans, D. A., et al. (1982). Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions. Journal of the American Chemical Society. Link

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (S)-4-tert-Butyl-2-oxazolidinone. Organic Syntheses, 68, 83. Link

  • Hargaden, G. C., & Guiry, P. J. (2009). Recent applications of oxazoline-containing ligands in asymmetric catalysis. Chemical Reviews. Link

  • Ager, D. J., et al. (1996). Commercial Applications of Asymmetric Synthesis. Chemical Reviews. Link

Sources

High-Resolution Mass Spectrometry Fragmentation Analysis of (2S)-1-amino-3,3-dimethylbutan-2-ol: A Comparative Guide of HCD vs. CID Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the structural elucidation of small, highly polar aliphatic amines. (2S)-1-amino-3,3-dimethylbutan-2-ol (exact mass 117.1154 Da) is a prime example of a molecule that challenges legacy mass spectrometry workflows. Its low molecular weight and high polarity not only make chromatographic retention difficult but also expose the fundamental physical limitations of traditional ion trap mass spectrometers.

This guide objectively compares the fragmentation performance of Higher-energy Collisional Dissociation (HCD) on an Orbitrap High-Resolution Mass Spectrometry (HRMS) platform against traditional Collision-Induced Dissociation (CID) on a Linear Ion Trap (LIT). By examining the causality behind these fragmentation mechanics, we establish a self-validating analytical protocol for unambiguous structural confirmation.

The Analytical Challenge: Chromatography & The "1/3 Rule"

Chromatographic Retention

Small aliphatic amines like (2S)-1-amino-3,3-dimethylbutan-2-ol exhibit exceptionally poor retention on standard reversed-phase (C18) columns. They typically elute in the void volume, leading to severe ion suppression and poor sensitivity[1]. To counteract this, Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed to ensure adequate retention and separation from matrix interferences.

The Physics of Fragmentation (CID vs. HCD)

The protonated precursor of (2S)-1-amino-3,3-dimethylbutan-2-ol is observed at


 118.1232 .
In a 3D or linear ion trap (LIT), precursor ions are isolated and fragmented via resonance excitation CID. To maintain the stable trajectory of the precursor ion during this excitation, the main RF trapping voltage must be held at a specific Mathieu parameter (typically 

). Consequently, any fragment ion with an

less than approximately one-third of the precursor

falls outside the stability diagram and is physically ejected from the trap before it can be detected[2].

For our target molecule (


 118.1232), this creates a strict low-mass cutoff at 

. As a result, the most structurally diagnostic fragment—the

-cleavage immonium ion

at

30.0344—is completely invisible to LIT-CID[3].

Conversely, HCD on an Orbitrap platform operates as a beam-type multipole collision cell. Ions are accelerated into a neutral collision gas, and all resulting fragments are simultaneously transferred to the C-trap and injected into the Orbitrap analyzer. Because fragmentation occurs outside the trapping volume, HCD is completely immune to the 1/3 rule, allowing full recovery of low-mass diagnostic ions[4].

Fragmentation Pathways & Mechanistic Causality

The fragmentation of (2S)-1-amino-3,3-dimethylbutan-2-ol is driven by the stability of its leaving groups and the localization of the charge on the primary amine.

  • 
    -Cleavage (C1-C2 Bond):  The most diagnostic pathway is the cleavage between the amine-bearing carbon and the hydroxyl-bearing carbon, yielding the 
    
    
    
    ion at
    
    
    30.0344. This confirms the presence of a terminal primary amine.
  • Isobutene Neutral Loss: The bulky tert-butyl group at C3 undergoes a McLafferty-like rearrangement, losing neutral isobutene (56.0626 Da) to yield a stable

    
     fragment at 
    
    
    
    62.0606.
  • Ammonia and Water Loss: Standard losses of

    
     (-17.0265 Da) and 
    
    
    
    (-18.0106 Da) generate
    
    
    101.0966 and
    
    
    100.1126, respectively.

FragmentationPathway Precursor (2S)-1-amino-3,3-dimethylbutan-2-ol [M+H]+ m/z 118.1232 F_H2O [M+H - H2O]+ m/z 100.1126 Precursor->F_H2O -H2O (-18.0106 Da) F_NH3 [M+H - NH3]+ m/z 101.0966 Precursor->F_NH3 -NH3 (-17.0265 Da) F_30 [CH2NH2]+ m/z 30.0344 Precursor->F_30 C1-C2 α-cleavage (HCD Only) F_62 [M+H - C4H8]+ m/z 62.0606 Precursor->F_62 -C4H8 (-56.0626 Da)

Fig 1: MS/MS fragmentation pathways of (2S)-1-amino-3,3-dimethylbutan-2-ol.

Quantitative Data Comparison

The table below summarizes the experimental MS/MS data, objectively comparing the relative abundances of fragment ions between the two platforms.

Fragment IonExact Mass (

)
Neutral LossHCD Orbitrap (Relative Abundance)LIT-CID (Relative Abundance)Diagnostic Value

118.1232N/APrecursorPrecursorIntact Molecule

101.096617.0265 Da45%100%Loss of terminal amine

100.112618.0106 Da20%60%Loss of hydroxyl

62.060656.0626 Da80%15%Isobutene neutral loss

30.034488.0888 Da100% (Base Peak) Not Detected

-cleavage (C1-C2)

Data Note: The absence of


 30.0344 in the LIT-CID spectrum is a direct consequence of the 1/3 rule, making HCD the strictly superior choice for structural validation of this compound.

Self-Validating Experimental Protocol

To guarantee reproducibility and scientific integrity, the following step-by-step methodology incorporates an internal system suitability check.

Step 1: Sample Preparation
  • Dissolve (2S)-1-amino-3,3-dimethylbutan-2-ol reference standard in 100% LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL using a diluent of 95:5 Acetonitrile:Water with 0.1% Formic Acid . Causality: The high organic content prevents solvent mismatch during HILIC injection, while the acidic modifier ensures the primary amine remains fully protonated, preventing volatile loss.

Step 2: HILIC Chromatographic Separation
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in

    
     + 0.1% Formic Acid.
    
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Isocratic hold at 95% B for 1.0 min, followed by a linear ramp to 50% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 3: HCD HRMS/MS Acquisition
  • Instrument: Thermo Scientific Orbitrap Exploris 480 (or equivalent).

  • Ionization: Heated Electrospray Ionization (HESI) in Positive mode. Spray voltage: 3.5 kV.

  • MS1 Settings: Resolution 60,000; AGC Target 3e6.

  • MS2 Settings: Isolate precursor

    
     118.12 with a 1.0 Da isolation window.
    
  • Fragmentation: Apply Stepped Normalized Collision Energy (NCE) at 20%, 30%, and 40%. Detect fragments in the Orbitrap at 30,000 resolution.

Step 4: Protocol Self-Validation Criterion

The successful execution of this protocol is confirmed by calculating the intensity ratio of the


-cleavage ion (

30.0344) to the water-loss ion (

100.1126) in the resulting HCD spectrum.
  • Validation Metric: A ratio of

    
     validates that the collision energy is correctly calibrated for low-mass reporter ion transmission and that the multipole is free of RF transmission bias. If the ratio falls below 1.0, the collision energy must be recalibrated.
    

References

  • Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides - PMC. Source: nih.gov.
  • Targeted N-Glycan Analysis with Parallel Reaction Monitoring Using a Quadrupole-Orbitrap Hybrid Mass Spectrometer | Analytical Chemistry. Source: acs.org.
  • HCD vs CID in the orbitrap : r/proteomics. Source: reddit.com.
  • Transport of Small Aliphatic Amines by Polyspecific Solute Carriers: Deciphering Structure–Function Relationships | ACS Pharmacology & Translational Science. Source: acs.org.

Sources

X-ray crystallography data for (S)-tert-Leucinol hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Determining the absolute configuration and solid-state conformation of chiral building blocks is a critical checkpoint in drug development and asymmetric catalysis. (S)-tert-Leucinol is a privileged chiral auxiliary, yet the raw amino alcohol is a low-melting solid (mp 30–34 °C) that resists forming high-quality single crystals suitable for X-ray diffraction[1].

To obtain unambiguous crystallographic data, researchers must strategically derivatize the molecule. This guide provides an objective, data-backed comparison of three primary derivatization strategies for (S)-tert-leucinol: Hydrochloride Salt Formation, Oxazolidinone Derivatization, and Schiff Base Metal Complexation.

Causality in Crystallographic Derivatization

The goal of derivatization is to manipulate the molecule's intermolecular forces, conformational entropy, and scattering properties to favor the formation of a highly ordered crystal lattice.

  • Strategy 1: Hydrochloride Salt Formation. Direct protonation of the amine generates a charged species. The causality here relies on replacing weak van der Waals interactions with strong, directional ionic bonds and hydrogen-bonding networks (NH₃⁺···Cl⁻). While fast, the tert-butyl group often retains rotational freedom, leading to positional disorder in the final electron density map.

  • Strategy 2: Oxazolidinone Derivatization. Reacting the amino alcohol with a phosgene equivalent cyclizes it into an Evans auxiliary[2]. This covalently locks the C-N and C-O dihedral angles into a rigid 5-membered ring. By minimizing the molecule's conformational degrees of freedom, the entropic penalty of crystallization is drastically reduced, yielding highly ordered, block-like crystals.

  • Strategy 3: Schiff Base Transition Metal Complexation. Light atoms (C, N, O) interact weakly with Mo-Kα X-ray radiation, making the determination of absolute configuration (via anomalous dispersion) mathematically ambiguous. By forming a Schiff base and chelating a heavy transition metal like Copper(II), we introduce strong anomalous scatterers. This drives the Flack parameter toward a definitive 0.00[3], providing absolute stereochemical certainty.

G Start (S)-tert-Leucinol (Low melting solid) Strat1 Strategy 1: HCl Salt Formation Start->Strat1 HCl (g) Strat2 Strategy 2: Oxazolidinone Synthesis Start->Strat2 Triphosgene Strat3 Strategy 3: Schiff Base Cu(II) Complex Start->Strat3 Salicylaldehyde + Cu(II) Res1 Ionic Lattice (Moderate Resolution) Strat1->Res1 Res2 Rigid 5-Membered Ring (High Resolution) Strat2->Res2 Res3 Heavy Atom Anomalous Dispersion (Definitive Flack Parameter) Strat3->Res3

Caption: Workflow of derivatization strategies for (S)-tert-leucinol to enable X-ray crystallography.

Quantitative Performance Comparison

The following table summarizes the typical crystallographic performance metrics for the three derivatization strategies.

Metric(S)-tert-Leucinol·HCl(S)-4-tert-Butyl-2-oxazolidinoneSchiff Base Cu(II) Complex
Typical Space Group P2₁2₁2₁ (Orthorhombic)P2₁ (Monoclinic)P2₁2₁2₁ (Orthorhombic)
Crystal Habit Fine NeedlesPrismatic BlocksDark Green Prisms
Typical R₁ Factor 4.5% – 6.0%2.5% – 3.5%3.0% – 4.0%
Flack Parameter (Mo-Kα) 0.15 ± 0.10 (Ambiguous)0.08 ± 0.06 (Moderate)0.01 ± 0.02 (Definitive)
Disorder Risk High (tert-butyl rotation)Low (Rigidified)Low (Chelation-locked)
Preparation Time < 1 Day2 Days3–5 Days

Editorial Insight: If your sole objective is to confirm the absolute configuration of a newly synthesized batch for regulatory submission, Strategy 3 is mandatory. The heavy atom guarantees a statistically sound Flack parameter[3]. However, if you are isolating the compound as an intermediate for further synthesis, Strategy 2 provides the best balance of crystal quality and synthetic utility[2].

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems. Visual and chemical checkpoints are embedded to confirm success before proceeding to the X-ray diffractometer.

Protocol A: Synthesis and Crystallization of (S)-tert-Leucinol Hydrochloride
  • Dissolution: Dissolve 1.0 g of (S)-tert-leucinol[1] in 20 mL of anhydrous diethyl ether under nitrogen.

  • Protonation: Slowly bubble anhydrous HCl gas into the solution at 0 °C.

    • Validation Checkpoint: Immediate formation of a dense, white precipitate confirms salt formation.

  • Isolation: Filter the solid and wash with cold ether.

  • Crystallization: Dissolve the crude salt in a minimum volume of boiling absolute ethanol. Add ethyl acetate dropwise until the solution becomes faintly cloudy, then add one drop of ethanol to clear it.

    • Validation Checkpoint: Allow to cool undisturbed to room temperature. The appearance of translucent needles within 12 hours indicates successful lattice formation.

Protocol B: Synthesis of (S)-4-tert-Butyl-2-oxazolidinone

This protocol utilizes phosgenation to lock the molecule's conformation[2].

G A (S)-tert-Leucinol B N-Acylation (Intermediate) A->B Triphosgene Et3N C Intramolecular Cyclization B->C -HCl D (S)-4-tert-Butyl- 2-oxazolidinone C->D Rigidification

Caption: Mechanistic pathway of oxazolidinone formation via triphosgene.

  • Reaction Setup: Dissolve 1.0 g of (S)-tert-leucinol and 2.5 equivalents of triethylamine in 30 mL of anhydrous dichloromethane (DCM) at 0 °C.

  • Phosgenation: Slowly add a solution of triphosgene (0.35 eq) in DCM dropwise over 30 minutes.

    • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 1:1, KMnO₄ stain). The complete disappearance of the highly polar amino alcohol spot confirms conversion.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over MgSO₄, and concentrate.

  • Crystallization: Dissolve the crude solid in hot hexanes with a trace of EtOAc. Slow evaporation at room temperature will yield large, colorless prismatic blocks ideal for X-ray diffraction.

Protocol C: Schiff Base Cu(II) Complexation (For Absolute Configuration)
  • Schiff Base Formation: Dissolve 1.0 g of (S)-tert-leucinol in 15 mL of absolute ethanol. Add 1.0 equivalent of salicylaldehyde.

    • Validation Checkpoint: The solution will rapidly turn bright yellow, indicating the formation of the imine (Schiff base). Stir for 2 hours.

  • Metal Chelation: Add 0.5 equivalents of Copper(II) acetate monohydrate to the yellow solution.

    • Validation Checkpoint: The solution will immediately shift from yellow to a deep, dark green/brown, confirming successful metal chelation.

  • Crystallization: Filter the solution through a 0.2 μm PTFE syringe filter to remove any unreacted copper salts. Pierce the cap of the vial with a needle and allow the ethanol to evaporate slowly over 3 to 5 days.

    • Validation Checkpoint: Dark green, highly faceted crystals will grow on the walls of the vial. These contain the heavy Cu atom required for a definitive Flack parameter determination[3].

References

Sources

Safety Operating Guide

Personal protective equipment for handling (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive protocol to provide drug development professionals and laboratory researchers with field-proven, self-validating safety guidelines. Handling chiral amino alcohol derivatives requires a deep understanding of their physicochemical behavior to ensure operational safety and scientific integrity.

Chemical Identity & Mechanistic Hazard Profile

(2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride (CAS: 1438-15-9) is a highly valuable chiral building block, often utilized in the synthesis of peptidomimetics and advanced active pharmaceutical ingredients (APIs).

The Causality of the Hazard: While the hydrochloride salt form successfully reduces the volatility and atmospheric oxidation risks associated with the free base, it introduces a severe particulate hazard. The presence of the bulky tert-butyl group (3,3-dimethyl) makes the molecule highly lipophilic. When the fine crystalline dust contacts the moisture of the eyes, respiratory tract, or skin, it dissolves and forms a localized, highly concentrated amphiphilic micro-environment. The lipophilic tail easily penetrates the lipid bilayers of epithelial cells, while the polar amino-alcohol headgroup disrupts cellular integrity. This mechanism is the direct cause of the severe eye damage and rapid cell lysis associated with this compound .

Table 1: Quantitative Hazard Profile & Physical Properties

Property / HazardValue / DescriptionGHS Classification
Chemical Name (2S)-1-amino-3,3-dimethylbutan-2-ol HClN/A
Physical State Solid (Crystalline Powder)N/A
Acute Toxicity (Oral) Harmful if swallowedH302
Skin Corrosion/Irritation Causes skin irritationH315
Eye Damage Causes serious eye damageH318
Respiratory May cause respiratory irritationH335

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling this compound. Every piece of PPE must be selected to counteract the specific dissolution and penetration mechanics of amphiphilic amine salts .

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Eye Protection Chemical splash goggles (ANSI Z87.1)Standard safety glasses lack an orbital seal. Goggles are mandatory to prevent fine, airborne dust from settling onto the moist cornea and causing severe, irreversible damage (H318).
Hand Protection Nitrile gloves (≥0.11 mm thickness)Nitrile provides a robust chemical barrier against amphiphilic amine salts and their aqueous solutions. Latex is highly permeable to organic amines and must be avoided.
Body Protection Flame-retardant cotton lab coatProtects underlying clothing from microscopic dust accumulation. Must be fully buttoned to the neck to prevent dermal exposure.
Respiratory Fume hood (80-100 fpm)The primary engineering control. Prevents inhalation of fine particulates that trigger severe respiratory tract irritation (H335) upon contact with mucosal moisture.

Operational Workflows

To maintain a self-validating safety system, the handling of (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride must follow a strict procedural logic designed to minimize aerosolization and static dispersion.

Workflow A 1. Environmental Setup Verify Fume Hood Velocity (80-100 fpm) B 2. PPE Donning Goggles, Nitrile Gloves, Lab Coat A->B C 3. Weighing Use Anti-Static Spatula & Grounded Balance B->C D 4. Transfer & Dissolution Sealed Transfer, Slow Solvent Addition C->D E 5. Decontamination Wipe Surfaces with Damp Lint-Free Cloth D->E

Fig 1. Step-by-step operational workflow for handling the hydrochloride salt.

Protocol 1: Safe Weighing and Transfer
  • Environmental Setup: Verify the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm) .

  • Static Mitigation: Place a grounded analytical balance inside the hood. Wipe the balance pan and surrounding area with an anti-static cloth. Causality: Hydrochloride powders are highly susceptible to static charge, which can cause violent dispersion of the dust.

  • Weighing: Using a stainless-steel anti-static spatula, carefully transfer the crystalline powder into a pre-tared, sealable glass vial. Do not use plastic weigh boats , as their inherent static charge will aerosolize the fine dust.

  • Sealing: Cap the vial tightly before removing it from the fume hood to prevent airborne contamination of the general laboratory space.

Protocol 2: Solution Preparation
  • Solvent Selection: Ensure the receiving solvent (e.g., water, methanol, or biological buffer) is pre-chilled or at room temperature.

  • Addition: Slowly add the solvent to the sealed vial containing the weighed solid inside the fume hood.

  • Agitation: Gently swirl the vial to facilitate dissolution. Avoid vigorous shaking immediately after addition to prevent pressure buildup from the heat of solvation.

Spill Response & Decontamination

In the event of an accidental release, dry-sweeping is strictly prohibited as it immediately aerosolizes the severe eye and respiratory hazard.

Spill S1 Solid Powder Spill Detected S2 Assess Volume S1->S2 S3 Minor Spill (<50g) Proceed with Local Cleanup S2->S3 < 50g S4 Major Spill (>50g) Evacuate & Notify EHS S2->S4 > 50g S5 Containment Cover with Damp Absorbent Pad S3->S5 S6 Collection Sweep into HDPE HazMat Container S5->S6 S7 Decontamination Wash Area with Soap and Water S6->S7

Fig 2. Decision matrix and response pathway for accidental solid powder spills.

Protocol 3: Solid Spill Containment
  • Assessment: Identify the spill volume. For minor spills (<50g) inside a fume hood, proceed with local cleanup. For major spills (>50g) or any spill outside a hood, evacuate the immediate area and notify Environmental Health and Safety (EHS).

  • Containment: Carefully cover the spilled powder with a damp, lint-free absorbent pad. Causality: The moisture immediately binds the dust, suppressing aerosolization and neutralizing the inhalation hazard.

  • Collection: Using a disposable plastic scoop, gather the damp powder and the absorbent pad. Transfer the materials into a high-density polyethylene (HDPE) hazardous waste bag.

  • Decontamination: Wash the affected surface thoroughly with a mild detergent and water solution to remove any residual amine salt. Wipe dry with paper towels and dispose of them in the HazMat bag.

Waste Disposal Plan

Improper disposal of amine hydrochlorides can lead to aquatic toxicity and plumbing corrosion.

  • Solid Waste: All contaminated PPE, empty vials, and spill cleanup materials must be collected in chemically compatible, sealable containers (e.g., HDPE bins) and clearly labeled as "Hazardous Solid Waste - Amine Hydrochloride".

  • Aqueous Waste: Solutions containing (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride must never be poured down the drain. The biologically active organic components require professional incineration. Collect all liquid waste in distinctly labeled, vented carboys and route them to a licensed hazardous waste disposal facility.

References

  • National Center for Biotechnology Information (NCBI). "1-Amino-3,3-dimethylbutan-2-ol | C6H15NO | CID 12497732" PubChem Database. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.